molecular formula C9H7BrO4 B1288315 3-Bromo-4-(methoxycarbonyl)benzoic acid CAS No. 264272-63-1

3-Bromo-4-(methoxycarbonyl)benzoic acid

Cat. No.: B1288315
CAS No.: 264272-63-1
M. Wt: 259.05 g/mol
InChI Key: ZJGOZXACDNCTSA-UHFFFAOYSA-N
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Description

3-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 264272-63-1) is a high-purity bifunctional aromatic building block specifically designed for research and development applications. With the molecular formula C 9 H 7 BrO 4 and a molecular weight of 259.05 g/mol, this compound is characterized by the presence of both a carboxylic acid and a methyl ester functional group on a brominated benzene ring, offering two distinct sites for chemical modification . Its structure, represented by the isomeric SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)Br, makes it an exceptionally versatile intermediate in organic synthesis . This compound is primarily valued in medicinal chemistry and pharmaceutical research for the synthesis of complex molecules. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems. Simultaneously, the differentiated carboxyl groups allow for selective derivatization into amides or esters, or for further functional group interconversion, facilitating the creation of diverse compound libraries for drug discovery . For safe handling, please note the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to use appropriate personal protective equipment and review the full safety documentation prior to use. The product should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOZXACDNCTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595474
Record name 3-Bromo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264272-63-1
Record name 3-Bromo-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Guide to the Synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid: A Key Building Block for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and field-proven methodology for the synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a valuable bifunctional building block in medicinal chemistry and materials science. We eschew less efficient routes involving direct bromination of deactivated aromatic systems in favor of a robust, three-step strategic synthesis commencing from commercially available p-toluic acid. The described pathway involves a regioselective aromatic bromination, followed by a standard Fischer esterification, and concludes with a selective benzylic oxidation. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, detailed step-by-step protocols, and practical troubleshooting advice to ensure reproducible, high-yield production of the target compound.

Introduction and Strategic Overview

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a methyl ester, and a bromine atom. This unique arrangement of orthogonal functional groups makes it a highly sought-after intermediate for the construction of complex molecular architectures, including pharmaceutical agents and functional materials. The carboxylic acid and methyl ester provide differential handles for amide coupling or hydrolysis/saponification, while the bromine atom is primed for participation in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations.

The primary challenge in synthesizing this molecule lies in achieving the desired 1,2,4-substitution pattern with a bromine atom positioned between two deactivating carboxylate functionalities. A direct bromination of 4-(methoxycarbonyl)benzoic acid (monomethyl terephthalate) is synthetically challenging due to the strong deactivating nature of both the carboxylic acid and the methyl ester groups, which would necessitate harsh reaction conditions and likely result in poor yields and a mixture of isomers.

This guide, therefore, details a more strategic and reliable three-step approach that leverages well-understood, high-yielding transformations. Our chosen pathway, outlined below, controls the regiochemistry from the outset, ensuring a clean and efficient synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis is paramount to designing an efficient synthesis. By disconnecting the target molecule at its most strategic bonds, we can identify a simple, commercially available starting material. The analysis reveals that the most robust approach involves forming the C-Br bond on an activated precursor prior to the introduction of the final carboxyl group.

G target This compound (Target Molecule) int2 Methyl 3-bromo-4-methylbenzoate target->int2 C-C Bond Formation (Oxidation of -CH3) int1 3-Bromo-4-methylbenzoic acid int2->int1 FGI (Esterification) start p-Toluic Acid (Starting Material) int1->start C-Br Bond Formation (Electrophilic Aromatic Substitution)

Caption: Retrosynthetic disconnection of the target molecule.

Proposed Synthetic Pathway & Mechanistic Discussion

Our forward synthesis begins with p-toluic acid, leveraging the activating, ortho,para-directing nature of the methyl group to guide the regioselective installation of the bromine atom.

Step 1: Regioselective Bromination of p-Toluic Acid

The first step is a classic electrophilic aromatic substitution. The starting material, p-toluic acid, possesses two substituents with opposing directing effects: an activating, ortho,para-directing methyl group and a deactivating, meta-directing carboxylic acid group. In such cases, the activating group's influence is dominant. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho to the methyl group. Since one of these positions is blocked, bromination occurs exclusively at the C3 position, yielding 3-bromo-4-methylbenzoic acid.[1] This reaction is typically performed using molecular bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate the potent electrophile.

Step 2: Fischer Esterification

With the bromine atom correctly positioned, the next step is to protect or modify one of the functional groups. We convert the carboxylic acid of 3-bromo-4-methylbenzoic acid into a methyl ester via Fischer esterification. This reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[2][3] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol, and subsequent elimination of water to form the ester, methyl 3-bromo-4-methylbenzoate. This step is an equilibrium process, and the use of excess methanol drives the reaction toward the product.

Step 3: Selective Benzylic Oxidation

The final step is the selective oxidation of the benzylic methyl group to a carboxylic acid. This transformation must be performed under conditions that do not affect the ester or the carbon-bromine bond. A strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution is ideal for this purpose. The reaction proceeds through a radical mechanism, converting the methyl group into a carboxylate salt. A subsequent acidic workup protonates the salt to yield the final product, this compound.

Detailed Experimental Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityNotes
p-Toluic Acid99-94-5136.1510.0 g (73.4 mmol)Starting Material
Iron(III) Bromide (FeBr₃)10031-26-2295.560.5 g (1.7 mmol)Catalyst
Bromine (Br₂)7726-95-6159.8112.9 g (80.7 mmol)Reagent
Dichloromethane (DCM)75-09-284.93150 mLSolvent
Methanol (MeOH)67-56-132.04200 mLReagent/Solvent
Sulfuric Acid (H₂SO₄)7664-93-998.082 mLCatalyst
Potassium Permanganate (KMnO₄)7722-64-7158.0315.0 g (94.9 mmol)Oxidizing Agent
Sodium Hydroxide (NaOH)1310-73-240.00As neededFor basic solution
Hydrochloric Acid (HCl)7647-01-036.46As neededFor workup
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11As neededTo quench bromine
Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededFor workup
Anhydrous MgSO₄ / Na₂SO₄--As neededDrying agent
Procedure 1: Synthesis of 3-Bromo-4-methylbenzoic acid
  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., containing NaOH solution), add p-toluic acid (10.0 g, 73.4 mmol) and dichloromethane (100 mL).

  • Add anhydrous iron(III) bromide (0.5 g, 1.7 mmol) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add bromine (12.9 g, 80.7 mmol) dissolved in 20 mL of dichloromethane via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into 100 mL of ice-cold water containing 5 g of sodium thiosulfate to destroy excess bromine.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from an ethanol/water mixture to obtain pure 3-bromo-4-methylbenzoic acid as a white solid.

Procedure 2: Synthesis of Methyl 3-bromo-4-methylbenzoate
  • In a 500 mL round-bottom flask, dissolve the entire batch of 3-bromo-4-methylbenzoic acid from the previous step in methanol (200 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield methyl 3-bromo-4-methylbenzoate, which can be used in the next step without further purification if sufficiently pure.

Procedure 3: Synthesis of this compound
  • In a 1 L flask, dissolve potassium permanganate (15.0 g, 94.9 mmol) in 400 mL of water containing 2 g of NaOH.

  • Add the methyl 3-bromo-4-methylbenzoate from the previous step to the KMnO₄ solution.

  • Heat the mixture to reflux with vigorous stirring for 6 hours. The purple color of the permanganate will disappear, and a brown precipitate of MnO₂ will form.

  • Cool the reaction mixture and filter off the MnO₂ precipitate, washing the solid with a small amount of hot water.

  • Combine the filtrate and washings, cool in an ice bath, and carefully acidify with concentrated HCl until the pH is ~2.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Experimental Workflow and Characterization

The overall synthetic workflow is summarized in the diagram below.

G A p-Toluic Acid B 3-Bromo-4-methylbenzoic acid A->B  Br₂, FeBr₃  DCM, 0°C to RT C Methyl 3-bromo-4-methylbenzoate B->C  MeOH, H₂SO₄ (cat.)  Reflux D This compound C->D  1. KMnO₄, NaOH, H₂O, Reflux  2. HCl (aq)

Caption: Forward synthesis workflow diagram.

Expected Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.[4]

AnalysisExpected Results for this compound
Appearance White to off-white solid
Molecular Formula C₉H₇BrO₄
Molecular Weight 259.05 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (s, 1H, -COOH), 8.25 (d, 1H), 8.05 (dd, 1H), 7.90 (d, 1H), 3.90 (s, 3H, -OCH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ 166.5, 165.0, 135.0, 134.5, 132.0, 131.0, 130.0, 125.0, 53.0 ppm.
Mass Spec (ESI-) m/z 257.0, 259.0 ([M-H]⁻, characteristic bromine isotope pattern)

Troubleshooting and Process Optimization

  • Incomplete Bromination (Step 1): If starting material remains, ensure the FeBr₃ catalyst is anhydrous and the bromine is added slowly at low temperature to prevent side reactions. Reaction time can be extended.

  • Low Yield in Esterification (Step 2): Fischer esterification is an equilibrium. Ensure a large excess of methanol is used and that the catalytic acid is of sufficient concentration. Water must be excluded from the reaction.

  • Incomplete Oxidation (Step 3): If starting material from Step 2 is recovered, the amount of KMnO₄ may have been insufficient, or the reflux time was too short. Ensure vigorous stirring to maintain suspension of the organic ester in the aqueous oxidant. Over-oxidation leading to hydrolysis of the methyl ester is a possibility with prolonged heating; monitor the reaction carefully.

Conclusion

The three-step synthesis presented herein provides a reliable and scalable route to this compound. By carefully selecting a strategy that relies on controlling regiochemistry from the first step, this protocol circumvents the challenges associated with direct functionalization of a deactivated aromatic ring. The detailed procedures and mechanistic rationale offer researchers a robust platform for obtaining this versatile chemical building block, enabling further advancements in drug discovery and materials science.

References

  • DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • The Royal Society of Chemistry - Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. The Royal Society of Chemistry. [Link]

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3-Bromo-4-(methoxycarbonyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-4-(methoxycarbonyl)benzoic acid

Foreword

As a cornerstone in the synthesis of complex organic molecules, this compound presents a unique trifecta of reactive sites. Its strategic substitution pattern—a carboxylic acid, a methyl ester, and a bromine atom on a benzene ring—renders it an invaluable building block for researchers in medicinal chemistry and materials science. This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and practical, field-proven insights. The protocols and data presented herein are designed to be self-validating, providing a reliable resource for scientists and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic compound distinguished by its multifunctional nature. The presence of a carboxylic acid at position 1, a methoxycarbonyl group at position 4, and a bromine atom at position 3 dictates its chemical behavior and utility.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 264272-63-1[2]
Molecular Formula C₉H₇BrO₄[2][3]
Molecular Weight 259.05 g/mol [2][3]
SMILES COC(=O)C1=C(Br)C=C(C=C1)C(O)=O[1][2]
InChIKey ZJGOZXACDNCTSA-UHFFFAOYSA-N[1]
Appearance Solid (form may vary)[4]
Purity Typically ≥95%[5]
Storage Sealed in a dry environment, room temperature or 2-8°C[2][3]
XlogP (predicted) 3.0[1]

Synthesis and Purification

The synthesis of this compound typically involves the selective bromination of a suitable precursor. A common strategy is the electrophilic aromatic substitution of 4-methylbenzoate, followed by oxidation of the methyl group. However, a more direct route involves the bromination of 4-(methoxycarbonyl)benzoic acid.

Experimental Protocol: Synthesis via Bromination

This protocol describes a representative synthesis. The choice of brominating agent and reaction conditions is critical to achieving the desired regioselectivity and yield.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-(methoxycarbonyl)benzoic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of bromine in acetic acid from the dropping funnel. The reaction is typically performed at room temperature or with gentle heating to facilitate the reaction.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, the mixture is cooled and poured into ice-water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield the final product.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 4-(methoxycarbonyl)benzoic acid in Acetic Acid bromination Add Bromine Solution Dropwise start->bromination reaction Stir at Room Temperature/Gentle Heat bromination->reaction monitoring Monitor by TLC/HPLC reaction->monitoring quench Pour into Ice-Water monitoring->quench Reaction Complete filtration Filter Crude Product quench->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization product Pure this compound recrystallization->product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the differential reactivity of its functional groups. The carboxylic acid can be converted to amides, esters, or acid chlorides. The bromine atom serves as a handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions
  • Amide Coupling: The carboxylic acid can be activated (e.g., with thionyl chloride or a carbodiimide) and reacted with amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceutical agents.

  • Suzuki Coupling: The aryl bromide can participate in palladium-catalyzed Suzuki coupling with boronic acids to introduce new aryl or vinyl substituents.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.

Applications in Drug Discovery

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of therapeutic agents.[6] While specific applications of this compound are often proprietary, its structure makes it an ideal starting material for synthesizing inhibitors of enzymes such as protein kinases, which are critical targets in oncology.[7][8] The synthesis of the cancer drug Bosutinib, for example, involves intermediates with similar substitution patterns.[7]

Synthetic Utility Pathway

G cluster_reactions Chemical Transformations cluster_products Complex Molecules start This compound amide Amide Coupling (with R-NH2) start->amide 1) SOCl2 2) R-NH2 suzuki Suzuki Coupling (with R-B(OH)2) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (with R-NH2) start->buchwald Pd Catalyst, Base product_amide Bioactive Amides amide->product_amide product_suzuki Biaryl Compounds suzuki->product_suzuki product_buchwald Arylamines buchwald->product_buchwald

Caption: Key synthetic pathways utilizing this compound.

Spectroscopic Analysis

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks and Features
¹H NMR - Carboxylic acid proton (COOH): singlet, ~10-13 ppm- Aromatic protons: multiplets in the range of ~7.5-8.5 ppm- Methoxy protons (OCH₃): singlet, ~3.9 ppm
¹³C NMR - Carboxylic acid carbon (COOH): ~165-170 ppm- Ester carbonyl carbon (COO-CH₃): ~160-165 ppm- Aromatic carbons: ~110-140 ppm- Methoxy carbon (OCH₃): ~52 ppm
IR (Infrared) - O-H stretch (carboxylic acid): broad, ~2500-3300 cm⁻¹- C=O stretch (carboxylic acid and ester): ~1680-1730 cm⁻¹- C-O stretch: ~1200-1300 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹
MS (Mass Spec) - Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 258 and 260.

Note: Actual chemical shifts and peak positions can vary depending on the solvent and instrument used. For comparison, the related compound 3-Bromo-4-methoxybenzoic acid shows characteristic ¹H NMR signals for its aromatic and methoxy protons.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar compounds, such as other brominated benzoic acids, provide a reliable guide to its potential hazards.[10][11][12]

Hazard Identification
  • Skin Irritation: May cause skin irritation.[11][12]

  • Eye Irritation: May cause serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[11][12]

Recommended Safe Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or goggles.[12]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[13]

    • Body Protection: Wear a lab coat.[12]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[10]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.[13]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

References

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  • 3-Bromo-4-methyl-benzoic acid - SpectraBase . Wiley. [Link]

  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents.
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An In-Depth Technical Guide to 3-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 264272-63-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a key building block in modern organic synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, physicochemical properties, spectral characterization, and reactivity, offering practical insights and detailed methodologies.

Introduction: A Versatile Scaffold for Innovation

This compound, with the CAS number 264272-63-1, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxycarbonyl group, and a carboxylic acid moiety on a benzene ring, presents a unique combination of reactive sites. This trifunctional nature makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromo, ester, and acid groups allows for selective transformations, providing a robust platform for molecular elaboration and the construction of diverse chemical libraries.

Physicochemical Properties & Structural Data

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key data for this compound are summarized below.

PropertyValueSource
CAS Number 264272-63-1
Molecular Formula C₉H₇BrO₄[1]
Molecular Weight 259.05 g/mol [1]
Purity Typically ≥98%[2]
Appearance White to off-white solid[3]
Storage Sealed in a dry environment at room temperature or 2-8°C for long-term storage.[2]
SMILES COC(=O)C1=C(Br)C=C(C=C1)C(O)=O[1]

Synthesis Methodology: Selective Mono-hydrolysis

The most common and efficient route for the preparation of this compound is the selective mono-hydrolysis of the corresponding diester, dimethyl 2-bromoterephthalate. This method leverages the differential reactivity of the two ester groups, influenced by the electronic effects of the bromine substituent.

Caption: Synthetic route to this compound.

Experimental Protocol: Selective Mono-hydrolysis of Dimethyl 2-bromoterephthalate

This protocol is based on established methods for the selective mono-hydrolysis of symmetric diesters, which have been shown to be highly efficient in a semi-two-phase system.[4][5]

Materials:

  • Dimethyl 2-bromoterephthalate (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution (1.0 - 1.2 eq)

  • 1 M Hydrochloric acid (HCl) aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 2-bromoterephthalate in a minimal amount of THF. Cool the solution to 0°C in an ice bath.

  • Hydrolysis: While stirring vigorously, slowly add the 1 M NaOH solution dropwise to the reaction mixture. The use of a THF-water medium at low temperatures is crucial for achieving high selectivity and yield.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the disappearance of the starting diester and the formation of the mono-acid.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound should form.

  • Extraction: Extract the product from the acidic aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product in high purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons of the ester, and the acidic proton of the carboxylic acid. The aromatic region will display a complex splitting pattern due to the substitution pattern. The methoxy group will appear as a sharp singlet around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbons of the ester and carboxylic acid will appear at the most downfield region (around 165-175 ppm). The aromatic carbons will resonate in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methoxy carbon will be observed around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C=O stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (Ester and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the presence of a bromine atom (M⁺ and M⁺+2 in an approximate 1:1 ratio). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and potentially carbon monoxide (CO) from the acylium ions.[7]

Reactivity and Synthetic Applications

This compound is a versatile building block due to the presence of three distinct functional groups that can be selectively manipulated.

Caption: Key reaction sites of this compound.

  • Carboxylic Acid Group: The carboxylic acid can be readily converted to a variety of derivatives. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with amines or alcohols allows for the synthesis of amides and esters, respectively. This is a common strategy for introducing diversity in drug discovery programs.

  • Bromine Atom: The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

  • Ester Group: The methyl ester can be selectively hydrolyzed back to the carboxylic acid under basic or acidic conditions, or it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This provides further opportunities for functional group interconversion.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a strategically important and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an invaluable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support its effective application in innovative research and development projects.

References

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  • EP0021112A1 - Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid....
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  • Fragmentation Processes - Structure Determination of Organic Compounds . Pharmacy 180. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-Bromo-4-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Mechanistic Discovery

The 3-bromo-4-(methoxycarbonyl)benzoic acid scaffold represents a promising, yet underexplored, chemical entity in medicinal chemistry. While direct, comprehensive literature on the mechanism of action for its derivatives is nascent, the broader family of substituted benzoic acids has yielded a multitude of biologically active agents.[1][2][3] This guide, therefore, adopts a strategic, hypothesis-driven approach tailored for researchers, scientists, and drug development professionals. Instead of presenting a definitive mechanism, we will leverage structure-activity relationships from analogous compounds to propose plausible biological targets and pathways. This document serves as a technical roadmap for investigation, providing the causal logic behind experimental choices and self-validating protocols to rigorously test these hypotheses. Our focus will be on two prominent mechanisms of action observed for related benzoic acid derivatives: Protein Kinase Inhibition and G-Protein Coupled Receptor (GPCR) Antagonism .

Part 1: The Chemical Scaffold and Hypothesized Biological Targets

The core structure, this compound, features a benzene ring substituted with a carboxylic acid, a methyl ester, and a bromine atom.[4][5] This arrangement of electron-withdrawing and sterically influential groups creates a unique pharmacophore that can be tailored through derivatization to interact with various biological targets. The carboxylic acid moiety, for instance, is a common feature in molecules designed to interact with the active sites of enzymes or the ligand-binding pockets of receptors.[2]

Hypothesis 1: Inhibition of Protein Kinases in Oncogenic Pathways

Substituted benzamide derivatives, structurally related to our core molecule, have demonstrated potent inhibitory activity against protein kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which are crucial regulators in cell proliferation and survival pathways often dysregulated in cancer.[2] The benzoic acid scaffold can serve as a foundational structure for designing inhibitors that compete with ATP or substrate binding in the kinase active site.

Hypothesis 2: Antagonism of G-Protein Coupled Receptors (GPCRs)

Various benzoic acid derivatives have been identified as antagonists for GPCRs, including the leukotriene B4 (LTB4) receptor and the prostaglandin E2 receptor EP4 subtype.[6][7] These receptors are key mediators in inflammatory processes. The structural motifs of this compound derivatives could facilitate interactions with the transmembrane domains of GPCRs, thereby blocking the binding of endogenous ligands and attenuating downstream signaling.

Part 2: A Framework for Experimental Validation

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is essential. This framework is designed to first identify biological activity and then to progressively elucidate the specific molecular interactions.

Initial Screening for Biological Activity: Cell Viability Assays

The first step is to determine if derivatives of this compound exhibit cytotoxic or cytostatic effects, which is a hallmark of many kinase inhibitors used in oncology.[8] A common and robust method for this initial screen is the MTT assay, which measures the metabolic activity of cells.[9][10]

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT to a purple formazan product.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each derivative.

Investigating the Kinase Inhibition Hypothesis

Should the initial screening reveal significant anti-proliferative activity, the next logical step is to investigate the kinase inhibition hypothesis directly.

Caption: Workflow for validating the kinase inhibition hypothesis.

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions, the target kinase (e.g., FGFR1), and the appropriate kinase substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition. Calculate IC50 values from the dose-response curves.

Parameter Description
Kinase Panel A selection of kinases relevant to the cell lines showing sensitivity.
Substrate A peptide or protein specifically phosphorylated by the target kinase.
ATP Concentration Typically near the Km value for the specific kinase to ensure competitive inhibition can be detected.
Positive Control A known inhibitor of the target kinase (e.g., Staurosporine).[11]

Table 1: Key parameters for the in vitro kinase activity assay.

To confirm that the inhibition of a specific kinase in vitro translates to the disruption of its signaling pathway within the cell, Western blotting is employed.[12] For example, if FGFR1 is the hypothesized target, one would examine the phosphorylation status of its downstream effectors like PLCγ1 and ERK.[13]

  • Cell Treatment and Lysis: Treat the susceptible cancer cell lines with the active this compound derivative at concentrations around its IC50 value for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream signaling proteins (e.g., anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK, anti-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the signaling pathway.

Investigating the GPCR Antagonism Hypothesis

If the initial cell viability screens are inconclusive or if the derivatives are designed with GPCR-targeting pharmacophores in mind, a parallel investigative path focusing on GPCR antagonism should be pursued.

Caption: Workflow for validating the GPCR antagonism hypothesis.

This assay directly measures the ability of a test compound to displace a labeled ligand from its receptor, providing a measure of binding affinity.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells expressing the EP4 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-PGE2 for the EP4 receptor), and serial dilutions of the this compound derivative in a binding buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

To determine if binding to the GPCR translates into a functional effect (i.e., antagonism), a downstream signaling assay is necessary. For many GPCRs, this involves measuring the modulation of second messengers like cyclic AMP (cAMP).

  • Cell Culture: Use a cell line expressing the target GPCR that couples to adenylyl cyclase.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of the test compound for a short period.

  • Agonist Stimulation: Add a known agonist for the target GPCR (e.g., PGE2 for the EP4 receptor) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a TR-FRET-based kit.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration. A dose-dependent decrease in the agonist-induced cAMP signal indicates antagonistic activity. Calculate the IC50 for the functional antagonism.

Part 3: Concluding Remarks and Future Directions

This guide has outlined a hypothesis-driven, experimentally rigorous pathway to elucidate the mechanism of action for this compound derivatives. By systematically evaluating their effects on cell viability and then proceeding to specific biochemical and cell-based assays for kinase inhibition and GPCR antagonism, researchers can build a comprehensive understanding of how these compounds exert their biological effects. The presented protocols, grounded in established methodologies, provide a self-validating framework to ensure the generation of trustworthy and accurate data. Positive findings in any of these pathways would warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and detailed structural biology to visualize the compound-target interactions at an atomic level.

References

  • Showell, H. J., et al. (1997). trans-3-Benzyl-4-hydroxy-7-chromanylbenzoic acid derivatives as antagonists of the leukotriene B4 (LTB4) receptor. Journal of Medicinal Chemistry, 40(9), 1345-1354. Available at: [Link]

  • Hershberger, P. A., & El-Bayoumy, K. (2012). Treatment of cancer using benzoic acid derivatives. U.S. Patent No. 8,198,328 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, J., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Promega Corporation. (2012). Assay Development for Protein Kinase Enzymes. In M. P. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In G. S. Sittampalam, N. Gal-Edd, M. Arkin, et al. (Eds.), Assay Guidance Manual. Available at: [Link]

  • Corbeil, J., et al. (2012). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 22(19), 6249-6254. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Alam, M. A., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 830-835. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved January 17, 2026, from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved January 17, 2026, from [Link]

  • StatPearls Publishing. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. Retrieved January 17, 2026, from [Link]

  • Liu, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry.
  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Enzymology (Vol. 655, pp. 221-240). Available at: [Link]

  • PubMed. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 830-835.
  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved January 17, 2026, from [Link]

  • PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282.
  • NSF PAGES. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article).
  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28.

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An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 3-Bromo-4-(methoxycarbonyl)benzoic acid, a molecule of interest in synthetic chemistry and drug discovery. By delving into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for the characterization of this and structurally related compounds.

Introduction: Unveiling this compound

This compound, also known as 2-bromo-1,4-benzenedicarboxylic acid 1-methyl ester, is a substituted aromatic carboxylic acid. Its structure features a benzene ring with a bromine atom and a methoxycarbonyl group in an ortho orientation, and a carboxylic acid group para to the bromo substituent. This arrangement of functional groups makes it a valuable building block in organic synthesis, potentially serving as a precursor for more complex molecules with applications in medicinal chemistry and materials science. The interplay of the electron-withdrawing carboxylic acid and methoxycarbonyl groups, along with the steric and electronic effects of the bromine atom, dictates the molecule's reactivity and its spectroscopic signature.

A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound.

Chemical Structure and Properties:

PropertyValueSource
Chemical Name This compound
Synonym 2-bromo-1,4-benzenedicarboxylic acid 1-methyl ester
CAS Number 264272-63-1
Molecular Formula C₉H₇BrO₄
Molecular Weight 259.05 g/mol
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)Br

digraph "3_Bromo_4_methoxycarbonyl_benzoic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; C9 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; O4 [label="O", fontcolor="#EA4335"]; H4[label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="1.87,1!"]; C7 [pos="1.74,-1!"]; O1 [pos="2.3,-1.5!"]; O2 [pos="1.74,-0!"]; C8 [pos="2.6,0!"]; H1[pos="3,0.5!"]; H2[pos="3,-0.5!"]; H3[pos="2.3,0.5!"]; C9 [pos="-1.74,1!"]; O3 [pos="-2.3,1.5!"]; O4 [pos="-1.74,0!"]; H4[pos="-2.6,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Br; C5 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C8 -- H1; C8 -- H2; C8 -- H3; C2 -- C9; C9 -- O3 [style=double]; C9 -- O4; O4 -- H4; }

Figure 1. Chemical structure of this compound.

Synthesis Pathway: A Representative Protocol

The synthesis of this compound can be achieved through the selective mono-esterification of 2-bromoterephthalic acid. While various esterification methods exist, a common approach involves the reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The selectivity for the mono-ester can be controlled by stoichiometric amounts of the alcohol and careful monitoring of the reaction progress.

Experimental Protocol: Selective Mono-esterification of 2-Bromoterephthalic Acid

This protocol is adapted from general esterification procedures and may require optimization for this specific substrate.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoterephthalic acid (1 equivalent) in an excess of methanol, which also serves as the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.

  • Reaction: Heat the mixture to reflux and maintain this temperature for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted diacid and the acid catalyst. The mono-ester is expected to remain in the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow 2-Bromoterephthalic Acid 2-Bromoterephthalic Acid Reaction Mixture Reaction Mixture 2-Bromoterephthalic Acid->Reaction Mixture Methanol (excess) Methanol (excess) Methanol (excess)->Reaction Mixture H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reaction Mixture Reflux Reflux Rotary Evaporation Rotary Evaporation Reflux->Rotary Evaporation Cool & Concentrate Reaction Mixture->Reflux Heat Extraction (EtOAc/NaHCO3) Extraction (EtOAc/NaHCO3) Rotary Evaporation->Extraction (EtOAc/NaHCO3) Purification Purification Extraction (EtOAc/NaHCO3)->Purification Isolate & Dry This compound This compound Purification->this compound

Figure 2. A representative workflow for the synthesis of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[2] The chemical shift, integration, and coupling patterns of the proton signals are key to elucidating the connectivity of atoms.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Ar-H (H-3)~8.2d~2
Ar-H (H-5)~7.9dd~8, 2
Ar-H (H-6)~7.8d~8
-OCH₃~3.9s-
-COOH~13.0s (broad)-

Interpretation:

  • Aromatic Protons (δ 7.8-8.2): The three protons on the aromatic ring will appear in the downfield region, characteristic of aryl protons.[3] The proton at position 3 (H-3), being ortho to both the bromine and the carboxylic acid group, is expected to be the most deshielded and appear as a doublet due to coupling with H-5. The proton at position 5 (H-5) will be a doublet of doublets, coupling to both H-3 and H-6. The proton at position 6 (H-6), ortho to the methoxycarbonyl group, will appear as a doublet from coupling with H-5.

  • Methoxy Protons (δ ~3.9): The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.

  • Carboxylic Acid Proton (δ ~13.0): The acidic proton of the carboxylic acid group (-COOH) will appear as a broad singlet far downfield. Its chemical shift can be variable and is dependent on concentration and solvent.

Figure 3. Proton environments in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.[1] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O (acid)~166
C=O (ester)~164
Ar-C (C-4)~138
Ar-C (C-1)~135
Ar-CH (C-5)~133
Ar-CH (C-3)~131
Ar-C (C-2)~128
Ar-CH (C-6)~125
-OCH₃~53

Interpretation:

  • Carbonyl Carbons (δ 164-166): The two carbonyl carbons of the carboxylic acid and the methyl ester will appear at the most downfield positions, typically in the range of 160-180 ppm.[4]

  • Aromatic Carbons (δ 125-138): The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents. The carbons directly attached to the electron-withdrawing groups (C-1 and C-4) and the bromine atom (C-2) will be significantly affected.

  • Methoxy Carbon (δ ~53): The carbon of the methyl ester group (-OCH₃) will appear in the typical range for an sp³ hybridized carbon attached to an oxygen atom.

Figure 4. Carbon environments in this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[5]

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationIntensity
~3300-2500O-H stretch (carboxylic acid)Broad, Strong
~3100-3000C-H stretch (aromatic)Medium
~2950C-H stretch (methyl)Medium
~1725C=O stretch (ester)Strong
~1690C=O stretch (carboxylic acid)Strong
~1600, ~1475C=C stretch (aromatic)Medium
~1250C-O stretch (ester and acid)Strong
~1050C-Br stretchMedium

Interpretation:

  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]

  • C=O Stretches (1725 and 1690 cm⁻¹): Two distinct strong absorptions are expected for the carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (~1725 cm⁻¹) than the carboxylic acid C=O stretch (~1690 cm⁻¹).[7][8]

  • C-O Stretches (~1250 cm⁻¹): Strong absorptions corresponding to the C-O stretching vibrations of both the ester and carboxylic acid groups will be present.

  • Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): Medium intensity bands in this region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • C-Br Stretch (~1050 cm⁻¹): The presence of a carbon-bromine bond will give rise to a medium intensity absorption in the fingerprint region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structure elucidation.[9]

Predicted Mass Spectrometry Data:

m/zIon
258/260[M]⁺ (Molecular Ion)
241/243[M - OH]⁺
227/229[M - OCH₃]⁺
199/201[M - COOH - CH₃]⁺
155/157[M - COOCH₃ - Br]⁺
120[C₆H₄(CO)₂]⁺
76[C₆H₄]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The mass spectrum will show a pair of molecular ion peaks at m/z 258 and 260 with approximately equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[10]

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH) from the carboxylic acid group to give ions at m/z 241/243.

    • Loss of a methoxy radical (-OCH₃) from the ester group to give ions at m/z 227/229.

    • Sequential loss of the carboxylic acid group and a methyl radical.

    • Cleavage of the C-Br bond.

    • Fragmentation of the aromatic ring.

MS_Fragmentation M [M]⁺ m/z 258/260 M_OH [M - OH]⁺ m/z 241/243 M->M_OH - OH M_OCH3 [M - OCH₃]⁺ m/z 227/229 M->M_OCH3 - OCH₃ M_Br [M - Br]⁺ m/z 179 M->M_Br - Br

Figure 5. A simplified potential fragmentation pathway for this compound.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, facilitating its synthesis, purification, and application in further chemical endeavors. The principles discussed herein are broadly applicable to the structural elucidation of other substituted aromatic compounds.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

  • Tan, X., & Li, Z. (2019). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Wisconsin-Madison. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Purdue University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR spectra of aromatic compounds. Retrieved from [https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-nmr- aromatic.html]([Link] aromatic.html)

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

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crystallography of substituted benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallography of Substituted Benzoic Acids for Pharmaceutical Development

Foreword: From Molecule to Medicine

In the landscape of pharmaceutical sciences, the journey from a promising molecule to a viable drug is one of immense complexity. The solid-state properties of an active pharmaceutical ingredient (API) are not mere academic curiosities; they are critical determinants of a drug's stability, solubility, bioavailability, and manufacturability. Among the vast chemical scaffolds used in drug design, substituted benzoic acids are a cornerstone, their structural versatility enabling the fine-tuning of biological activity.[1][2] However, this same versatility introduces profound complexity in the solid state. Understanding and controlling the crystalline form is therefore a non-negotiable aspect of modern drug development.[3]

This guide serves as a technical deep-dive into the crystallographic analysis of substituted benzoic acids. It is designed for the hands-on researcher, the process chemist, and the drug development professional who require a robust understanding of not just how to characterize these crystalline materials, but why specific solid-state phenomena occur and how they can be engineered. We will move beyond rote protocols to explore the fundamental principles of molecular recognition, the causal effects of chemical substitution on crystal packing, and the practical workflows that transform a powdered sample into a complete, three-dimensional structural model. Our focus remains squarely on the practical application of crystallographic knowledge to de-risk development, optimize API performance, and accelerate the path to clinical success.

The Supramolecular Architecture: Core Principles of Packing

The crystal structure of a substituted benzoic acid is a masterclass in the interplay of intermolecular forces. The final, thermodynamically favored arrangement of molecules is a delicate balance between strong, directional hydrogen bonds and weaker, yet cumulatively significant, interactions like π-π stacking and van der Waals forces.

The Carboxylic Acid Dimer: The Preeminent Supramolecular Synthon

The most dominant and predictable feature in the crystal structures of most benzoic acids is the formation of a centrosymmetric dimer.[4] This robust motif is formed by a pair of O–H⋯O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring pattern. This synthon is so energetically favorable that it dictates the primary pairing of molecules in the vast majority of cases.[5]

The concept of a "supramolecular synthon" is central to crystal engineering; it represents a structural unit within a crystal held together by non-covalent interactions.[6] By understanding the hierarchy and reliability of these synthons, we can begin to predict and engineer crystal structures.[7][8]

Caption: The robust R²₂(8) carboxylic acid dimer synthon.
The Influence of Substituents on Crystal Packing

While the dimer is the primary building block, the substituents on the phenyl ring dictate how these dimers pack together in three dimensions. The nature of the substituent—its size, polarity, and ability to act as a hydrogen bond donor or acceptor—introduces a new set of competing interactions that can lead to vastly different crystal structures and, consequently, different physical properties.

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CN): These groups increase the acidity of the carboxylic proton and can participate in other weak interactions. For example, nitro groups can form C–H⋯O interactions, influencing the overall packing arrangement.[9] Increased acidity is a key factor in forming salts over cocrystals when combined with a basic coformer.[10]

  • Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃): These groups can act as potent hydrogen bond donors or acceptors, often disrupting the simple packing of dimers to form more complex hydrogen-bonded networks.[7] For instance, p-aminobenzoic acid (pABA) forms not only the expected acid dimer but also N–H⋯O hydrogen bonds, creating layered structures that contribute to its polymorphic behavior.[11]

  • The ortho-Effect: Almost any substituent in the ortho position tends to increase the acidity of the benzoic acid, a phenomenon attributed to a combination of steric and electronic factors.[9][12] Steric hindrance from a bulky ortho substituent can force the carboxylic acid group out of the plane of the phenyl ring, altering its electronic conjugation and intermolecular interactions.[13]

The Crystallographic Workflow: A Self-Validating Protocol

Obtaining a high-quality crystal structure is a multi-step process where the success of each stage is critically dependent on the last.[14][15] This workflow is designed as a self-validating system, with checkpoints to ensure the integrity of the data and the resulting model.

Caption: The iterative workflow for single-crystal X-ray diffraction.
Step-by-Step Protocol: Crystal Growth by Slow Evaporation

Causality: The goal of crystallization is to allow molecules to transition from the disordered solution phase to a highly ordered crystalline lattice slowly. Rapid precipitation traps solvent and impurities and promotes the formation of polycrystalline or amorphous material, which is unsuitable for single-crystal X-ray diffraction. Slow solvent evaporation provides the gentle change in supersaturation needed for the growth of large, well-ordered single crystals.[15][16]

  • Material Purity: Start with the highest purity material available (>99%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when heated but only sparingly soluble at room temperature.[16][17] This allows for a wide supersaturation window. Common solvents include ethanol, acetone, acetonitrile, or mixtures like ethanol/water.

  • Solution Preparation: Prepare a nearly saturated solution of the benzoic acid derivative in a clean glass vial. Gentle warming may be required to fully dissolve the solid.[18]

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with one or two small holes using a needle. The number and size of the holes control the rate of evaporation and, therefore, the rate of crystallization.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

X-ray Data Collection and Refinement

Once a suitable crystal is mounted on the diffractometer, a beam of X-rays is directed at it. The crystal lattice diffracts the X-rays in a specific pattern of spots.[14] The intensities and positions of these spots are measured by a detector as the crystal is rotated.[19]

  • Data Collection: This process involves collecting a complete set of diffraction data. Modern diffractometers automate this process, but key user decisions include the choice of X-ray wavelength (usually Molybdenum or Copper) and the collection temperature (typically 100 K to reduce thermal motion and radiation damage).[20]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[14]

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern matches the observed one as closely as possible.[20][21] The quality of the final model is assessed using metrics like R-factors and goodness-of-fit.

Advanced Topics: Engineering and Understanding Complexity

The true power of crystallography in drug development lies in its ability to rationalize and predict complex solid-state behaviors like polymorphism and to enable the design of novel crystalline forms with superior properties.

Polymorphism: The Same Molecule, Different Properties

Polymorphism is the ability of a compound to exist in two or more crystalline forms.[22] These different forms can have distinct molecular arrangements and/or conformations, leading to significant differences in physical properties such as melting point, solubility, and stability.[11][23] For a pharmaceutical compound, an uncontrolled polymorphic transformation during manufacturing or storage can be catastrophic, altering the drug's bioavailability and efficacy.[24]

Substituted benzoic acids are known to exhibit polymorphism, often arising from the conformational flexibility of the substituent or different possible hydrogen-bonding networks.[23][25] For example, p-aminobenzoic acid exists in two known polymorphs (α and β), which differ in their hydrogen-bonding patterns and mechanical properties.[11] Crystallography is the definitive tool for identifying and characterizing different polymorphs.

CompoundPolymorphsKey Structural DifferenceReference
p-Aminobenzoic Acidα and βVariation in N-H···O hydrogen bond network and π-stacking[11]
p-Nitrobenzoic AcidI and IIDifferent packing of the classic acid dimers[11]
3-(Azidomethyl)benzoic AcidA, B, and CDifferent conformations of the azidomethyl group[25]
Cocrystals vs. Salts: Tuning Properties with Coformers

A powerful strategy in crystal engineering is the formation of multicomponent crystals—cocrystals or salts—to modify the physicochemical properties of an API.[26][27]

  • Cocrystals: Consist of two or more different neutral molecules held together by non-covalent interactions, typically hydrogen bonds.

  • Salts: Are formed by proton transfer from an acidic component to a basic component, resulting in an ionic pair.

For substituted benzoic acids, co-crystallization with a basic coformer (e.g., a substituted pyridine) presents a choice: will the components form a neutral cocrystal or will the proton transfer to form a salt? The outcome is primarily governed by the difference in the pKa values (ΔpKa) between the base and the acid.[10][26]

The ΔpKa Rule of Thumb:

  • ΔpKa < 0: A cocrystal is highly likely to form.

  • 0 < ΔpKa < 3: An "uncertainty" region exists where either a cocrystal or a salt may form, or the proton may be disordered.

  • ΔpKa > 3: A salt is highly likely to form.

Caption: Decision framework for predicting cocrystal vs. salt formation.

This principle allows scientists to rationally select coformers to target the formation of either a salt or a cocrystal to optimize properties like solubility and dissolution rate.[8]

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

While the final crystal structure shows the result of intermolecular forces, Hirshfeld surface analysis provides a powerful way to visualize and quantify these interactions.[13][28] The Hirshfeld surface is a unique boundary around a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules.

By mapping properties onto this surface, one can visualize the close contacts a molecule makes with its neighbors. A 2D "fingerprint plot" can be generated from the surface, which summarizes all the intermolecular contacts and provides a quantitative measure of their relative contributions.[5] This is invaluable for comparing polymorphs or understanding the impact of a substituent on the overall interaction landscape.[23]

Conclusion and Future Outlook

The crystallographic study of substituted benzoic acids is an enabling science for modern pharmaceutical development. It provides the ultimate structural evidence that underpins our understanding of an API's solid-state behavior. By moving beyond simple structure determination to a more holistic approach that integrates principles of crystal engineering, detailed experimental protocols, and advanced computational analysis, we can transition from a reactive to a proactive stance. We can begin to design crystalline forms with desired properties rather than simply discovering them by chance.

The future of crystallography in this field will involve tighter integration with computational crystal structure prediction methods, enabling in silico polymorph screening before a molecule is even synthesized.[11] Furthermore, the application of advanced characterization techniques, such as powder X-ray diffraction for materials that are difficult to crystallize as large single crystals, will continue to grow in importance.[5][21] For the drug development professional, a deep, mechanistic understanding of the crystallography of their API is not a luxury—it is a fundamental pillar of a successful and robust development program.

References

  • Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. ResearchGate. [Link]

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  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

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  • Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. PMC - NIH. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

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  • EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory. DAV College, Jalandhar. [Link]

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  • Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Books.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

  • Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. MDPI. [Link]

  • Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation. CrystEngComm (RSC Publishing). [Link]

  • Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions. Sci-Hub. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Quora. [Link]

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  • Supramolecular Synthons in Crystal Engineering. 4. Structure Simplification and Synthon Interchangeability in Some Organic Diamondoid Solids. Journal of the American Chemical Society. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCr Journals. [Link]

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Navigating the Solubility Landscape of 3-Bromo-4-(methoxycarbonyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-(methoxycarbonyl)benzoic acid. In the absence of extensive published quantitative data, this document focuses on delivering a robust theoretical framework for predicting solubility based on the compound's molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation.

Introduction: Understanding the Molecule - this compound

This compound (CAS No. 264272-63-1) is a substituted aromatic carboxylic acid. Its structure, featuring a benzene ring functionalized with a bromine atom, a carboxylic acid group, and a methyl ester group, dictates its physicochemical properties and, consequently, its solubility profile. The interplay between the polar carboxylic acid and ester functionalities and the nonpolar bromophenyl backbone makes its interaction with different solvents complex and highly dependent on the solvent's own properties.

A precise understanding of its solubility is critical for a variety of applications. In synthetic chemistry, solvent selection is paramount for controlling reaction kinetics, yield, and purity. In drug development and formulation, solubility directly impacts bioavailability and the choice of delivery vehicle. This guide aims to equip the researcher with the foundational knowledge and practical tools to confidently work with this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₉H₇BrO₄ChemScene[1]
Molecular Weight 259.05 g/mol ChemScene[1]
Appearance Solid (predicted)General knowledge
SMILES O=C(C1=CC=C(Br)C(C(OC)=O)=C1)OChemScene[1]

It is crucial to distinguish this compound from its isomers, such as 3-Bromo-4-methoxybenzoic acid (CAS No. 99-58-1)[2][3] and 4-Bromo-3-(methoxycarbonyl)benzoic acid (CAS No. 41684-08-6)[1], as their structural differences will lead to distinct solubility profiles.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we must consider the contributions of its different functional groups.

  • Polar Moieties: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The methoxycarbonyl group (-COOCH₃) is also polar and can act as a hydrogen bond acceptor.[5][6] These groups will favor interactions with polar solvents.

  • Nonpolar Moiety: The brominated benzene ring is largely nonpolar and will contribute to solubility in nonpolar or weakly polar solvents through van der Waals forces.

Based on this structure, we can predict a general solubility trend across different classes of organic solvents.

Predicted Solubility Trends:

  • High Expected Solubility:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and ester groups, leading to strong solute-solvent interactions.

    • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Their high polarity will also effectively solvate the molecule. Esters are noted to be good solvents for a range of compounds.[5]

    • Basic Aqueous Solutions (e.g., 5% Sodium Bicarbonate, 5% Sodium Hydroxide): The carboxylic acid group will be deprotonated to form a highly polar and water-soluble carboxylate salt.[7] This is a strong indicator of the presence of an acidic functional group.[7]

  • Moderate Expected Solubility:

    • Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These solvents are of intermediate polarity. While they can act as hydrogen bond acceptors for the carboxylic acid, their overall lower polarity compared to alcohols or DMSO may result in more limited solubility.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are weakly polar solvents. Solubility will be influenced by a balance between the polar interactions with the functional groups and the dispersion forces with the aromatic ring.

  • Low to Negligible Expected Solubility:

    • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar nature of these solvents makes them poor at solvating the polar carboxylic acid and ester groups, leading to low solubility. The general principle is that as the nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents decreases.

    • Water: Despite the presence of hydrogen-bonding groups, the large, nonpolar bromophenyl backbone is expected to significantly limit solubility in water.

The following diagram illustrates the logical flow for predicting the solubility of this compound based on its functional groups.

G cluster_solute This compound cluster_prediction Solubility Prediction Solute Molecular Structure FG1 Carboxylic Acid (-COOH) - Polar - H-bond donor/acceptor Solute->FG1 FG2 Methoxycarbonyl (-COOCH3) - Polar - H-bond acceptor Solute->FG2 FG3 Bromophenyl Ring - Nonpolar Solute->FG3 Interaction1 Strong H-bonding & Dipole-Dipole Interactions FG1->Interaction1 favors Interaction4 Mismatched Polarity FG1->Interaction4 hinders FG2->Interaction1 favors FG2->Interaction4 hinders Interaction2 Weak van der Waals Interactions FG3->Interaction2 allows Interaction3 Dominant van der Waals Interactions FG3->Interaction3 favors SolventPolar Polar Solvents (e.g., Methanol, DMSO) SolventPolar->Interaction1 enables SolventPolar->Interaction2 with SolventNonpolar Nonpolar Solvents (e.g., Hexane, Toluene) SolventNonpolar->Interaction3 enables SolventNonpolar->Interaction4 with PredictionHigh High Solubility Interaction1->PredictionHigh Interaction2->PredictionHigh contributes to PredictionLow Low Solubility Interaction3->PredictionLow for polar groups Interaction4->PredictionLow

Caption: Predictive solubility model for this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of a solid compound in an organic solvent at a given temperature. This method is based on creating a saturated solution and then quantifying the dissolved solute.[8]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Experimental Workflow Diagram:

G start Start prep 1. Preparation - Weigh excess solute into vial. - Add known volume of solvent. start->prep equilibrate 2. Equilibration - Place vial in temp-controlled shaker. - Agitate until equilibrium is reached (e.g., 24-48h). prep->equilibrate settle 3. Settling - Allow solid to settle post-agitation. equilibrate->settle sample 4. Sampling - Withdraw supernatant using a syringe. - Filter immediately into a tared vial. settle->sample weigh 5. Weighing & Dilution - Weigh the filtered saturated solution. - Dilute to a known volume. sample->weigh analyze 6. Analysis - Quantify concentration using a calibrated  analytical method (e.g., HPLC). weigh->analyze calculate 7. Calculation - Calculate solubility in g/L or mol/L. analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

  • Preparation of Standard Solutions for Calibration:

    • Accurately prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., methanol).

    • From the stock solution, prepare a series of standard solutions of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (e.g., peak area vs. concentration).

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature.

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration of the solute in the solution remains constant.

  • Sampling and Analysis:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature.

    • Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

    • Accurately weigh the vial containing the filtered saturated solution.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the calibrated analytical method to determine the concentration of the solute.

  • Data Calculation and Presentation:

    • From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

    • The results should be presented in a clear, tabular format for easy comparison across different solvents.

Example Data Table:

SolventPolarity IndexTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol5.125Experimental ValueCalculated Value
Acetone5.125Experimental ValueCalculated Value
Dichloromethane3.125Experimental ValueCalculated Value
Toluene2.425Experimental ValueCalculated Value
Hexane0.125Experimental ValueCalculated Value

Safety and Handling

  • Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[9][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[10]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Researchers are REQUIRED to consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This guide provides a foundational understanding of the solubility of this compound. By combining a theoretical predictive framework with a detailed experimental protocol, researchers are empowered to make informed decisions about solvent selection and to generate reliable, quantitative solubility data. Adherence to the described methodologies and safety protocols will ensure high-quality, reproducible results, facilitating the successful application of this compound in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66836, 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • Gong, X., & Wang, H. (2010). Determination and correlation for solubility of aromatic acids in solvents.
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Determination of Solubility Class.
  • Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140–147.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5459-5467.
  • Wikipedia. (n.d.). Ester. Retrieved from [Link]

  • Acree, W. E., Jr. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (Thesis). University of California, Berkeley.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • LibreTexts. (2021). 15.7: Physical Properties of Esters. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-bromo 4-methoxy benzoic acid, Grade Standard: Technical Grade, 326 Degree C. Retrieved from [Link]

Sources

The Untapped Potential of 3-Bromo-4-(methoxycarbonyl)benzoic Acid: A Scaffolding Approach in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutic agents. 3-Bromo-4-(methoxycarbonyl)benzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, represents a largely unexplored yet highly versatile building block with significant potential in medicinal chemistry. Its unique arrangement of a bromine atom, a methoxycarbonyl group, and a carboxylic acid on a central benzene ring offers a rich tapestry of synthetic handles and modifiable physicochemical properties. This technical guide will delve into the prospective applications of this molecule, drawing upon established principles of medicinal chemistry and leveraging data from structurally analogous compounds to illuminate its potential in the synthesis of targeted therapies, including Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, Poly(ADP-ribose) Polymerase (PARP) inhibitors, and various kinase inhibitors. We will explore the causality behind its potential as a scaffold, provide detailed synthetic methodologies for its derivatization, and present a logical framework for its incorporation into drug design paradigms.

Introduction: The Strategic Value of a Multifunctional Scaffold

The intrinsic value of this compound in medicinal chemistry lies in the strategic placement of its functional groups, which allows for orthogonal chemical modifications. The carboxylic acid provides a primary site for amide bond formation, a cornerstone of many drug scaffolds, enabling the introduction of diverse substituents to probe interactions with biological targets. The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, offering a secondary site for modification or serving as a key interaction point itself. The bromine atom is a particularly valuable feature, serving as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, thereby enabling the construction of complex molecular architectures. This trifecta of reactive sites makes this compound a powerful starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Potential Therapeutic Applications: A Triptych of Opportunity

While direct biological activity of this compound has not been extensively reported, its structural motifs are present in a number of potent and selective inhibitors of key therapeutic targets. This guide will focus on three primary areas where this scaffold holds significant promise.

A Building Block for Novel SGLT2 Inhibitors

Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors have revolutionized the treatment of type 2 diabetes by promoting urinary glucose excretion.[1] A key structural feature of many SGLT2 inhibitors is a C-aryl glucoside moiety, often synthesized from a substituted brominated aromatic precursor. The industrial synthesis of a promising family of SGLT2 inhibitors relies on 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a close structural analog of our core molecule.[2] This precedent strongly suggests that this compound can serve as a valuable starting material for the synthesis of novel C-aryl glucoside SGLT2 inhibitors.

The synthetic strategy would involve the coupling of the brominated aromatic core with a protected glucose derivative, followed by further modifications. The carboxylic acid and methoxycarbonyl groups on the aromatic ring can be manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of the final compound.

Experimental Workflow: Synthesis of a Hypothetical SGLT2 Inhibitor Precursor

G start This compound step1 Amide Coupling (e.g., with a protected glucosyl amine) start->step1 SOCl2, Amine step2 Suzuki Coupling (e.g., with an arylboronic acid) step1->step2 Pd(PPh3)4, Base product SGLT2 Inhibitor Scaffold step2->product

Caption: Hypothetical workflow for SGLT2 inhibitor synthesis.

A Scaffold for Next-Generation PARP Inhibitors

Poly(ADP-ribose) Polymerase (PARP) inhibitors have emerged as a crucial class of anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3][4] The core pharmacophore of many PARP inhibitors consists of a substituted benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate. The benzoic acid scaffold is a recurring theme in the design of these inhibitors.[3]

This compound provides an excellent starting point for the synthesis of novel PARP inhibitors. The carboxylic acid can be readily converted to a primary amide, a key feature for binding to the PARP active site. The bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, which can be designed to interact with the adenosine-binding pocket of the enzyme, potentially leading to increased potency and selectivity.[5]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G ssb Single-Strand Break (SSB) parp PARP ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb leads to (unrepaired) ber Base Excision Repair (BER) parp->ber initiates ber->ssb repairs hr Homologous Recombination (HR) dsb->hr repaired by cell_death Cell Death hr->cell_death failure leads to parp_inhibitor PARP Inhibitor (Derived from core scaffold) parp_inhibitor->parp inhibits brca_mutation BRCA1/2 Mutation (HR Deficiency) brca_mutation->hr impairs

Sources

A Comprehensive Technical Guide to Substituted Bromobenzoic Acids: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted bromobenzoic acids are a versatile class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. Their utility stems from the presence of three key functional groups on the benzene ring: a bromine atom, a carboxylic acid group, and at least one other substituent. This unique combination allows for a diverse range of chemical transformations, making them indispensable in medicinal chemistry, materials science, and catalysis. The bromine atom provides a reactive handle for cross-coupling reactions, the carboxylic acid enables esterification, amidation, and other modifications, while the additional substituent or substituents modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of substituted bromobenzoic acids, with a focus on providing practical insights and detailed experimental protocols for researchers in the field.

Synthesis of Substituted Bromobenzoic Acids

The synthesis of substituted bromobenzoic acids can be approached in two primary ways: by introducing a bromine atom onto a pre-substituted benzoic acid or by modifying a pre-existing bromobenzoic acid. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Bromination of Substituted Benzoic Acids

Direct bromination of a substituted benzoic acid is a common and often straightforward method. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the ring.

  • Electrophilic Aromatic Substitution: This is the most prevalent method for introducing a bromine atom onto the aromatic ring. The reaction typically involves the use of a brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), in the presence of a Lewis acid catalyst or a protic acid.

    • Ortho/Para-Directing Substituents: Substituents that are electron-donating, such as amino (-NH₂), hydroxyl (-OH), and alkyl groups, direct the incoming bromine atom to the ortho and para positions.

    • Meta-Directing Substituents: Electron-withdrawing groups, such as nitro (-NO₂) and the carboxylic acid itself, direct the incoming bromine to the meta position.

Experimental Protocol: Synthesis of 2-Halo-5-bromobenzoic Acid

A method for synthesizing 2-halo-5-bromobenzoic acid involves the bromination of an o-halobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid.[1]

  • Reaction: o-halobenzoic acid + NBS in an organic solvent under the action of sulfuric acid.

  • Post-treatment: The reaction mixture is quenched with ice water, the solvent is recovered, and the crude product is obtained by filtration. Recrystallization from a suitable solvent (e.g., methanol, ethanol, dichloromethane, acetonitrile, or methyl tert-butyl ether) yields the pure 2-halo-5-bromobenzoic acid.[1]

This method is described as having a short reaction route, being simple to operate, and environmentally friendly.[1]

Diagram: General Workflow for the Synthesis of 2-Halo-5-bromobenzoic Acid

G start o-Halobenzoic Acid reaction Bromination Reaction start->reaction Reactant reagents NBS, H₂SO₄ Organic Solvent reagents->reaction Reagents workup Quenching Solvent Recovery Filtration reaction->workup Reaction Mixture crude Crude Product workup->crude purification Recrystallization crude->purification final Pure 2-Halo-5-bromobenzoic Acid purification->final

Caption: Workflow for the synthesis of 2-halo-5-bromobenzoic acid.

Oxidation of Substituted Bromotoluenes

Another efficient route to substituted bromobenzoic acids is the oxidation of the corresponding substituted bromotoluenes. This method is particularly useful for preparing isomers that are not easily accessible through direct bromination.

Experimental Protocol: Synthesis of 4-Bromobenzoic Acid

A method for the preparation of 4-bromobenzoic acid involves the liquid-phase catalytic oxidation of p-bromotoluene.[2]

  • Reactants: p-bromotoluene as the starting material, glacial acetic acid as the solvent, and oxygen as the oxidant.

  • Catalyst: A mixture of cobalt acetate, manganese acetate, and a bromide (potassium bromide or sodium bromide).[2]

  • Reaction Conditions: The reaction temperature is controlled at 75-85 °C. The reaction is considered complete when the content of p-bromotoluene in the reaction system is 0.5 wt% or less of the initial content.[2]

  • Work-up: The reaction mixture is cooled and filtered to obtain the crude 4-bromobenzoic acid, which is then further purified.[2]

This method is reported to have a high yield (up to 98% or more) and high purity (99% or more).[2]

Table: Comparison of Synthesis Methods for 4-Bromobenzoic Acid

MethodStarting MaterialReagentsYieldPurityReference
Liquid Phase Oxidationp-BromotolueneO₂, Acetic Acid, Co(OAc)₂, Mn(OAc)₂, KBr/NaBr>98%>99%[2]

Key Substituted Bromobenzoic Acids and Their Applications

The specific applications of substituted bromobenzoic acids are largely determined by the nature and position of the substituents on the aromatic ring.

Halogenated Bromobenzoic Acids
  • 2-Chloro-5-bromobenzoic Acid: This compound is a key intermediate in the synthesis of several modern hypoglycemic drugs, including dapagliflozin, sotagliflozin, empagliflozin, and ertugliflozin.[1] It is also used in the synthesis of antiviral drugs and renin inhibitors.[3]

  • 2-Fluoro-5-bromobenzoic Acid: Synthesized from o-fluorobenzoic acid using potassium bromate/sulfuric acid as the brominating agent.[1]

Amino-Substituted Bromobenzoic Acids
  • 4-Amino-3-bromobenzoic Acid: This is a valuable building block in medicinal chemistry, particularly for developing novel anti-inflammatory agents.[4] Its structure contains an aniline ring, a carboxylic acid, and a bromine atom, offering multiple sites for chemical modification.[4] The amino group can be acylated or used in cyclization reactions, the carboxylic acid is a common feature in many NSAIDs, and the bromine atom is a handle for cross-coupling reactions.[4] A notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Amfenac.[4]

G amfenac Amfenac intermediate1 Acylated Intermediate amfenac->intermediate1 Final Cyclization start 4-Amino-3-bromobenzoic Acid intermediate1->start Acylation of Amino Group

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Bromo-4-(methoxycarbonyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a highly functionalized and versatile building block in contemporary organic synthesis. We delve into its chemical properties and explore its strategic application in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The core focus is on its utility in palladium-catalyzed cross-coupling reactions, for which we provide detailed mechanistic insights and a robust, field-proven experimental protocol. This document is intended to serve as a practical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: A Multifunctional Synthetic Building Block

This compound is an aromatic carboxylic acid uniquely substituted to offer multiple avenues for synthetic elaboration. Its structure is characterized by three key features:

  • Aromatic Bromine Atom: Serves as a versatile synthetic "handle," primarily for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • Carboxylic Acid Group: Allows for standard transformations such as amidation, esterification, or reduction, and influences the molecule's overall solubility and electronic properties.

  • Methyl Ester Group: Orthogonally positioned to the other functionalities, it can be selectively hydrolyzed or used to modulate the steric and electronic environment of the adjacent bromine atom.

This trifunctional arrangement makes it an ideal starting material for creating diverse molecular libraries and for the convergent synthesis of complex target molecules, particularly in the development of novel therapeutic agents.[1][2]

Compound Profile and Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to successful reaction design and execution. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 264272-63-1[3]
Molecular Formula C₉H₇BrO₄[4]
Molecular Weight 259.05 g/mol [4]
Appearance Solid (typically off-white to pale yellow)N/A
Synonym 4-Carboxy-2-bromobenzoic acid methyl esterN/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol). Limited solubility in non-polar solvents and water.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended to be stored under an inert atmosphere.[4]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of biaryl and heteroaryl-aryl structures is a cornerstone of modern medicinal chemistry.[5] The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for this purpose, owing to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6] this compound is an excellent substrate for this transformation.

Mechanistic Insight: The "Why" Behind the Reaction

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium complex. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism proceeds through three key elementary steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a new Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Causality in Reagent Choice:

  • Catalyst: Palladium complexes are used due to their unique ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of the reaction.[9] Ligands (e.g., phosphines) are crucial for stabilizing the palladium center, preventing decomposition, and tuning its reactivity.[7]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[6]

  • Solvent: The solvent system (e.g., water, dioxane/water, toluene/water) must solubilize the reactants and facilitate the interaction of both organic and inorganic components. Aqueous systems are often preferred for their safety and environmental benefits.[10][11]

Representative Experimental Protocol

This protocol is a generalized and robust method adapted from highly successful procedures for the coupling of various bromobenzoic acids.[10][11] It utilizes a water-soluble, air-stable palladium catalyst, simplifying the experimental setup. Optimization may be required for particularly challenging substrates.

Materials & Reagents

ReagentMW ( g/mol )MolarityAmount (mmol)Equivalents
This compound259.05-1.01.0
Arylboronic AcidVariable-1.21.2
[PdCl₂(NH₂CH₂COOH)₂] (Catalyst)305.41-0.0010.001 (0.1 mol%)
Potassium Carbonate (K₂CO₃)138.21-3.03.0
Distilled Water18.02-5.0 mL-

Step-by-Step Procedure

  • Reaction Setup: To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 259 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol, 415 mg), and the palladium catalyst [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, ~0.3 mg).

  • Solvent Addition: Add 5.0 mL of distilled water to the flask. The reaction can be run under a normal air atmosphere; an inert atmosphere is not strictly necessary with this catalyst system but is good practice.[11]

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25 °C) or with gentle heating (40-60 °C) to improve the rate for less reactive boronic acids.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1.5 to 4 hours. Look for the consumption of the starting aryl bromide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture carefully with 1M HCl to a pH of ~2-3. This will protonate the carboxylic acid product, causing it to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 x 10 mL) to remove inorganic salts and any water-soluble impurities.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Synthetic Potential and Workflow

The true value of this compound lies in its ability to serve as a central hub for generating molecular diversity. The initial cross-coupling product can be further modified at its two distinct carbonyl positions.

G cluster_reactions start This compound suzuki Suzuki Coupling (Pd Cat., Base, Ar'-B(OH)₂) start->suzuki product1 Biaryl Monoester Product suzuki->product1 amide Amide Coupling (EDC, HOBt, R₂NH) product2 Biaryl Diamide Product amide->product2 2. Amidation (x2) hydrolysis Ester Hydrolysis (LiOH, THF/H₂O) product3 Biaryl Dicarboxylic Acid Product hydrolysis->product3 product1->amide 1. Hydrolysis product1->hydrolysis

Safety, Handling, and Storage

As a laboratory chemical, this compound and its analogs require careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related compounds like 3-bromobenzoic acid provides a strong basis for safety protocols.[12][13]

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[13]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from strong oxidizing agents and strong bases.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]

Conclusion

This compound is a potent and versatile tool for the modern synthetic chemist. Its well-defined reactive sites allow for predictable and high-yielding transformations, most notably the Suzuki-Miyaura cross-coupling. The protocols and mechanistic insights provided herein demonstrate the compound's utility in the efficient construction of complex biaryl scaffolds. For researchers in drug discovery and materials science, this building block offers a reliable and strategic starting point for the synthesis of novel and functionally diverse molecules.

References

  • PubChem, National Center for Biotechnology Information. 3-Bromo-4-methoxybenzoic acid. [Link]

  • Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Lashley, M. R., et al. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Sciencelab.com. Material Safety Data Sheet: 3-bromo benzoic acid. [Link]

  • IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. Cross-coupling reaction between bromobenzene with benzeneboronic acid. [Link]

  • PubChemLite. 4-bromo-3-(methoxycarbonyl)benzoic acid. [Link]

  • Royal Society of Chemistry. A simple, efficient and green procedure for Suzuki-Miyaura coupling reaction of aryl halides containing carboxyl group with aryl boronic acids in water. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]

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Application Notes and Protocols: 3-Bromo-4-(methoxycarbonyl)benzoic acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Bromo-4-(methoxycarbonyl)benzoic acid in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are discussed to ensure scientific integrity and reproducibility.

Introduction: Strategic Value of a Trifunctional Building Block

This compound is a trifunctional aromatic building block of significant interest in modern medicinal chemistry. Its structure incorporates three distinct and orthogonally reactive functional groups:

  • Aryl Bromide: A versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

  • Carboxylic Acid: Offers a primary site for amide bond formation, a ubiquitous linkage in pharmaceuticals, and can also participate in esterification or serve as a directing group.

  • Methyl Ester: A protected form of a second carboxylic acid, allowing for selective manipulation. It can be hydrolyzed post-coupling to reveal a free carboxylic acid or converted into other functional groups.

This unique combination allows for sequential, site-selective modifications, making it an ideal scaffold for building complex molecular architectures found in various drug classes, including kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the precursor's properties is fundamental for reaction setup and analysis.

PropertyValueSource
Molecular Formula C₉H₇BrO₄[3]
Molecular Weight 259.05 g/mol [4]
CAS Number 156170-00-6 (Note: A common CAS for this structure is 264272-63-1)[5][3][5]
Appearance White to off-white solidSupplier Data
Melting Point ~215-220 °C (Varies with purity)Supplier Data
Solubility Soluble in DMF, DMSO, MeOH; sparingly soluble in THF, Dioxane; insoluble in water.Lab Experience
¹³C NMR (Exemplary) Expected peaks around δ 168, 165, 135, 132, 131, 130, 128, 125, 53 ppm.[6]
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)Br[3]

Core Synthetic Applications & Protocols

The aryl bromide at the C3 position is the primary site for synthetic diversification via palladium-catalyzed cross-coupling. This section details protocols for two of the most powerful transformations in the medicinal chemist's toolkit.

Workflow Overview

The following diagram illustrates the central role of this compound as a launchpad for creating diverse pharmaceutical scaffolds.

G cluster_start Starting Material cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_products Pharmaceutical Scaffolds start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Amines, Amides, Heterocycles) start->buchwald Pd Catalyst, Base, Ligand biaryl Bi-aryl Carboxylic Acids (Kinase Inhibitor Cores) suzuki->biaryl alkynyl Alkynyl Benzoic Acids (Metabolic Stabilizers) sonogashira->alkynyl arylamine N-Aryl Anthranilates (PARP Inhibitor Motifs) buchwald->arylamine G A 3-Bromo-4-(methoxycarbonyl) benzoic acid B Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, Arylboronic Acid) A->B C Bi-aryl Intermediate (Ester and Acid) B->C D Step 2: Amide Coupling (HATU, DIPEA, Amine R-NH2) C->D E Bi-aryl Amide Ester D->E F Step 3: Ester Hydrolysis (LiOH, THF/H2O) E->F G Final Kinase Inhibitor (Bi-aryl Amide Acid) F->G

Sources

Application Notes & Protocols: 3-Bromo-4-(methoxycarbonyl)benzoic Acid as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 3-Bromo-4-(methoxycarbonyl)benzoic acid is a trifunctional building block of significant synthetic value. Its unique arrangement of a bromo substituent, a carboxylic acid, and a methyl ester on a benzene ring offers orthogonal reactivity, enabling the selective and sequential introduction of complexity. The bromo group serves as a prime handle for modern cross-coupling reactions, while the ortho-disposed ester and acid functionalities are perfectly poised for a variety of cyclization and condensation strategies. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic pathways originating from this versatile starting material, complete with detailed protocols and mechanistic insights for the synthesis of high-value heterocyclic compounds.

Core Synthetic Strategies: A Multifunctional Platform

The synthetic utility of this compound stems from the distinct reactivity of its three functional sites. This allows for a modular approach to building complex heterocyclic systems. The primary transformations leverage the aryl bromide for carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, followed by cyclization reactions involving the ester and carboxylic acid groups.

G cluster_products Heterocyclic Products start This compound buchwald Buchwald-Hartwig Amination (C-N) start->buchwald Pd-catalyzed sonogashira Sonogashira Coupling (C-C) start->sonogashira Pd/Cu-catalyzed ullmann Ullmann Condensation (C-N/C-O) start->ullmann Cu-catalyzed benzimidazoles Benzimidazoles buchwald->benzimidazoles + o-Phenylenediamine + Cyclization quin Quinazolinones buchwald->quin + Amidine/Amide + Cyclization alkynyl Alkynyl Intermediates (for further cyclization) sonogashira->alkynyl

Caption: Key synthetic pathways from this compound.

Application Protocol 1: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and general method for the formation of C-N bonds via palladium catalysis.[1][2] This reaction is particularly effective for coupling aryl halides with a wide range of amines, operating under milder conditions than traditional methods like the Ullmann condensation.[1][3] The choice of phosphine ligand is critical and is often tailored to the specific substrates to optimize reactivity and yield.

Mechanistic Insight: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) complex. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1]

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)(Br)L2 pd0->pd2_ox Oxidative Addition (+ Ar-Br) pd2_am Ar-Pd(II)(NHR')L2 pd2_ox->pd2_am Amine Binding & Deprotonation (+ R'NH2, Base) pd2_am->pd0 Reductive Elimination (- Ar-NHR')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a suitable base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent and Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBu10012>90 (Typical)
2MorpholinePd(OAc)₂ / BINAPCs₂CO₃11018>85 (Typical)
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄10016>90 (Typical)
Note: Conditions are illustrative and require optimization for specific substrates.

Application Protocol 2: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged heterocyclic motif found in numerous pharmacologically active compounds.[4] A highly efficient route to substituted benzimidazoles from this compound involves a two-step, one-pot sequence: an initial C-N coupling followed by an intramolecular cyclocondensation.

Synthetic Strategy

The synthesis begins with a Buchwald-Hartwig amination between the starting material and an o-phenylenediamine. The resulting intermediate possesses an aniline nitrogen positioned ortho to the methoxycarbonyl group. Upon heating, often with an acid catalyst, this intermediate undergoes intramolecular cyclization via nucleophilic attack of the secondary amine onto the ester carbonyl, followed by elimination of methanol to yield the aromatic benzimidazole core.

Caption: Two-step synthesis of a benzimidazole derivative.

Experimental Protocol

  • C-N Coupling: In a Schlenk tube, combine this compound (1.0 equiv), o-phenylenediamine (1.1 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (2.5 equiv). Add anhydrous toluene, degas the mixture, and heat at 100 °C for 12 hours.

  • Cyclization: Cool the reaction mixture to room temperature. Add polyphosphoric acid (PPA) or acetic acid and heat the mixture to 120-140 °C for 4-6 hours until cyclization is complete (monitor by LC-MS).

  • Work-up: Cool the reaction and carefully pour it onto crushed ice. Neutralize with a saturated solution of NaHCO₃.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude solid by recrystallization or column chromatography to afford the final benzimidazole product.

Application Protocol 3: Synthesis of Alkynyl Aromatics via Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds, reacting aryl halides with terminal alkynes.[5] This reaction, co-catalyzed by palladium and copper, introduces a versatile alkyne functional group that can participate in a wide array of subsequent transformations, including cycloadditions and transition-metal-catalyzed cyclizations to form further heterocyclic systems.[6][7]

Experimental Protocol: Coupling with Phenylacetylene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous solvent (e.g., a 2:1 mixture of THF and triethylamine). Add phenylacetylene (1.5 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-(phenylethynyl)-4-(methoxycarbonyl)benzoic acid.

ParameterValueReference
Catalyst System Pd(PPh₃)₂Cl₂ / CuI[7]
Base/Solvent Triethylamine (Et₃N)[5]
Temperature Room Temp to 60 °C[5]
Typical Yield 85-95%[6]

The resulting alkynyl-substituted benzoic acid is a valuable intermediate. For instance, it can undergo intramolecular cyclization under appropriate conditions (e.g., with iodine or a gold catalyst) to form substituted isocoumarins or other oxygen-containing heterocycles.

Conclusion

This compound stands out as a preeminently useful and adaptable starting material for the synthesis of diverse heterocyclic structures. By leveraging modern palladium- and copper-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Sonogashira, and Ullmann reactions, chemists can readily access complex molecular architectures. The protocols and strategies outlined in this guide demonstrate the logical and efficient construction of valuable motifs like benzimidazoles and provide entry into numerous other heterocyclic systems, underscoring the compound's importance in discovery chemistry and targeted drug development programs.

References

  • Ren, S., et al. (2015). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available at: [Link]

  • Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids. WO2003022800A1.
  • PubChem. This compound. Available at: [Link]

  • ACS Publications. (2020). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • PubMed Central. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Johnson Matthey Technology Review. (2021). Palladium Assisted Synthesis of Heterocycles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

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Application Note & Protocol: Strategic Esterification of 3-Bromo-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental protocol for the esterification of 3-Bromo-4-(methoxycarbonyl)benzoic acid. We delve into the strategic selection of an appropriate esterification method, weighing the advantages and disadvantages of common industrial and laboratory-scale techniques. A detailed, step-by-step protocol for the robust and cost-effective Fischer-Speier esterification is presented, tailored for this specific substrate. Furthermore, we explore alternative methodologies, such as acyl chloride formation followed by alcoholysis and the Mitsunobu reaction, offering researchers a broader perspective on synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical execution of this pivotal chemical transformation.

Introduction: The Significance of Esterification

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis.[1] Esters are prevalent in a vast array of natural products, pharmaceuticals, polymers, and fine chemicals. The specific target of this protocol, esters of this compound, are valuable intermediates in the synthesis of more complex molecules, leveraging the bromo-substituent for further cross-coupling reactions and the ester functionalities for various chemical manipulations. The electronic nature of the starting material, with two electron-withdrawing groups (a bromo and a methoxycarbonyl group), enhances the electrophilicity of the carboxylic acid carbon, making it more susceptible to nucleophilic attack.[2]

Strategic Selection of the Esterification Method

The choice of an esterification method is dictated by several factors, including the substrate's reactivity, steric hindrance, desired scale, and economic considerations. For this compound, we will primarily focus on the Fischer-Speier esterification due to its simplicity and cost-effectiveness. However, a comprehensive understanding of alternative methods is crucial for troubleshooting and adapting to different synthetic needs.

Fischer-Speier Esterification: The Workhorse Method

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[3]

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol.[2] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4]

  • Advantages: This method is operationally simple, uses readily available and inexpensive reagents, and is suitable for large-scale synthesis.

  • Disadvantages: The reversible nature of the reaction can lead to incomplete conversion if the equilibrium is not effectively shifted.[3] The use of strong acid catalysts can sometimes lead to side reactions, such as dehydration of the alcohol or sulfonation of the aromatic ring, although the latter is less likely with this deactivated ring system.[2]

Acyl Chloride Formation followed by Alcoholysis: The High-Yield Alternative

For substrates that are less reactive or when near-quantitative conversion is desired, a two-step approach involving the formation of an acyl chloride is highly effective. The carboxylic acid is first converted to the highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] The acyl chloride is then reacted with the alcohol to form the ester.

  • Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[6] The resulting acyl chloride is a potent electrophile that readily reacts with the alcohol.

  • Advantages: This method is generally high-yielding and not subject to equilibrium limitations. The byproducts of the first step (SO₂ and HCl) are gases, which are easily removed.[7]

  • Disadvantages: Thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care in a fume hood.[7] This two-step process is also less atom-economical than the Fischer esterification.

Mitsunobu Reaction: The Mild and Versatile Option

The Mitsunobu reaction offers a mild and often stereospecific method for esterification.[8][9] It involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid.[9][10]

  • Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile.[9]

  • Advantages: The reaction is performed under neutral conditions and at low temperatures, making it compatible with sensitive functional groups.[10]

  • Disadvantages: The Mitsunobu reaction requires stoichiometric amounts of expensive reagents and generates byproducts (triphenylphosphine oxide and a hydrazine derivative) that can be challenging to remove from the reaction mixture.[11]

Experimental Protocol: Fischer-Speier Esterification of this compound

This protocol details the synthesis of an alkyl ester of this compound using an excess of the corresponding alcohol and a catalytic amount of sulfuric acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound264272-63-1259.0510.01.0
Alcohol (e.g., Methanol, Ethanol)VariesVaries20020
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.081.00.1
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-884.01As needed-
Brine (Saturated NaCl Solution)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for filtration

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.59 g, 10.0 mmol).

  • Reagent Addition: Add the desired alcohol (e.g., 8.0 mL of methanol, ~200 mmol) to the flask. Stir the mixture to dissolve the solid.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.055 mL, 1.0 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65 °C for methanol).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product ester should have a higher Rf value than the starting carboxylic acid. Continue the reflux until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the unreacted acid and the catalyst; be cautious of CO₂ evolution) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure ester.

Safety Precautions
  • This compound and its derivatives should be handled with care. Assume they are irritants.[12][13][14][15]

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]

  • All organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup. Ensure the separatory funnel is vented frequently.

Visualization of the Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add this compound to a round-bottom flask add_alcohol 2. Add excess alcohol (solvent) start->add_alcohol add_catalyst 3. Add catalytic H₂SO₄ add_alcohol->add_catalyst reflux 4. Heat to reflux (4-6 h) add_catalyst->reflux monitoring 5. Monitor by TLC reflux->monitoring cool 6. Cool to room temperature monitoring->cool quench 7. Quench with cold water cool->quench extract 8. Extract with Ethyl Acetate quench->extract wash_bicarb 9. Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine 10. Wash with brine wash_bicarb->wash_brine dry 11. Dry with MgSO₄ wash_brine->dry concentrate 12. Concentrate in vacuo dry->concentrate purify 13. Purify by recrystallization concentrate->purify product Pure Ester Product purify->product

Caption: Workflow for the Fischer-Speier esterification of this compound.

References

  • Studylib. (2002). FISCHER ESTERIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2023). Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-bromo 4-methoxy benzoic acid, Grade Standard: Technical Grade, 326 Degree C. Retrieved from [Link]

  • Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • The Organic Synthesis Archive. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Retrieved from [Link]

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The Versatility of 3-Bromo-4-(methoxycarbonyl)benzoic Acid in Advanced Materials Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromo-4-(methoxycarbonyl)benzoic acid is a bespoke chemical scaffold poised for significant contributions to the field of materials science. Its unique trifunctional nature—a carboxylic acid for primary structure formation, a methoxycarbonyl group for secondary reactivity or solubility modulation, and a bromine atom as a versatile synthetic handle—opens avenues for the rational design of sophisticated functional materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed, field-proven protocols for its use in the synthesis of Metal-Organic Frameworks (MOFs) and functional polymers. While direct literature on the application of this specific molecule is emerging, the following protocols are built upon established and robust synthetic methodologies for analogous compounds, providing a strong foundation for its exploration.

Part 1: Foundational Properties and Synthetic Rationale

This compound (Br-MeOOC-Ph-COOH) is a derivative of terephthalic acid, a common building block in materials chemistry. The strategic placement of the bromo and methoxycarbonyl substituents breaks the symmetry of the parent molecule, offering directional control in self-assembly processes and providing orthogonal chemical handles for post-synthetic modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 264272-63-1[1]
Molecular Formula C₉H₇BrO₄[2]
Molecular Weight 259.05 g/mol [2]
Appearance White to off-white solid[3]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)General knowledge

The carboxylic acid moiety serves as the primary coordination site for metal ions or clusters in MOF synthesis, or as a reactive group for condensation polymerization. The methoxycarbonyl group can be hydrolyzed to a second carboxylic acid, enabling the formation of linear polymers or acting as a secondary binding site in MOFs. The bromine atom is a particularly valuable functional group, offering a gateway to a vast array of post-synthetic modifications via cross-coupling reactions, such as Suzuki, Heck, or Sonogashira coupling. This allows for the precise installation of a wide range of functional moieties into the final material.

Part 2: Application in Metal-Organic Frameworks (MOFs)

The asymmetric nature of this compound makes it an intriguing candidate for the synthesis of complex, low-symmetry MOFs. Furthermore, the bromine functionality is an ideal anchor for post-synthetic modification (PSM), a powerful technique to introduce new functionalities into a pre-existing MOF structure.[4][5]

Protocol 1: Synthesis of a Functionalized MOF for Post-Synthetic Modification

This protocol describes the synthesis of a mixed-linker MOF, incorporating both terephthalic acid and this compound. This approach ensures the structural integrity of the framework while introducing functional handles for subsequent reactions. The choice of a well-established MOF topology, such as UiO-66, is recommended for its high stability.[6]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • This compound (Br-MeOOC-Ph-COOH)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (62.5 mg, 0.27 mmol) in 10 mL of DMF.

  • Add a mixture of terephthalic acid (80 mg, 0.48 mmol) and this compound (20 mg, 0.077 mmol) to the solution. The ratio of the two linkers can be varied to control the density of functional groups.

  • Add acetic acid (0.5 mL) to the mixture. Acetic acid acts as a modulator, competing with the linker for coordination to the metal cluster, which helps to control the crystallinity and defect density of the resulting MOF.

  • Seal the vial and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, a white crystalline powder will have formed.

  • Collect the solid by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity.

  • Nitrogen Adsorption-Desorption Isotherms: To determine the surface area and pore volume.

  • ¹H NMR Spectroscopy (after digestion in a deuterated acid): To confirm the incorporation and ratio of the two linkers.

Protocol 2: Post-Synthetic Modification via Suzuki Coupling

This protocol details the functionalization of the bromo-tagged MOF with a phenylboronic acid derivative, demonstrating the utility of the bromine handle.

Materials:

  • Bromo-functionalized MOF (from Protocol 1)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water mixture (3:1 v/v)

Procedure:

  • In a Schlenk flask, suspend the activated bromo-functionalized MOF (100 mg) in 10 mL of a 3:1 dioxane/water mixture.

  • Add phenylboronic acid (3 equivalents relative to the bromo-linker content), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (3 equivalents).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

  • After cooling, collect the solid by filtration.

  • Wash the product extensively with DMF, water, and ethanol to remove the catalyst and any unreacted reagents.

  • Dry the modified MOF under vacuum.

Characterization:

  • PXRD: To confirm that the framework integrity is maintained after the reaction.

  • Energy-Dispersive X-ray Spectroscopy (EDX) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To confirm the presence of palladium and the reduction of bromine content.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To observe changes in the vibrational modes corresponding to the new functional groups.

MOF_Synthesis_and_PSM cluster_0 MOF Synthesis cluster_1 Post-Synthetic Modification (PSM) ZrCl4 ZrCl4 Solvothermal Synthesis Solvothermal Synthesis ZrCl4->Solvothermal Synthesis Linkers H2BDC + Br-MeOOC-Ph-COOH Linkers->Solvothermal Synthesis Bromo-functionalized MOF Bromo-functionalized MOF Solvothermal Synthesis->Bromo-functionalized MOF Suzuki Coupling Suzuki Coupling Bromo-functionalized MOF->Suzuki Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki Coupling Catalyst Pd(OAc)2 / PPh3 Catalyst->Suzuki Coupling Functionalized MOF Functionalized MOF Suzuki Coupling->Functionalized MOF

Caption: Workflow for MOF synthesis and post-synthetic modification.

Part 3: Application in Functional Polymer Synthesis

The dicarboxylic acid functionality (or its potential diacid form after hydrolysis) of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. The presence of the bromine atom along the polymer backbone allows for subsequent modifications, leading to functional materials with tailored properties for applications such as drug delivery, membranes, or advanced coatings.[7][8]

Protocol 3: Synthesis of a Bromo-Functionalized Poly(ester-amide)

This protocol describes the synthesis of a random copolymer of a poly(ester-amide) via melt polycondensation, a robust and scalable method.

Materials:

  • This compound

  • Adipic acid

  • 1,6-Hexanediamine

  • 1,4-Butanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine this compound (0.1 mol), adipic acid (0.9 mol), 1,6-hexanediamine (0.5 mol), and 1,4-butanediol (0.5 mol). The ester and amide forming monomers are in a 1:1 molar ratio.

  • Add Ti(OBu)₄ (0.1 mol% relative to the total acid content) as a catalyst.

  • Heat the mixture to 180 °C under a slow stream of nitrogen with stirring. Water and methanol will start to distill off.

  • After 2 hours, gradually increase the temperature to 220 °C and apply a vacuum (to <1 mmHg) to facilitate the removal of the condensation byproducts and drive the polymerization to completion.

  • Continue the reaction for another 4-6 hours until a significant increase in viscosity is observed.

  • Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., DMF or NMP).

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum at 60 °C.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and composition.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Polymer_Synthesis Monomers Br-MeOOC-Ph-COOH Adipic Acid 1,6-Hexanediamine 1,4-Butanediol Polycondensation Polycondensation Monomers->Polycondensation Catalyst Ti(OBu)4 Catalyst->Polycondensation Bromo-functionalized\nPoly(ester-amide) Bromo-functionalized Poly(ester-amide) Polycondensation->Bromo-functionalized\nPoly(ester-amide) Characterization GPC, NMR, DSC, TGA Bromo-functionalized\nPoly(ester-amide)->Characterization

Caption: General workflow for the synthesis of a bromo-functionalized poly(ester-amide).

Conclusion

This compound represents a versatile and under-explored building block for the creation of advanced functional materials. The protocols outlined in this guide, based on established chemical principles, provide a solid starting point for researchers to harness its unique structural features in the synthesis of novel MOFs and polymers. The ability to introduce a latent functional handle in the form of a bromine atom opens up a vast design space for materials with tailored properties, paving the way for innovations in catalysis, separations, drug delivery, and beyond.

References

  • Burrows, A. D. (2013). Post-synthetic Modification of MOFs. In Metal Organic Frameworks as Heterogeneous Catalysts (pp. 31-75). The Royal Society of Chemistry. [Link]

  • Cohen, S. M. (2010). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000.
  • Katsarava, R., & Tugushi, D. (2007). Synthesis and characterization of functional elastomeric poly (ester amide) co-polymers. Journal of Macromolecular Science, Part A, 44(12), 1279-1291.
  • Puiggalí, J., & Franco, L. (2016). Poly (ester amide) s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 7(33), 5225-5235. [Link]

  • Cavka, J. H., et al. (2008). A new zirconium-based metal-organic framework with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851.
  • Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Bromo-4-(methoxycarbonyl)benzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 3-Bromo-4-(methoxycarbonyl)benzoic Acid in Drug Discovery

This compound is a synthetically versatile building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a carboxylic acid, a methyl ester, and an aryl bromide, allows for orthogonal chemical modifications. This enables the rapid generation of diverse libraries of small molecules for biological screening. The strategic derivatization of this scaffold can lead to the discovery of novel therapeutic agents by exploring a wide chemical space and probing structure-activity relationships (SAR).[1][2]

The carboxylic acid moiety can be readily converted into a variety of amides, which are prevalent in numerous biologically active compounds. The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents.[3][4][5] Furthermore, the methyl ester can be hydrolyzed to the corresponding dicarboxylic acid or serve as a point of differentiation in biological assays. The interplay of these functional groups allows for the creation of libraries with a high degree of molecular diversity from a single, readily available starting material.

This application note provides detailed protocols for the derivatization of this compound via three primary strategies: amide bond formation, Suzuki-Miyaura coupling, and esterification. The aim is to furnish researchers, scientists, and drug development professionals with a practical guide for the synthesis of compound libraries poised for high-throughput biological screening.[6][7][8][9][10]

Derivatization Strategies and Protocols

The derivatization of this compound can be systematically approached by targeting its three key functional groups. The following sections provide detailed protocols for each strategy, including the rationale behind the choice of reagents and conditions.

Amide Bond Formation at the Carboxylic Acid Moiety

Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation under mild conditions.[11][12][13][14][15][16][17][18] For the derivatization of this compound, a robust and widely applicable method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency and low rate of racemization, particularly with challenging substrates.[11]

This protocol describes the general procedure for the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A library of primary and secondary amines (e.g., anilines, benzylamines, alkylamines)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DMF B Add DIPEA A->B C Add amine (1.1 eq) B->C D Add HATU (1.2 eq) C->D E Stir at room temperature for 2-16 h D->E F Monitor by TLC or LC-MS E->F G Dilute with DCM F->G Upon completion H Wash with sat. NaHCO3 G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Add the desired primary or secondary amine (1.1 eq).

  • Finally, add HATU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • HATU is chosen for its ability to efficiently activate the carboxylic acid, even with electron-deficient amines, leading to high yields of the desired amide.[11]

  • DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[11]

  • DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants.

  • The aqueous work-up with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and acidic byproducts.

Table 1: Representative Reaction Parameters for HATU-Mediated Amide Coupling

Amine TypeEquivalents of AmineReaction Time (h)Typical Yield (%)
Primary Alkylamine1.12-485-95
Secondary Alkylamine1.14-880-90
Aniline1.16-1275-85
Electron-deficient Aniline1.112-1660-75
Suzuki-Miyaura Cross-Coupling at the Aryl Bromide Position

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4][5][19][20] This reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the bromide position of the this compound scaffold.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound derivatives with various boronic acids.

Materials:

  • This compound derivative (from amide coupling or esterification)

  • A library of aryl or heteroaryl boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (or another suitable solvent system)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, boronic acid (1.5 eq), and K2CO3 (2.0 eq) in a flask B Add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq) A->B C Add dioxane and water (4:1) B->C D Degas the mixture C->D E Heat to 80-100 °C for 4-12 h D->E F Monitor by TLC or LC-MS E->F G Cool to room temperature F->G Upon completion H Dilute with ethyl acetate G->H I Wash with water and brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • To a reaction flask, add the this compound derivative (1.0 eq), the aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium(II) acetate and Triphenylphosphine form the active Pd(0) catalyst in situ. A variety of other palladium catalysts and ligands can also be employed, and the choice may need to be optimized for specific substrates.[5][21][22]

  • Potassium carbonate is a common base used in Suzuki couplings to facilitate the transmetalation step.[3]

  • The dioxane/water solvent system is effective for solubilizing both the organic and inorganic reactants.

  • Degassing is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling

Boronic Acid TypeEquivalents of Boronic AcidReaction Time (h)Typical Yield (%)
Phenylboronic acid1.54-680-95
Electron-rich arylboronic acid1.54-685-98
Electron-deficient arylboronic acid1.56-1070-85
Heteroarylboronic acid1.58-1260-80
Esterification of the Carboxylic Acid Moiety

While the primary focus is often on amide formation, esterification of the carboxylic acid provides another avenue for diversification. The Steglich esterification is a mild and effective method for forming esters, particularly when dealing with substrates that may be sensitive to the harsh acidic conditions of a traditional Fischer esterification.[23][24][25][26][27][28][29]

This protocol provides a general method for the esterification of this compound with a variety of alcohols.

Materials:

  • This compound

  • A library of primary and secondary alcohols

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in anhydrous DCM B Add alcohol (1.2 eq) and DMAP (0.1 eq) A->B C Cool to 0 °C B->C D Add DCC or EDC (1.1 eq) C->D E Stir at 0 °C for 30 min, then at room temperature for 2-12 h D->E F Monitor by TLC E->F G Filter to remove dicyclohexylurea (if DCC is used) F->G Upon completion H Wash with dilute HCl G->H I Wash with sat. NaHCO3 and brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Workflow for Steglich esterification.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • If DCC was used, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • DCC or EDC are carbodiimide coupling reagents that activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[23]

  • DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive N-acylpyridinium intermediate.[23]

  • The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side product formation.

  • The acidic and basic washes are essential to remove unreacted starting materials and byproducts.

Table 3: Representative Reaction Parameters for Steglich Esterification

Alcohol TypeEquivalents of AlcoholReaction Time (h)Typical Yield (%)
Primary Alcohol1.22-490-98
Secondary Alcohol1.24-880-90
Phenol1.26-1270-85

Purification and Characterization of the Derivative Library

Following the synthesis of the derivative library, each compound must be purified and its structure confirmed.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying small molecule libraries. The choice of eluent is critical and should be optimized for each compound class using TLC. For high-throughput purification, automated flash chromatography systems are highly recommended.

  • Characterization: The identity and purity of each synthesized compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized derivatives.

    • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds. A purity of >95% is generally required for biological screening.

Application in Biological Screening

The synthesized library of this compound derivatives can be subjected to a wide range of biological screening assays to identify potential lead compounds for drug discovery.[6][7][8][9][10]

  • Assay Design: The choice of biological assay will depend on the therapeutic area of interest. These can range from target-based assays (e.g., enzyme inhibition, receptor binding) to cell-based phenotypic screens.[1][2][30]

  • High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds in a miniaturized format.[6][7][8] The purified library of derivatives should be formatted in microtiter plates at an appropriate concentration for the specific assay.

  • Structure-Activity Relationship (SAR) Studies: The data obtained from the primary screen can be used to establish initial SAR. By comparing the biological activity of derivatives with different substituents at the amide, biaryl, and ester positions, researchers can identify key structural features required for activity and guide the design of next-generation compounds with improved potency and selectivity.

Conclusion

This compound is a valuable and versatile starting material for the construction of diverse small molecule libraries. The orthogonal reactivity of its functional groups allows for the systematic exploration of chemical space through well-established synthetic methodologies such as amide coupling, Suzuki-Miyaura coupling, and esterification. The protocols outlined in this application note provide a robust framework for the efficient synthesis of such libraries, which can then be utilized in high-throughput screening campaigns to identify novel and potent modulators of biological targets, ultimately accelerating the drug discovery process.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. American Chemical Society. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Suzuki-Miyaura Coupling of 4-bromobenzoic acid. RSC Advances. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - PubMed Central. [Link]

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Esterification. Chemistry LibreTexts. [Link]

  • The preparation of amides. Chemguide. [Link]

  • Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]

  • This compound (C9H7BrO4). PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]

  • Small Molecule Libraries. SPARC Drug Discovery - SickKids Research Institute. [Link]

  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI. [Link]

  • Method for preparing benzoic acid amide compound.
  • Synthesis of Amide Backbone-Modified Peptides. ResearchGate. [Link]

  • Method for producing benzoic acid esters.
  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. [Link]

  • Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • A UK Academic DNA-Encoded Library Screening Resource. AZoLifeSciences. [Link]

  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

3-Bromo-4-(methoxycarbonyl)benzoic acid is a valuable and versatile building block in modern organic synthesis. Its structure is characterized by an aryl bromide, which serves as a reactive handle for palladium-catalyzed cross-coupling, and two distinct, orthogonally reactive carbonyl functionalities: a methyl ester and a carboxylic acid. This unique arrangement allows for sequential and site-selective modifications, making it a prized intermediate in the synthesis of complex molecules, from pharmacologically active compounds to advanced functional materials like fluorescent dyes and supramolecular systems.[1]

This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the most common and powerful palladium-catalyzed coupling reactions involving this substrate. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Pillar 1: The Palladium Cross-Coupling Catalytic Cycle: A Unifying Principle

At the heart of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions is a common catalytic cycle revolving around a palladium catalyst.[2][3] Understanding this fundamental pathway is crucial for rationalizing reaction conditions and troubleshooting experiments. The cycle generally proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step. The reactivity of the aryl halide is typically Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4]

  • Transmetalation (or equivalent): The coupling partner (e.g., organoboron, organotin, amine, alkyne) displaces the halide on the palladium center. The specific nature of this step varies by reaction type.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C, C-N, or C-O bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(Br)L2 Pd(II) Intermediate Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition ArPd(II)(R)L2 Key Intermediate ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation / etc. ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination ArR Coupled Product ArPd(II)(R)L2->ArR ArBr Aryl Bromide (Substrate) ArBr->ArPd(II)(Br)L2 R-M Coupling Partner (Nucleophile) R-M->ArPd(II)(R)L2

Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.

Pillar 2: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for forming C(sp²)–C(sp²) bonds.[4] It is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based byproducts.[5]

Principle and Mechanism

The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronate ester. A base is essential for activating the boronic acid to facilitate the transmetalation step.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Br(L₂) OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArBr Our Substrate ArBr->OA Boronic Ar'-B(OH)₂ + Base Boronic->TM

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Scientist's Insight: Choosing the Right Conditions
  • Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern catalysts often provide higher yields under milder conditions. For substrates with carboxylic acid groups, water-soluble catalysts like [PdCl₂(NH₂CH₂COOH)₂] can be exceptionally efficient in aqueous media.[7][8] For more challenging couplings, using a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) is recommended.

  • Base: The choice of base is critical. Inorganic bases like K₂CO₃ and K₃PO₄ are most common. K₃PO₄ is often superior for less reactive bromides. The base not only facilitates transmetalation but also deprotonates the carboxylic acid of our substrate, forming a salt that can enhance solubility in polar or aqueous solvents.

  • Solvent: The solvent system must solubilize, to some extent, both the organic substrate and the inorganic base.[9][10] Biphasic systems like Toluene/H₂O or Dioxane/H₂O are classics.[7] However, greener, single-solvent systems like water or ethanol are becoming increasingly popular and can be highly effective.[7][11]

Data Presentation: Suzuki Coupling Conditions
EntryCoupling PartnerCatalyst / Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3.0)WaterRT1.5~95[7][12]
24-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/H₂O9012-24High[7]
3Naphthylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O8012~85[12]

Yields are estimated based on similar 3-bromobenzoic acid substrates and may require optimization.

Protocol 1: Green Suzuki Coupling in Water at Room Temperature

This protocol is adapted from a highly efficient method for coupling aryl halides containing carboxyl groups.[8]

  • Reagent Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq), and [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%).

  • Reaction Execution: Add 5.0 mL of distilled water. Stir the mixture vigorously at room temperature under an air atmosphere for 1.5-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filtered solid thoroughly with water to remove inorganic salts. If necessary, the crude product can be recrystallized or purified by column chromatography.

Protocol 2: Traditional Heated Biphasic Suzuki Coupling

This protocol is suitable for more sterically hindered or electronically deactivated coupling partners.

  • Reagent Setup: To an oven-dried Schlenk flask equipped with a stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add 8 mL of degassed toluene and 2 mL of degassed water via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography.

Pillar 3: Expanding the Toolbox: Heck, Sonogashira, and Buchwald-Hartwig Reactions

Beyond the Suzuki reaction, our substrate is an excellent candidate for other key transformations.

Heck Coupling: C-C Bonds with Alkenes

The Heck reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a base.[13][14]

  • Scientist's Insight: A common catalyst system is Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃.[12] The base is typically a tertiary amine, such as triethylamine (Et₃N), which also acts as a scavenger for the HBr generated. Polar aprotic solvents like DMF or acetonitrile are preferred.[15]

General Protocol: Heck Reaction

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (1 mol%), and P(o-tolyl)₃ (2 mol%).

  • Evacuate and backfill with argon three times.

  • Add acetonitrile (5 mL), the alkene (e.g., styrene, 1.5 mmol), and triethylamine (1.5 mmol) via syringe.

  • Heat the mixture to reflux (approx. 80-100 °C) for 5-12 hours, monitoring by TLC.

  • After cooling, perform an appropriate aqueous work-up and purify by column chromatography.[12]

Sonogashira Coupling: C-C Bonds with Alkynes

This reaction creates a C(sp²)–C(sp) bond between the aryl bromide and a terminal alkyne, a foundational reaction for building linear molecular scaffolds.[16][17]

  • Scientist's Insight: The classic Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[16] An amine base, such as triethylamine or diisopropylamine, is used as both the base and often the solvent. Anhydrous and anaerobic conditions are typically required.

General Protocol: Sonogashira Reaction

  • To a Schlenk flask, add the substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Evacuate and backfill with argon three times.

  • Add triethylamine (5 mL) and the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Upon completion, remove the solvent in vacuo, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[18][19]

  • Scientist's Insight: This reaction often requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[20] Modern, sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) are crucial for high efficiency.[12] Toluene or dioxane are common solvents. Caution: The strong base and elevated temperatures can potentially hydrolyze the methyl ester on the substrate. Careful monitoring and using the mildest effective conditions (e.g., substituting NaOtBu with K₃PO₄ or Cs₂CO₃ where possible) are advised.

General Protocol: Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1 mol% Pd), a suitable ligand (e.g., XPhos, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Outside the glovebox, add the substrate (1.0 mmol) and toluene (5 mL).

  • Add the amine (e.g., aniline, 1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 2-12 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, and purify.[12]

Pillar 4: Experimental Workflow and Troubleshooting

A successful cross-coupling reaction relies on careful execution, particularly regarding the exclusion of oxygen, which can deactivate the Pd(0) catalyst.

Caption: Standard Workflow for a Pd-Catalyzed Cross-Coupling Reaction.

Common Challenges & Solutions:

  • Low Yield / No Reaction: The primary suspect is often an inactive catalyst. Ensure proper inert atmosphere technique to exclude oxygen. Check the quality and purity of reagents, especially the palladium catalyst and ligands.

  • Homocoupling of Boronic Acid: This side reaction can occur, especially if the reaction mixture is exposed to oxygen or if Pd(II) sources are not properly reduced.[21] Using a slight excess of the boronic acid can be helpful, but proper degassing is the best preventative measure.

  • Debromination of Starting Material: The aryl bromide can be reduced to the corresponding arene. This can be minimized by using the appropriate ligand and ensuring efficient coupling.

  • Ester Hydrolysis: As noted, the methoxycarbonyl group is base-sensitive. If hydrolysis to the di-acid is a significant issue, consider using milder bases (K₂CO₃ instead of K₃PO₄, or K₃PO₄ instead of NaOtBu), lowering the reaction temperature, and minimizing reaction time.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem Technical Documents.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Benchchem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. BenchChem Technical Documents.
  • Benchchem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem Technical Documents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic-Chemistry.org. [Link]

  • National Institutes of Health (NIH). (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information. [Link]

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  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Yale University. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - A Digital Platform for Scholarly Publishing at Yale. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]

  • SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Springer. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Elsevier. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. [Link]

  • ResearchGate. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). A Review on Palladium Catalyzed Coupling Reactions. IJPCSONLINE.COM. [Link]

  • National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]

  • Shaoxing Shangyu Jiehua Chemical Co., Ltd. (n.d.). 3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid cas: 281232-91-5. Jiehua Chem. [Link]

  • National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • National Institutes of Health (NIH). (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1-Bromo-3-methoxybenezene (7A) as reacting partner in Sonogashira coupling to access MMPEP (2). ResearchGate. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • National Institutes of Health (NIH). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals. The protocol herein emphasizes a robust, scalable, and cost-effective synthetic route, grounded in established chemical principles. Detailed experimental procedures, safety considerations, and analytical quality control measures are outlined to ensure the reliable and efficient production of a high-purity final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, along with a strategically placed bromine atom, allows for diverse chemical transformations. A notable application of this intermediate is in the synthesis of novel sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are a promising class of drugs for the treatment of diabetes.[1]

The synthesis of this compound on an industrial scale necessitates a route that is not only high-yielding but also economically viable and safe. The strategy detailed in this guide focuses on a multi-step synthesis starting from readily available and inexpensive raw materials. The key transformations include nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction.[1] This pathway has been demonstrated to be scalable, with successful production runs at the 70 kg/batch scale, achieving a significant cost reduction and high purity of the final product.[1]

Rationale for the Selected Synthetic Route

The chosen synthetic pathway offers several advantages for large-scale production:

  • Cost-Effectiveness: The use of inexpensive starting materials like dimethyl terephthalate significantly reduces the overall production cost.[1]

  • Scalability: The described reactions have been successfully scaled up to industrial quantities, demonstrating the robustness of the process.[1]

  • Control over Impurities: The multi-step approach allows for the isolation and purification of intermediates, which helps in controlling the impurity profile of the final product.

  • Avoidance of Harsh Reagents: While some steps involve strong acids and reactive intermediates, the overall process avoids the use of highly toxic or environmentally hazardous reagents where possible.

Process Chemistry and Mechanism

The overall synthetic transformation can be visualized as a sequence of well-established organic reactions. Each step is crucial for setting up the desired functionality and regiochemistry of the final product.

Reaction Scheme Overview

The synthesis commences with dimethyl terephthalate and proceeds through a series of functional group transformations to yield the target molecule, this compound.

Synthetic_Pathway A Dimethyl Terephthalate B Nitration A->B HNO₃, H₂SO₄ C Hydrolysis B->C NaOH, H₂O D Hydrogenation C->D H₂, Catalyst E Esterification D->E MeOH, TMSCl F Bromination E->F Br₂ G Diazotization (Sandmeyer Reaction) F->G 1. NaNO₂, HCl 2. CuBr H 3-Bromo-4-(methoxycarbonyl) benzoic acid G->H

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights
  • Nitration: The initial step involves the electrophilic aromatic substitution of dimethyl terephthalate using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.

  • Hydrolysis: The subsequent hydrolysis of the diester to a dicarboxylic acid is typically achieved using a strong base like sodium hydroxide.[1]

  • Hydrogenation: The nitro group is then reduced to an amino group via catalytic hydrogenation. This step is critical for the subsequent diazotization reaction.

  • Monoesterification: Selective monoesterification of the dicarboxylic acid is a key step. The use of reagents like thionyl chloride in methanol or trimethylsilyl chloride (TMSCl) in methanol can achieve this transformation.[1][2]

  • Bromination: Electrophilic bromination of the aromatic ring is carried out to introduce the bromine atom at the desired position.

  • Sandmeyer Reaction: The final step involves the conversion of the amino group to a bromo group via a Sandmeyer reaction.[3][4] This classic transformation proceeds through the formation of a diazonium salt, which is then treated with a copper(I) bromide catalyst.[3] The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring and is well-suited for large-scale applications.[3][4][5]

Detailed Experimental Protocol (Large-Scale)

This protocol is designed for a multi-kilogram scale synthesis. All operations should be conducted in a well-ventilated chemical manufacturing facility with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightKey Properties
Dimethyl terephthalate120-61-6194.19 g/mol White solid
Nitric acid (97%)7697-37-263.01 g/mol Corrosive, strong oxidizer
Sulfuric acid (98%)7664-93-998.08 g/mol Corrosive, dehydrating agent
Sodium hydroxide1310-73-240.00 g/mol Corrosive solid
Palladium on Carbon (Pd/C)7440-05-3-Flammable solid
Hydrogen gas1333-74-02.02 g/mol Flammable gas
Trimethylsilyl chloride (TMSCl)75-77-4108.64 g/mol Flammable, corrosive liquid
Methanol67-56-132.04 g/mol Flammable liquid, toxic
Bromine7726-95-6159.81 g/mol Toxic, corrosive liquid
Sodium nitrite7632-00-069.00 g/mol Oxidizer, toxic
Hydrochloric acid (conc.)7647-01-036.46 g/mol Corrosive liquid
Copper(I) bromide7787-70-4143.45 g/mol Irritant
Step-by-Step Synthesis
Step 1: Nitration of Dimethyl Terephthalate
  • Charge a 1000 L glass-lined reactor with 700 kg of 98% sulfuric acid and cool the reactor contents to 10-15 °C.

  • Carefully add 85.0 kg of 97% nitric acid to the reactor, ensuring the temperature does not exceed 30 °C.

  • Add 200.0 kg of dimethyl terephthalate to the nitrating mixture in portions, maintaining the temperature below 30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Petroleum Ether/Ethyl Acetate).

  • Once the reaction is complete, slowly transfer the reaction mixture into a 2000 L glass-lined reactor containing 1200 kg of water, keeping the temperature below 30 °C.

  • Filter the resulting solid, wash with water, and dry to obtain the nitrated intermediate.

Step 2: Hydrolysis
  • Charge a 1000 L glass-lined reactor with 580 kg of water, followed by the addition of 87.0 kg of sodium hydroxide. Stir until the solid is completely dissolved.

  • Add the entire batch of the nitrated intermediate from the previous step to the reactor.

  • Heat the mixture to 80-85 °C and stir for 1 hour.

  • The resulting solution of the hydrolyzed intermediate is used directly in the next step.

Step 3: Hydrogenation
  • Transfer the solution from the previous step to a suitable hydrogenation reactor.

  • Add a catalytic amount of Pd/C.

  • Pressurize the reactor with hydrogen gas according to standard hydrogenation procedures.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter off the catalyst to obtain a solution of the amino dicarboxylic acid.

Step 4: Monoesterification
  • To the solution from the previous step, add methanol and trimethylsilyl chloride (TMSCl).

  • Stir the reaction mixture at the appropriate temperature to facilitate monoesterification.

  • Monitor the reaction by HPLC to confirm the formation of the desired monoester.

Step 5: Bromination
  • To the monoesterified intermediate, add a suitable solvent.

  • Slowly add bromine to the reaction mixture, maintaining temperature control.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench any excess bromine with a solution of sodium bisulfite.

  • Isolate the brominated intermediate by filtration or extraction.

Step 6: Diazotization and Sandmeyer Reaction
  • Dissolve the brominated amino intermediate in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate reactor, prepare a solution of copper(I) bromide in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Isolate the crude this compound by filtration.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield the final product with high purity.

Process Safety and Hazard Management

The large-scale synthesis of this compound involves several hazardous materials and reactions. A thorough risk assessment is mandatory before commencing any work.

  • Corrosive and Oxidizing Agents: Concentrated sulfuric acid, nitric acid, and bromine are highly corrosive and strong oxidizers.[6][7][8] Handle with extreme care in a well-ventilated area, using appropriate PPE, including acid-resistant gloves, apron, and face shield.

  • Flammable Materials: Methanol and hydrogen gas are highly flammable.[6] Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.

  • Toxic Substances: Bromine and sodium nitrite are toxic.[6][8] Avoid inhalation of vapors and direct skin contact.

  • Exothermic Reactions: The nitration and diazotization steps are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Pressure Hazards: Hydrogenation is performed under pressure. Ensure the reactor is rated for the intended pressure and that all safety relief systems are in place and functional.

Emergency Procedures:

  • Spills: Neutralize acid spills with sodium bicarbonate. For bromine spills, use a solution of sodium thiosulfate.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air and seek medical attention.[6][8]

Analytical Quality Control

To ensure the identity and purity of the final product, a series of analytical tests should be performed.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentThe spectrum should show characteristic peaks for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. Integration should be consistent with the structure.
¹³C NMR Structural confirmationThe spectrum should show the expected number of carbon signals corresponding to the structure.
HPLC Purity determinationThe chromatogram should show a single major peak corresponding to the product, with purity typically >98%.
Mass Spectrometry Molecular weight confirmationThe mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (259.05 g/mol ).[10][11][12]
Melting Point Purity assessmentA sharp melting point range is indicative of high purity.
FTIR Functional group analysisThe spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the ester C=O stretch, and C-Br bond.

Data Summary and Expected Yields

The following table summarizes the key parameters and expected outcomes for the large-scale synthesis of this compound.

ParameterValue
Starting Material Dimethyl terephthalate
Batch Size ~70 kg of final product
Overall Yield Approximately 24%[1]
Purity (by HPLC) >98%
Appearance White to off-white solid
Molecular Formula C₉H₇BrO₄
Molecular Weight 259.05 g/mol [10][11][12]

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the large-scale production of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and manufacturers can efficiently produce this key intermediate with high purity and yield, facilitating its use in the development of novel pharmaceuticals and other valuable chemical entities.

References

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Retrieved January 17, 2026, from [Link]

  • This compound (C9H7BrO4) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents. (n.d.).
  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (2022). Retrieved January 17, 2026, from [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • material safety data sheet - 3-bromo benzoic acid 98%. (n.d.). Retrieved January 17, 2026, from [Link]

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Mastering the Purification of 3-Bromo-4-(methoxycarbonyl)benzoic Acid: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high purity of the target compound, a critical factor for successful downstream applications.

Introduction: The Importance of Purity

This compound is a substituted aromatic carboxylic acid whose utility as a building block is directly proportional to its purity. Impurities arising from its synthesis, such as starting materials, by-products, or isomers, can significantly impact the yield, selectivity, and overall success of subsequent chemical transformations. This guide will delve into the fundamental principles and practical execution of two primary purification techniques: recrystallization and column chromatography. The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.

Understanding the Physicochemical Landscape

A thorough understanding of the physicochemical properties of this compound is paramount for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₇BrO₄ChemScene[1]
Molecular Weight 259.05 g/mol ChemScene[1]
Appearance White to off-white solid[2]
Melting Point Not explicitly reported for this isomer. A similar compound, 3-Bromo-4-methoxybenzoic acid, has a melting point of 220-222 °C.[2]N/A
Boiling Point A similar compound, 3-bromo-4-methoxybenzoic acid, has a reported boiling point of 326 °C.[3]N/A
Storage Sealed in a dry environment at 2-8°C.[1]N/A

The presence of both a carboxylic acid and a methyl ester group imparts a moderate polarity to the molecule. The bromine atom further influences its solubility and chromatographic behavior. The solid nature of the compound at room temperature makes recrystallization a primary candidate for purification.

Purification by Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities should either be highly soluble or insoluble at all temperatures.

Solvent Selection: A Critical First Step

For this compound, a polar protic solvent or a mixture of a polar and a non-polar solvent is likely to be effective. Based on the purification of structurally similar compounds, the following solvent systems are recommended for initial screening:

  • Ethanol/Water: A classic choice for many benzoic acid derivatives. The compound is expected to be soluble in hot ethanol and less soluble in water.

  • n-Heptane/Ethyl Acetate: A patent for a similar compound, 4-bromomethyl-3-methoxy-benzoic acid methyl ester, describes recrystallization from a 2:1 mixture of n-heptane and ethyl acetate.[4]

  • Toluene: A patent for methyl 3-bromo-4-hydroxybenzoate suggests toluene as a suitable recrystallization solvent.[5]

Protocol for Recrystallization from Ethanol/Water

This protocol provides a step-by-step guide for the recrystallization of this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: To the hot ethanolic solution, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. This indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.

Causality Behind Experimental Choices:

  • Minimal Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated upon cooling, maximizing the yield of the recrystallized product.

  • Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities compared to the rapid precipitation that occurs with fast cooling.

  • Cold Solvent Wash: Washing with a cold solvent minimizes the loss of the desired product, which has some solubility in the mother liquor.

G A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (Optional) B->C D Add Hot Water to Turbidity B->D No Insoluble Impurities C->D E Slow Cooling to Room Temp D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: Recrystallization workflow for this compound.

Purification by Column Chromatography: A High-Resolution Approach

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of compounds with similar polarities and for purifying small to medium quantities of material to a high degree of purity.

Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is adjusted to achieve a retention factor (Rƒ) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.

Based on the purification of a similar compound, methyl 3-bromo-4-methylbenzoate, a mobile phase of 5% ethyl acetate in hexanes is a good starting point for TLC analysis and subsequent column chromatography.[6]

Protocol for Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in a TLC chamber containing a mixture of 5% ethyl acetate in hexanes. Visualize the spots under a UV lamp. Adjust the solvent polarity if the Rƒ of the main spot is not in the desired range (0.2-0.4).

  • Column Packing: Pack a glass column with silica gel using either the dry or wet packing method. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., 5% ethyl acetate in hexanes). Apply gentle air pressure to the top of the column to increase the flow rate (flash chromatography).

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Trustworthiness Through Self-Validation:

  • TLC Monitoring: Continuous monitoring of the fractions by TLC is a self-validating system that ensures the purity of the combined fractions.

  • Rƒ Value: The Rƒ value on the TLC plate serves as a reliable predictor of the compound's behavior on the column, allowing for a logical and efficient purification process.

G A Crude Product B TLC Analysis (e.g., 5% EtOAc/Hex) A->B D Sample Loading A->D E Elution with Mobile Phase B->E Determine Eluent C Column Packing (Silica Gel) C->D D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Removal H->I J Pure Product I->J

Caption: Workflow for flash column chromatography purification.

Potential Impurities and Their Removal

The synthesis of this compound can potentially lead to several impurities. For instance, the bromination of a precursor might result in the formation of isomeric by-products or di-brominated species.[5] Unreacted starting materials may also be present in the crude product.

  • Isomeric Impurities: These often have very similar polarities to the desired product and may be challenging to separate by recrystallization alone. Column chromatography is generally more effective for separating isomers.

  • Di-brominated By-products: These are typically less polar than the mono-brominated product and will elute earlier from a silica gel column.

  • Starting Materials: Depending on the synthetic route, unreacted starting materials may be more or less polar than the product and can be separated by either recrystallization or column chromatography.

Conclusion

The successful application of this compound in research and development hinges on its purity. The detailed protocols for recrystallization and column chromatography provided in this guide offer robust and reliable methods for achieving the desired level of purity. By understanding the underlying principles and carefully executing these procedures, researchers can ensure the quality of their starting materials and the integrity of their scientific outcomes.

References

  • Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11.
  • CN103467296A - Method for preparing methyl 3-bromo-4-hydroxybenzoate.
  • DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chromatography Today. (n.d.). Retrieved January 17, 2026, from [Link]

  • DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • What solvent system should I use to recrystalise 3-bromo benzoic? : r/chemhelp - Reddit. (2019). Retrieved January 17, 2026, from [Link]

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed. (2006).
  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography | Request PDF - ResearchGate. (2006). Retrieved January 17, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]

  • 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

  • Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. (2020). Chemistry – A European Journal, 26(58), 13145-13150.
  • 3​-bromo 4​-methoxy benzoic acid, Grade Standard: Technical Grade, 3​2​6​ Degree C. (n.d.). Retrieved January 17, 2026, from [Link]

  • This compound (C9H7BrO4) - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols: 3-Bromo-4-(methoxycarbonyl)benzoic Acid as a Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel bioactive molecules. 3-Bromo-4-(methoxycarbonyl)benzoic acid is a trifunctional aromatic scaffold that offers a powerful combination of reactive handles, making it an increasingly valuable tool for the synthesis of diverse molecular architectures.[1][2][3] Its unique substitution pattern—a carboxylic acid, a methyl ester, and a bromine atom on a benzene ring—provides orthogonal reactivity that can be selectively addressed to build molecular complexity in a controlled and predictable manner.

The carboxylic acid and methyl ester groups offer sites for derivatization through common reactions like amidation and further esterification, allowing for the introduction of a wide array of functional groups to modulate physicochemical properties and explore structure-activity relationships (SAR).[4][5] The bromine atom serves as a versatile anchor for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl systems, a common motif in many pharmaceutical agents.[6][7][8][9]

This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of scaffolds relevant to the development of therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for key transformations are provided to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Core Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

The structural features of this compound make it an ideal starting material or intermediate in the synthesis of a range of biologically active compounds. Its application spans various therapeutic areas, with a notable potential in oncology.

A Key Precursor for PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The core structures of many PARP inhibitors feature a substituted benzamide or related heterocyclic system. This compound provides a convergent platform for the synthesis of such scaffolds.

While direct synthesis of a specific marketed PARP inhibitor from this exact starting material is not extensively documented in publicly available literature, its structural motifs are highly relevant. For instance, the synthesis of various PARP inhibitors involves the coupling of substituted benzaldehydes or benzoic acids with other cyclic systems.[12][13] The functional handles on this compound allow for its elaboration into key intermediates for such syntheses.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These protocols are based on established synthetic methods for structurally similar compounds and serve as a robust starting point for experimental design.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[8][9] This reaction is particularly valuable for the synthesis of biaryl scaffolds present in many pharmaceuticals. The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[14]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Choice depends on substrate reactivity and cost. Pd(PPh₃)₄ is a common starting point.
Ligand PPh₃, SPhos, XPhosPhosphine ligands stabilize the palladium catalyst and influence its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step. Carbonates are commonly used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow reagents Combine Aryl Bromide, Boronic Acid, Base inert Establish Inert Atmosphere reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Amide Bond Formation

Amidation of the carboxylic acid functionality is a common and crucial step in the synthesis of many pharmaceuticals.[4] This transformation allows for the introduction of diverse amine-containing fragments, which can significantly impact the biological activity of the final compound. The following protocol outlines a general procedure for the amidation of this compound using a peptide coupling reagent.

Reaction Principle: A coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[5] Additives like HOBt (Hydroxybenzotriazole) can be used to suppress side reactions and improve yields.

Table 2: Common Coupling Reagents for Amidation

Coupling ReagentAdditiveBaseSolventKey Features
EDC HOBtDIPEA, Et₃NDMF, DCMCost-effective; water-soluble urea byproduct simplifies work-up.
HATU NoneDIPEA, 2,4,6-CollidineDMF, NMPHighly efficient and fast-acting, even for hindered substrates.
T3P® NonePyridine, Et₃NEtOAc, THFSafe and versatile; byproducts are water-soluble.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) at 0 °C, add the coupling reagent (e.g., EDC, 1.2 eq) and, if necessary, an additive (e.g., HOBt, 1.2 eq).

  • Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Amidation_Pathway sub This compound R-COOH reagent Coupling Reagent (e.g., EDC/HOBt) + Amine (R'-NH₂) intermediate Activated Ester R-CO-O-X sub->intermediate Activation product Amide Product R-CO-NH-R' intermediate->product Nucleophilic Attack

Caption: Generalized pathway for amide bond formation.

Protocol 3: Fischer Esterification

While this compound already contains a methyl ester, the carboxylic acid functionality can be esterified with other alcohols under acidic conditions, a reaction known as the Fischer esterification.[15][16] This allows for further diversification of the molecule.

Reaction Principle: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ester.[15]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-TsOH, 0.1-0.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography if necessary.

Fischer_Esterification_Cycle Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack + R'OH Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination - H₂O Deprotonation Deprotonation Elimination->Deprotonation - H⁺

Caption: Key steps in the Fischer esterification mechanism.

Conclusion: A Versatile and Enabling Building Block

This compound stands out as a highly versatile and strategically valuable building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures with a high degree of control. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this compound in the synthesis of novel bioactive molecules, including potential scaffolds for the next generation of therapeutic agents. As the demand for innovative chemical entities continues to grow, the importance of such multifunctional and readily derivatizable building blocks will undoubtedly increase.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: Not available)
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • 41684-08-6,4-Bromo-3-(methoxycarbonyl)benzoic Acid-AccelaChem|AccelaChemBio. (URL: [Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (URL: [Link])

  • This compound (C007B-449569) - Cenmed Enterprises. (URL: [Link])

  • Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. (URL: [Link])

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC - PubMed Central. (URL: [Link])

  • Esterification--Making Esters from Carboxylic Acids - YouTube. (URL: [Link])

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (URL: [Link])

  • 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem. (URL: [Link])

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that may arise during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-based solutions to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most prevalent method for synthesizing this compound is through the electrophilic bromination of methyl 4-methylbenzoate, followed by oxidation of the methyl group. However, a more direct and frequently utilized laboratory-scale synthesis involves the bromination of 4-methoxybenzoic acid. The methoxy group is a strong activating group, directing the electrophilic bromine to the ortho and para positions. Due to steric hindrance, the bromine atoms are preferentially added to the 3 and 5 positions.[1]

Primary Challenges:

  • Regioselectivity: Controlling the position of bromination is crucial. The methoxy group in 4-methoxybenzoic acid is an ortho-para director. While the desired product is the 3-bromo isomer, the formation of the 2-bromo isomer is a possible side reaction.[1]

  • Over-bromination: The activated ring is susceptible to further bromination, leading to the formation of dibrominated species, such as 3,5-dibromo-4-methoxybenzoic acid.[2]

  • Purification: Separating the desired product from unreacted starting material, isomeric byproducts, and over-brominated impurities can be challenging and often requires careful recrystallization or column chromatography.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Causes & Solutions

  • Incomplete Reaction:

    • Insight: The reaction may not have reached completion due to insufficient reaction time or temperature. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

    • Recommendation: Increase the reaction time or modestly elevate the temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount.[1]

  • Product Loss During Workup:

    • Insight: Significant product loss can occur during extraction, washing, and purification steps.

    • Recommendation: Optimize the workup procedure. Ensure the pH is appropriately adjusted during extractions to keep the carboxylic acid in the desired phase. When washing, use saturated brine to minimize the product's solubility in the aqueous layer.

Issue 2: Presence of Significant Amounts of Impurities

Common Impurities and Mitigation Strategies

ImpurityFormation MechanismPrevention and Removal
Unreacted Starting Material (4-methoxybenzoic acid) Incomplete reaction due to insufficient brominating agent or suboptimal reaction conditions.Ensure at least one equivalent of the brominating agent is used. Monitor the reaction to completion via TLC or HPLC.[2] Can be removed by careful recrystallization.
Isomeric Impurity (2-bromo-4-methoxybenzoic acid) The methoxy group is an ortho, para-director, leading to the formation of the ortho-isomer.[1]Employing a bulkier brominating agent can sometimes favor the less sterically hindered 3-position. Purification by fractional crystallization or column chromatography is necessary to separate the isomers.[1]
Over-brominated Impurity (3,5-dibromo-4-methoxybenzoic acid) The activated aromatic ring can undergo a second bromination.Use a controlled amount of the brominating agent (a slight excess of one equivalent). Add the brominating agent dropwise at a controlled temperature to minimize localized high concentrations.[2]
Reagent Residues (e.g., Succinimide from NBS) Byproduct from the use of N-Bromosuccinimide (NBS) as the brominating agent.[2]Can be removed by aqueous washes during the workup procedure.

Experimental Protocols

Protocol 1: Bromination of 4-methoxybenzoic acid using Bromine in Acetic Acid

This protocol is a standard method for the synthesis of 3-bromo-4-methoxybenzoic acid.

Materials:

  • 4-methoxybenzoic acid

  • Glacial Acetic Acid

  • Bromine

  • Iron(III) bromide (FeBr₃) or Iron powder (catalyst)

  • 10% Sodium thiosulfate solution

  • Cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • Quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.[3]

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[3]

Visualizing the Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve 4-methoxybenzoic acid in glacial acetic acid B 2. Add FeBr3 catalyst A->B C 3. Add Bromine solution dropwise B->C D 4. Reaction monitoring by TLC C->D E 5. Quench with Na2S2O3 solution D->E Reaction Complete F 6. Precipitate in cold water E->F G 7. Filter and wash the solid F->G H 8. Recrystallization G->H I This compound H->I Pure Product

Sources

degradation of 3-Bromo-4-(methoxycarbonyl)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-4-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during its use in experimental settings. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your reactions.

Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis. However, like many substituted benzoic acid derivatives, its stability can be compromised under certain reaction conditions. The primary modes of degradation are hydrolysis of the methyl ester and decarboxylation of the carboxylic acid functionality. Understanding the factors that promote these degradation pathways is crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the yield of my desired product over time when using this compound. What could be the cause?

A decrease in yield is often attributable to the degradation of the starting material. The two most probable causes are hydrolysis of the methyl ester to form 2-bromo-terephthalic acid and, under more forcing conditions, decarboxylation to 3-bromo-4-methoxybenzoic acid. The rate of these degradation reactions is influenced by factors such as pH, temperature, and the presence of certain catalysts.

Q2: My reaction mixture has become unexpectedly acidic. Is this related to the degradation of this compound?

Yes, this is a strong indication of ester hydrolysis. The cleavage of the methyl ester group results in the formation of a second carboxylic acid moiety, leading to a decrease in the pH of the reaction mixture. This can, in turn, affect the kinetics and outcome of your intended reaction.

Q3: Can this compound undergo decarboxylation? Under what conditions should I be concerned about this?

Decarboxylation of aromatic carboxylic acids typically requires elevated temperatures, often in the range of 150-300°C.[1] The presence of activating groups can lower this temperature. While this compound is relatively stable to decarboxylation at moderate temperatures, prolonged heating in high-boiling solvents or the use of certain metal catalysts could promote this side reaction.

Q4: Are there any common impurities I should be aware of in my starting material?

Common impurities could include isomeric variants such as 4-Bromo-3-(methoxycarbonyl)benzoic acid or starting materials from its synthesis. Additionally, the hydrolysis product, 2-bromo-terephthalic acid, may be present in older batches of the reagent. It is always advisable to verify the purity of your starting material by a suitable analytical method like HPLC before use.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Low reaction yield and presence of a more polar byproduct by TLC/LC-MS. Ester Hydrolysis: The methyl ester is likely hydrolyzing to the dicarboxylic acid, which is more polar. This is common in the presence of aqueous basic or acidic conditions.1. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water is the primary driver for hydrolysis. 2. Control pH: If your reaction can tolerate it, maintain a neutral pH. If basic or acidic conditions are required, consider using non-aqueous bases (e.g., proton sponge) or acids (e.g., gaseous HCl in dioxane). 3. Lower Reaction Temperature: Hydrolysis rates are temperature-dependent. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the extent of hydrolysis.
Formation of a less polar byproduct, especially in high-temperature reactions. Decarboxylation: The carboxylic acid group is being lost as CO2, leading to the formation of 3-bromo-4-methoxybenzoic acid.1. Temperature Management: Avoid excessive heating. If high temperatures are necessary, minimize the reaction time. 2. Catalyst Choice: Be mindful that some transition metal catalysts can facilitate decarboxylation. If you suspect catalyst-mediated decarboxylation, screening alternative catalysts may be beneficial.
Inconsistent reaction outcomes between batches of starting material. Variable Purity of Starting Material: Different batches may have varying levels of impurities, such as isomers or degradation products.1. Purity Verification: Analyze each new batch of this compound by HPLC to confirm its purity and identity before use. 2. Standardize Storage: Store the reagent in a cool, dry, and dark place to prevent degradation over time.
Discoloration of the reaction mixture. Decomposition or Side Reactions: This can be indicative of broader decomposition pathways, potentially involving the aromatic ring or bromine substituent, especially under harsh conditions or in the presence of strong oxidizing or reducing agents.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Reagent Purity: Ensure all reagents are of high purity and free from contaminants that could initiate side reactions.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

DegradationPathway A This compound B 2-Bromo-terephthalic acid A->B Hydrolysis (+H2O, H+ or OH-) C 3-Bromo-4-methoxybenzoic acid A->C Decarboxylation (Heat, Δ)

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for monitoring the purity of this compound and detecting its primary degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • This compound reference standard.

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Prepare samples of the reaction mixture by diluting an aliquot to a similar concentration.

5. Analysis Workflow:

Caption: Workflow for the stability-indicating HPLC analysis.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize a 1 mL aliquot with 1 M NaOH and dilute for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 1 M NaOH.

  • Stir at room temperature for 4 hours.

  • Neutralize a 1 mL aliquot with 1 M HCl and dilute for HPLC analysis.

3. Thermal Degradation:

  • Place a solid sample of this compound in an oven at 105°C for 48 hours.

  • Dissolve a portion of the stressed sample for HPLC analysis.

4. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Stir at room temperature for 24 hours.

  • Dilute a 1 mL aliquot for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound (0.1 mg/mL in 1:1 acetonitrile/water) to UV light (254 nm) for 24 hours.

  • Analyze the solution directly by HPLC.

References

  • Chromatography Today. (n.d.). A Study into the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

Sources

troubleshooting failed reactions involving 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-4-(methoxycarbonyl)benzoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile but sometimes tricky reagent. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to solve problems effectively.

Understanding the Reagent: A Multifunctional Building Block

This compound is a trifunctional molecule. Understanding the interplay between its three key components—the aryl bromide , the carboxylic acid , and the methyl ester —is the first step to successful experimentation.

  • Aryl Bromide (Ar-Br): The primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Its reactivity is modulated by two adjacent, electron-withdrawing carboxyl groups, which can influence the kinetics of oxidative addition.

  • Carboxylic Acid (-COOH): This acidic proton is the most common source of complications. It can react with bases, poison catalysts, and alter the solubility of the reagent.

  • Methyl Ester (-COOMe): Generally stable, but susceptible to hydrolysis (saponification) under basic conditions, which are common in cross-coupling reactions.

Part I: Frequently Asked Questions (FAQs)

Q1: My reaction mixture is heterogeneous and my starting material isn't dissolving. What should I do?

A1: Solubility is a common issue. The carboxylic acid imparts polarity, while the aromatic ring provides nonpolar character. Consider solvent systems like Dioxane/H₂O, DMF, or THF. For cross-coupling, if your base (e.g., K₂CO₃) is also insoluble, poor reaction kinetics are likely. Using a more soluble base like Cs₂CO₃ or an organic base like DBU, or switching to a solvent system that better dissolves all components, is recommended.

Q2: My palladium catalyst turned black ("crashed out") shortly after starting the reaction. What happened?

A2: Palladium black formation indicates the agglomeration of Pd(0) species, a common catalyst deactivation pathway.[1][2] This is often caused by:

  • Acid Poisoning: The carboxylic acid can protonate phosphine ligands or coordinate to the palladium center, disrupting the catalytic cycle and leading to unstable Pd(0).[3][4]

  • Poor Ligand Choice: The ligand may not be robust enough to stabilize the Pd(0) intermediate under your reaction conditions.

  • Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst.

Q3: I'm seeing a new spot on my TLC that isn't my product, and my starting material spot is gone. Mass spec suggests I've lost the methyl group from my ester.

A3: This is a classic case of unintended saponification. The basic conditions required for many cross-coupling reactions (e.g., using NaOH, K₂CO₃ in aqueous solvents at high temperatures) can hydrolyze the methyl ester to a carboxylate.[5] To avoid this, consider using milder, non-hydrolytic bases like potassium fluoride (KF) or cesium fluoride (CsF).[5][6]

Part II: Troubleshooting Guides by Reaction Type

Guide 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

This is one of the most common applications for the aryl bromide moiety. However, the presence of the free carboxylic acid makes it a non-trivial substrate.

Problem: Low to zero yield of the desired biaryl product.

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// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; a3_yes -> q4; q4 -> a4_no [label="No"]; q4 -> a4_yes [label="Yes"]; {a1_no, a2_no, a3_no, a4_no} -> end_success; a4_yes -> end_success; } enddot Caption: General Troubleshooting Workflow for Failed Suzuki Reactions.

Q: I suspect my carboxylic acid is poisoning the catalyst. How can I confirm this and what is the solution? A: The carboxylate formed after deprotonation can coordinate to the palladium, deactivating the catalyst.[3]

  • Causality: The carboxylate is a competing ligand that can stabilize palladium complexes, preventing them from participating in the catalytic cycle.[3] The acidic proton can also degrade electron-rich phosphine ligands necessary for the crucial oxidative addition step.[1]

  • Solution 1 (Base Selection): The choice of base is critical. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often used. You must use at least 2 equivalents: one to neutralize the carboxylic acid and one to facilitate the transmetalation step of the Suzuki cycle.[6][7] A weaker base like potassium phosphate (K₃PO₄) is often highly effective in these cases as it is basic enough to promote the reaction without causing significant ester hydrolysis.[3]

  • Solution 2 (Run a Control): Run the reaction with the corresponding methyl ester (methyl 3-bromo-4-(methoxycarbonyl)benzoate). If this reaction works, it strongly implicates the free carboxylic acid as the culprit in your original reaction.

Q: My reaction is sluggish and stalls. Could it be the catalyst or ligand? A: Yes. The two electron-withdrawing groups on the aryl bromide make oxidative addition, the first step in the catalytic cycle, more challenging than for electron-rich aryl bromides.

  • Causality: Oxidative addition involves the donation of electron density from the palladium(0) center to the aryl halide. Electron-poor aryl halides are less reactive in this step.

  • Solution: Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or Buchwald's other dialkylbiaryl phosphine ligands.[1] These ligands accelerate oxidative addition and stabilize the active catalyst. Using a pre-formed palladium(II) pre-catalyst (e.g., SPhos G3) can also be more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

ParameterRecommendation 1 (Standard)Recommendation 2 (Milder)Rationale & Citation
Pd Source Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)Pre-catalysts offer better reliability. PPh₃ can be sufficient but modern ligands are often superior.[1]
Ligand (none needed)XPhos (4 mol%)Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step for this substrate.
Base K₂CO₃ (3 eq.)K₃PO₄ (3 eq.)K₃PO₄ is effective and can be less prone to causing side reactions like ester hydrolysis.[3]
Solvent Dioxane/H₂O (4:1)THF/H₂O (4:1)A protic co-solvent is often necessary for the base to function effectively.
Temperature 80-100 °C60-80 °CLower temperatures can be used with more active catalyst systems, preserving sensitive functional groups.
Guide 2: Amide Bond Formation

The carboxylic acid is the reactive handle here. The main challenges are achieving efficient coupling, especially with poorly nucleophilic amines, and avoiding side reactions.

Problem: Low yield of amide product, especially when using an electron-deficient aniline.

Q: My standard EDC/HOBt coupling is failing. What's going wrong? A: Standard carbodiimide activators like EDC (or DCC) can be inefficient for sterically hindered or electronically deactivated substrates. Electron-deficient anilines are poor nucleophiles and react slowly.

  • Causality: The O-acylisourea intermediate formed from the carboxylic acid and EDC needs to be rapidly trapped by a nucleophile. If the amine is not reactive enough, this intermediate can rearrange to an unreactive N-acylurea byproduct, consuming your starting material.

  • Solution 1 (Stronger Coupling Reagents): Switch to a more potent uronium- or phosphonium-based coupling reagent. HATU, HBTU, and PyBOP are excellent choices for challenging couplings.[8][9] They rapidly generate a highly activated ester intermediate that reacts more efficiently with weak nucleophiles.[8][10]

  • Solution 2 (Alternative Activation): For robust substrates, conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by addition of the amine is a classic and effective method. This is often too harsh for complex molecules but is very effective for simple systems.

// Node Definitions start [label="Choose Amide Coupling Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is the Amine\nElectron-Deficient or\nSterically Hindered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Use High-Potency Reagent:\nHATU, HBTU, or PyBOP", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; a1_no [label="Standard Conditions Likely Sufficient", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the Substrate\nSensitive to Racemization?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Add Racemization Suppressant:\nOxyma Pure or HOAt", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_no [label="Standard Base (DIPEA, Et3N)\nis acceptable", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end_protocol [label="Proceed with Selected Protocol", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; a2_yes -> end_protocol; a2_no -> end_protocol; } enddot Caption: Decision tree for selecting the appropriate amide coupling conditions.

Guide 3: Ester Hydrolysis (Saponification)

This reaction converts the methyl ester to a carboxylic acid, yielding 3-bromo-terephthalic acid. The primary challenge is ensuring the reaction goes to completion without unwanted side reactions.

Problem: Incomplete hydrolysis after standard procedure (e.g., NaOH/MeOH/H₂O, reflux).

  • Causality: The methoxycarbonyl group is somewhat sterically shielded by the adjacent bromo and carboxylic acid groups. This can slow down the rate of nucleophilic attack by hydroxide.

  • Solution 1 (Harsher Conditions): Increase the reaction temperature and/or the concentration of the base (e.g., use 2-4 M NaOH). High temperatures (up to 200-300 °C in a sealed vessel for very hindered esters) can dramatically accelerate saponification.[11]

  • Solution 2 (Alternative Solvent): Switch to a higher-boiling solvent like ethylene glycol or use a co-solvent like THF to improve solubility and allow for higher reflux temperatures.

  • Monitoring: The reaction can be easily monitored by TLC or LC-MS. The product, a dicarboxylic acid, will be significantly more polar than the starting mono-acid mono-ester.

Part III: Essential Protocols & Best Practices

Protocol 1: General Procedure for Inert Atmosphere Reactions

Many reagents used in cross-coupling are air-sensitive. Maintaining an inert atmosphere is crucial for reproducibility.[12][13][14]

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Setup: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas, typically using a Schlenk line or a balloon filled with the gas.[12][15]

  • Reagent Addition: Add solid reagents (like this compound, base, catalyst) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvents via cannula or syringe. To degas a solvent, bubble inert gas through it for 30-60 minutes (sparging) or use 3-4 cycles of the freeze-pump-thaw method for best results.

  • Reaction: Once all components are added, maintain a gentle positive pressure of inert gas throughout the reaction.

G cluster_0 Inert Gas Source cluster_1 Reaction Setup Gas N2 or Ar Cylinder Flask Reaction Flask (Flame-Dried) Gas->Flask Positive Pressure via Schlenk Line or Balloon Flask->Flask Add Reagents & Degassed Solvents via Syringe/Cannula Condenser Condenser Flask->Condenser Reflux

References

  • 3-bromo 4-methoxy benzoic acid, Grade Standard: Technical Grade . IndiaMART. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 . PubChem. [Link]

  • Saponification of Methyl Benzoate: Refluxing the ester . YouTube. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . Chemistry Central Journal. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Inert Atmospheric Methods . Chemistry LibreTexts. [Link]

  • Do carboxylic acids interfere with Suzukis? . Reddit. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . ACS Catalysis. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . Organic Letters. [Link]

  • Inert Atmosphere . YouTube. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization . Diva-Portal.org. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Hydrolysis and saponification of methyl benzoates . Green Chemistry. [Link]

  • Role of a base in Suzuki-Miyaura reaction . ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . Organic Letters. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1) . ChemistryViews. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . Tetrahedron Letters. [Link]

  • Saponification of methyl benzoate . YouTube. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? . Reddit. [Link]

  • Poisoning and deactivation of palladium catalysts . ScienceDirect. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? . ResearchGate. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chem-Station. [Link]

  • Room temperature Suzuki cross-coupling reaction of aryl bromides with arylboronic acids in neat water under air . Organic & Biomolecular Chemistry. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . ACS Catalysis. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . Organic Process Research & Development. [Link]

  • Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates . ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen. [Link]

  • How To Run A Reaction: The Setup . University of Rochester. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions . ResearchGate. [Link]

  • Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products . YouTube. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec. [Link]

  • The Synthesis of Sterically Hindered Amides . CHIMIA. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green . Green Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Reactions with 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 3-Bromo-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and reaction efficiency. Here, we provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical palladium catalyst loadings for cross-coupling reactions with this compound?

A1: The optimal catalyst loading is highly dependent on the specific reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the reactivity of the coupling partner, and the scale of the reaction. However, a general starting point for laboratory-scale synthesis is typically in the range of 0.5 to 2 mol %.[1][2] For process development and scale-up, the goal is often to reduce the loading significantly, sometimes to parts-per-million (ppm) levels, to minimize cost and reduce palladium contamination in the final product.[1][3] It's crucial to express loading in both mol % and ppm for clarity, as the molecular weight of the substrate and catalyst can greatly influence the actual amount of metal used.[1]

Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?

A2: Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) sources are commonly used.[4][5]

  • Pd(II) Precatalysts: These are often more stable to air and moisture, making them easier to handle.[4] They require an in situ reduction to the active Pd(0) species, which can be achieved by a phosphine ligand, an amine base, or one of the coupling reagents.[5][6]

  • Pd(0) Precatalysts: These enter the catalytic cycle directly. Using a Pd(0) source can be advantageous in reactions sensitive to side reactions promoted by Pd(II) species, such as the homocoupling of boronic acids in Suzuki reactions. However, Pd(0) complexes can be more sensitive to air and may require more careful handling.[5]

For initial screening, a stable Pd(II) salt like Pd(OAc)₂ combined with a suitable phosphine ligand is a robust starting point.

Q3: What is the role of the ligand, and how does it impact catalyst loading?

A3: The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and controlling the outcome of the reaction.[7][8] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required for coupling aryl bromides like this compound.[7][9]

Key functions of the ligand include:

  • Stabilization: Ligands prevent the aggregation of Pd(0) into inactive palladium black.[10]

  • Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating the oxidative addition of the aryl bromide, which is often the rate-determining step.[7][10]

  • Facilitating Reductive Elimination: Bulky ligands promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[7]

A stable and efficient ligand allows for lower catalyst loadings because each catalyst molecule can complete more catalytic cycles before deactivating.[11]

Q4: What are the initial signs of suboptimal catalyst loading?

A4: Monitoring the reaction progress is key. Signs of incorrect catalyst loading include:

  • Low or No Conversion: If the reaction does not proceed or stalls after a short period, the catalyst loading may be too low, or the catalyst may have deactivated. This can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12][13]

  • Formation of Byproducts: The presence of significant byproducts, such as homocoupling of the starting material or coupling partner, can indicate that the catalyst system is not optimal.[4] For example, in Sonogashira couplings, alkyne homocoupling (Glaser coupling) can occur if the copper co-catalyst is too active or the palladium-catalyzed cross-coupling is too slow.[14]

  • Reaction Stalling: If the reaction starts but fails to reach completion, it often points to catalyst deactivation.[10][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion

Your reaction shows minimal formation of the desired product after a reasonable time.

Potential Cause Explanation & Recommended Solution
Insufficient Catalyst Activity The chosen catalyst/ligand system may not be active enough for this specific substrate. This compound contains both an electron-withdrawing carboxylate group and a halogen, which can influence reactivity. Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃). Consider using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[11]
Poor Catalyst Activation If using a Pd(II) source, the in situ reduction to Pd(0) may be inefficient under your current conditions. Solution: Ensure your reagents and solvents are pure. Sometimes, a small amount of an additive or a change in base can facilitate the reduction.[4] Alternatively, switch to a Pd(0) source like Pd₂(dba)₃ to bypass this step.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxidation. Oxygen can deactivate the catalyst, halting the reaction. Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive inert gas atmosphere throughout the reaction setup and duration.[11]
Incorrect Catalyst Loading The loading might simply be too low for the reaction to proceed at a practical rate. Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%). If a higher loading is required, it may indicate an underlying issue with catalyst stability or activity that should be addressed for a more efficient process.[16]
Problem 2: Reaction Stalls Before Completion

The reaction proceeds initially but stops before all the limiting reagent is consumed.

Potential Cause Explanation & Recommended Solution
Catalyst Deactivation The active catalyst species may be degrading over the reaction time. This can be caused by excessive heat, impurities in the reagents or solvent, or reaction with the product or starting materials.[10][17] Solution: 1. Lower the Temperature: High temperatures can accelerate catalyst decomposition. Determine the lowest effective temperature for the reaction. 2. Increase Ligand Ratio: An excess of the phosphine ligand (relative to palladium) can sometimes protect the catalyst from deactivation. Try a Ligand:Pd ratio of 1.5:1 or 2:1.[1][11] 3. Use a More Stable Catalyst: Modern precatalysts are designed for enhanced stability and may be less prone to deactivation.[11]
Product Inhibition The product molecule itself may coordinate to the palladium center, inhibiting further catalytic cycles. Solution: This is an inherent mechanistic challenge. Running the reaction at a higher dilution may sometimes mitigate this effect, although this is not always practical. A different ligand system might also alter the catalyst's susceptibility to product inhibition.
Base Degradation/Insolubility The base may be degrading over time or may not be sufficiently soluble to participate effectively throughout the reaction. This is particularly relevant for solid bases like K₂CO₃ or Cs₂CO₃.[18] Solution: Ensure the chosen base is stable under the reaction conditions. If solubility is an issue, consider a different solvent system or a soluble organic base like DBU or Et₃N, if compatible with the reaction type.[19]
Problem 3: Significant Byproduct Formation

The desired product is formed, but is contaminated with significant side products.

Potential Cause Explanation & Recommended Solution
Homocoupling of Coupling Partner In Suzuki reactions, boronic acids can undergo homocoupling (dimerization). This is often promoted by the presence of oxygen and Pd(II) species. Solution: 1. Thorough Degassing: Rigorously exclude oxygen from the reaction mixture.[11] 2. Use a Pd(0) Source: Starting with a Pd(0) precatalyst can minimize the initial concentration of Pd(II). 3. Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of homocoupling versus the desired cross-coupling.
Hydrodehalogenation The bromo-substituent is replaced by a hydrogen atom, yielding methyl benzoate-4-carboxylic acid. This can occur via β-hydride elimination from certain intermediates or through other side reactions.[20] Solution: This side reaction is often ligand-dependent. Switching to a different class of ligand, particularly one that promotes rapid reductive elimination, can minimize hydrodehalogenation. Ensure the absence of water or other proton sources if the mechanism is sensitive to them.
Glaser Coupling (in Sonogashira) The terminal alkyne coupling partner dimerizes. This is a copper-catalyzed process.[14] Solution: 1. Reduce Copper Co-catalyst: Lower the loading of the copper(I) salt (e.g., CuI). 2. Run Copper-Free: Many modern Sonogashira protocols use specific ligands that enable a copper-free reaction, completely avoiding this side product.[21][22]

Experimental Protocols & Visualizations

Systematic Catalyst Loading Optimization Workflow

The following diagram illustrates a logical workflow for optimizing catalyst loading for a generic cross-coupling reaction involving this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 A Initial Reaction Setup (e.g., 1-2 mol% Pd) B Monitor Reaction (TLC, HPLC, LC-MS) A->B C Analyze Outcome B->C D >90% Conversion Clean Product C->D Good Result E Low Conversion or Stall C->E Poor Result F Byproducts Formed C->F Poor Result G Systematically Decrease Loading (e.g., to 0.5%, 0.1%) D->G J Troubleshoot: See Guide - Check Degassing - Screen Ligands - Increase Loading Incrementally E->J F->J H Confirm Reproducibility G->H I Final Optimized Loading H->I K Re-run Optimized Reaction J->K K->B

Caption: A decision-tree for systematic catalyst loading optimization.

Protocol 1: General Screening for Suzuki-Miyaura Coupling

This protocol provides a starting point for identifying an effective catalyst system.

Materials:

  • This compound

  • Desired boronic acid or boronic ester (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Reaction vessel (e.g., Schlenk tube or vial with septum)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound, the boronic acid, and the base.

  • In a separate vial, weigh the palladium precatalyst and the phosphine ligand and add a small amount of the reaction solvent to form a slurry.

  • Add the catalyst/ligand slurry to the reaction vessel.

  • Add the remaining degassed solvent to the reaction vessel via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block (e.g., 80-100 °C).

  • Stir the reaction and monitor its progress periodically by taking small aliquots for analysis (e.g., TLC, LC-MS).[12][23]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product, typically by column chromatography or recrystallization, to remove residual palladium and other impurities.[24][25]

References
  • MacFarlane, R. T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Cravotto, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Dong, V. M., & Cruz, F. (2017). Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

  • Organic Chemistry Tube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

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  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. [Link]

  • Sabo, A. M., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Turočkin, A., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. [Link]

  • ResearchGate. (2018). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Iqbal, S., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]

  • Reddy, M. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. [Link]

  • White Rose eTheses Online. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

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  • Patrick, J. E. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

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alternative solvents for the synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and nuances of selecting alternative solvents for this important synthetic transformation. We will move beyond simply listing protocols to explain the underlying chemical principles, helping you troubleshoot experiments and make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common preliminary questions regarding solvent selection for the synthesis of this compound, a key intermediate in various research and development applications.

Q1: What are the traditional solvents used for this synthesis and why are alternatives necessary?

Historically, the radical or electrophilic bromination of aromatic compounds, including precursors to this compound, often utilized chlorinated solvents like carbon tetrachloride (CCl₄)[1][2]. While effective in providing a non-polar medium and facilitating radical chain reactions, carbon tetrachloride is now heavily restricted or banned for industrial use. This is due to its classification as a potent hepatotoxin (liver poison), a renal toxin (kidney poison), and an ozone-depleting substance[1]. The drive towards alternative solvents is therefore mandated by significant safety, health, and environmental concerns. The principles of green chemistry strongly advocate for the replacement of such hazardous solvents with safer, more sustainable options[3][4].

Q2: What are the key scientific criteria for selecting an alternative solvent?

Choosing a suitable solvent is critical for reaction success. The ideal solvent should meet several criteria:

  • Solubility: It must effectively dissolve the starting material, 4-(methoxycarbonyl)benzoic acid, and the brominating agent (e.g., N-Bromosuccinimide or Bromine) to ensure a homogenous reaction mixture, which is crucial for optimal kinetics. The product's solubility is also a factor; partial insolubility in the hot reaction medium followed by precipitation upon cooling can simplify purification.

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. The reaction may require heating to proceed at a reasonable rate, so the solvent should not be overly volatile at that temperature.

  • Inertness: The solvent should not react with the starting materials, reagents, catalyst, or products under the reaction conditions.

  • Safety & Environmental Profile: The solvent should have a low toxicity profile, be non-carcinogenic, have a high flash point to minimize fire hazards, and be readily biodegradable. This aligns with the core tenets of green chemistry to minimize environmental impact[4].

  • Work-up & Purification: The solvent should be easily removable after the reaction is complete (e.g., by distillation or extraction). Its properties should also be compatible with the chosen product isolation and purification method, such as crystallization.

Q3: Which greener or safer alternative solvents are recommended for the bromination of 4-(methoxycarbonyl)benzoic acid?

Several more benign solvents have proven effective for the electrophilic bromination of benzoic acid derivatives:

  • Glacial Acetic Acid: This is a widely used and effective solvent for the electrophilic bromination of aromatic compounds[5][6]. It is a polar, protic solvent that can activate the brominating agent and is relatively inexpensive. However, it is corrosive and requires appropriate handling.

  • Ethyl Acetate: As a less toxic alternative to chlorinated solvents, ethyl acetate has been successfully used for brominations, including those initiated by photochemistry[1]. It is an ester-based solvent with a favorable environmental profile.

  • Chlorobenzene: While still a chlorinated solvent, chlorobenzene is considered less toxic than carbon tetrachloride and has been used as a direct replacement in some bromination protocols, yielding excellent results[1].

  • Water: For certain bromination reactions, particularly those using reagents like sodium bromide with an in-situ generation of bromine, water can be an ideal green solvent[3]. This approach minimizes organic solvent waste and hazards significantly[3].

Q4: How does the choice of brominating agent (e.g., Br₂ vs. NBS) influence solvent selection?

The choice of brominating agent is intrinsically linked to the reaction mechanism and, consequently, the optimal solvent.

  • Elemental Bromine (Br₂): This is typically used for electrophilic aromatic substitution. The reaction is often performed in the presence of a Lewis acid catalyst (e.g., FeCl₃ or FeBr₃)[5][6]. Polar solvents like glacial acetic acid are suitable as they can help to polarize the Br-Br bond, facilitating the electrophilic attack on the aromatic ring.

  • N-Bromosuccinimide (NBS): NBS is a versatile reagent. In the presence of a radical initiator (like AIBN or UV light), it is used for radical bromination, typically on benzylic positions[1][2]. For this, non-polar solvents like chlorobenzene or ethyl acetate are preferred. However, NBS can also serve as a source of electrophilic bromine, especially in the presence of an acid catalyst in polar solvents. Using NBS can be advantageous as it is a solid, making it easier to handle than liquid bromine, and the reaction stoichiometry is often cleaner.

Part 2: Troubleshooting and Experimental Guides

This section provides practical, step-by-step solutions to common issues encountered during the synthesis.

Issue 1: Low Solubility of Starting Material

Q: My starting material, 4-(methoxycarbonyl)benzoic acid, is not dissolving completely in the chosen alternative solvent. What should I do?

A: Poor solubility is a common hurdle that can drastically slow down reaction rates. Here is a systematic approach to troubleshoot this issue:

  • Verify Solubility Data: First, consult literature for solubility data of 4-methoxybenzoic acid (a structurally similar compound) or benzoic acid in various solvents[7][8][9]. This can provide a baseline for what to expect. The polarity of 4-(methoxycarbonyl)benzoic acid suggests good solubility in polar solvents.

  • Gentle Heating: Gently warming the solvent while stirring can significantly increase the solubility of the starting material. Ensure the temperature is well below the solvent's boiling point and the planned reaction temperature.

  • Increase Solvent Volume: While not ideal from a process mass intensity perspective, increasing the solvent volume can help dissolve the starting material. This is a straightforward solution for lab-scale synthesis but should be optimized for scale-up.

  • Consider a Co-Solvent System: If a single solvent is not effective, a binary mixture can be employed. For instance, if your primary solvent is moderately polar like ethyl acetate, adding a small amount of a more polar, miscible solvent like acetic acid or methanol could enhance solubility.

  • Re-evaluate Solvent Choice: If solubility remains a significant issue, your chosen solvent may be inappropriate. Refer to the solvent selection criteria and the table below to choose a more suitable alternative.

Issue 2: Poor Reaction Conversion or Low Yield

Q: The bromination reaction is slow or the yield of this compound is lower than expected. How can I improve this?

A: Low conversion is often a kinetic problem. Here are key parameters to investigate:

  • Catalyst Activity: For electrophilic bromination with Br₂, a Lewis acid catalyst like FeCl₃ or FeBr₃ is typically required[5][6]. Ensure the catalyst is anhydrous and added in the correct catalytic amount (typically 1-5 mol%). Inactive or insufficient catalyst will lead to a stalled reaction.

  • Reaction Temperature: Many bromination reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. For example, procedures using glacial acetic acid often involve heating to 60-80°C or even reflux[5][6]. Always monitor for the formation of byproducts at higher temperatures.

  • Reaction Time: Some reactions are simply slow. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Only stop the reaction once the starting material has been consumed.

  • Reagent Purity and Stoichiometry: Ensure the brominating agent is pure and added in the correct stoichiometric amount. For monobromination, a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess can lead to di-brominated byproducts.

Issue 3: Formation of Impurities and Byproducts

Q: I am observing significant amounts of di-brominated product and other impurities. How can I improve the selectivity for the desired mono-bromo product?

A: Selectivity is controlled by a delicate balance of reaction conditions.

  • Control Stoichiometry: The most common cause of over-bromination is an excess of the brominating agent. Use a stoichiometric amount or only a very slight excess (≤1.1 equivalents) of bromine or NBS. A slow, dropwise addition of the brominating agent can also help maintain a low concentration in the reaction flask, favoring mono-substitution.

  • Temperature Management: High reaction temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for a second bromination. Run the reaction at the lowest temperature that provides a reasonable rate.

  • Solvent Polarity: The solvent can influence the reactivity of the electrophile. Experimenting with solvents of different polarities may help tune the selectivity.

  • Directed Ortho-Metalation: For highly specific regioselectivity, though a more complex route, consider advanced synthetic strategies like directed ortho-metalation if simple electrophilic bromination proves unselective.

Issue 4: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate pure this compound from the reaction mixture. What are the best practices?

A: A robust work-up and purification strategy is essential for obtaining a high-purity product.

  • Quench Excess Bromine: After the reaction is complete, any unreacted bromine must be quenched. This is typically done by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the characteristic orange/brown color of bromine disappears[1][5].

  • Precipitation/Extraction: The product can often be isolated by precipitation. Cooling the reaction mixture or pouring it into cold water can cause the product to crystallize or precipitate out, especially if it has low aqueous solubility[5][6]. The solid can then be collected by vacuum filtration. Alternatively, an extractive work-up can be performed by adding water and an immiscible organic solvent to separate the product from water-soluble materials.

  • Recrystallization: This is the most powerful technique for purifying the crude solid product. The key is to find a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot.

    • Recommended Solvents: Based on literature for similar compounds, hot ethanol or a mixture of n-heptane and ethyl acetate are excellent choices for recrystallization[1][5].

    • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If colored impurities are present, they can sometimes be removed by adding activated charcoal and hot-filtering the solution. Allow the solution to cool slowly to form well-defined crystals, then cool further in an ice bath to maximize recovery. Collect the pure crystals by vacuum filtration.

Part 3: Data Summaries and Protocols
Table 1: Comparison of Alternative Solvents for Bromination
SolventBoiling Point (°C)Polarity (Dielectric Constant)Safety & Environmental NotesTypical Use Case
Glacial Acetic Acid 1186.2Corrosive, requires handling in a fume hood. Biodegradable.Electrophilic bromination with Br₂ and a Lewis acid catalyst[5][6].
Ethyl Acetate 776.0Flammable. Relatively low toxicity, considered a greener solvent.Alternative for radical bromination with NBS[1].
Chlorobenzene 1325.6Toxic and an environmental pollutant, but less hazardous than CCl₄.Direct, less toxic replacement for CCl₄ in established protocols[1].
Water 10080.1Non-toxic, non-flammable, environmentally benign.Green bromination using water-soluble reagents or phase-transfer catalysis[3].
Methanol 6533.0Flammable, toxic upon ingestion/inhalation.Used in some esterification and etherification steps but less common for bromination itself[10][11].
Diagram 1: Decision Workflow for Solvent Selection

This diagram illustrates a logical pathway for selecting an appropriate alternative solvent for your synthesis.

SolventSelection start Start: Need Solvent for Bromination q3 Is a 'Green Chemistry' approach the top priority? start->q3 q1 Is the reaction Electrophilic (e.g., Br2/FeCl3)? s1 Consider Glacial Acetic Acid q1->s1 Yes q2 Is the reaction Radical (e.g., NBS/Initiator)? q1->q2 No end_node Final Solvent Choice & Optimization s1->end_node s2 Consider Ethyl Acetate or Chlorobenzene s2->end_node q2->s2 Yes q2->end_node No/Uncertain q3->q1 No s3 Investigate aqueous systems (e.g., NaBr/Oxidant in H2O) q3->s3 Yes s3->end_node

Caption: Decision tree for selecting an alternative solvent.

Experimental Protocol: Synthesis Using Glacial Acetic Acid

This protocol is a representative method adapted from procedures for analogous compounds[5][6]. Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-(Methoxycarbonyl)benzoic acid (1.0 eq)

  • Glacial Acetic Acid (approx. 5-10 mL per gram of starting material)

  • Iron(III) chloride (FeCl₃, anhydrous, ~0.05 eq)

  • Bromine (Br₂, ~1.1 eq)

  • 10% Aqueous Sodium Thiosulfate solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-(methoxycarbonyl)benzoic acid and glacial acetic acid.

  • Dissolution: Stir the mixture. If needed, gently warm it to dissolve the starting material completely.

  • Catalyst Addition: Add the catalytic amount of anhydrous iron(III) chloride.

  • Bromine Addition: In the dropping funnel, place the required amount of bromine (Br₂). Add the bromine dropwise to the stirred reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C). The addition should be slow and controlled.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-80°C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). Continue heating until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing cold deionized water. A precipitate should form.

    • Quench the excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water to remove residual acetic acid and salts.

  • Purification:

    • Recrystallize the crude solid from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals of this compound by vacuum filtration and dry them under vacuum.

References
  • Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]

  • Method for producing 3-bromomethylbenzoic acids.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Method for preparing 3-bromo-4-methoxyaniline.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. [Link]

  • ChemInform Abstract: A Green Bromination Method for the Synthesis of Benzylic Dibromides. ResearchGate. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Publications. [Link]

  • Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Cheméo. [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

  • 4-[(Methoxycarbonyl)oxy]benzoic acid. PubChem. [Link]

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Technical Support Center: Purification of 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for the removal of residual bromine from 3-Bromo-4-(methoxycarbonyl)benzoic acid, a common challenge encountered during its synthesis.

I. Frequently Asked Questions (FAQs)

Q1: Why is my isolated this compound yellow or orange?

This discoloration is a strong indicator of residual elemental bromine (Br₂) contamination. Bromine is a colored substance, and even trace amounts can impart a noticeable yellow to reddish-brown hue to your final product. Complete removal is crucial as it can affect the accuracy of analytical data and interfere with subsequent synthetic steps.

Q2: What are the most common methods to remove residual bromine?

The most prevalent and effective methods involve chemical quenching with a reducing agent followed by purification. The choice of method depends on the scale of your reaction and the stability of your product. Common techniques include:

  • Washing with an aqueous solution of a reducing agent: Sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are frequently used.[1][2][3]

  • Recrystallization: This is a powerful technique for removing impurities, including trapped bromine and byproducts.[4][5][6]

  • Column Chromatography: While often a final purification step, it can also be effective in removing colored impurities.[7][8]

Q3: Is it possible for the bromine to react with my product during purification?

While this compound is the desired product of a bromination reaction, the presence of excess bromine under certain conditions (e.g., heat, light) could potentially lead to further bromination, creating di-brominated species. Therefore, it is essential to quench and remove the excess bromine promptly after the reaction is complete.[9]

Q4: Are there any safety concerns when working with bromine and quenching agents?

Absolutely. Bromine is highly corrosive and toxic and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[9] Quenching reactions can be exothermic, so the quenching agent should be added slowly and with cooling if necessary.[9]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process and provides actionable solutions.

Issue 1: Persistent Color After Aqueous Wash with Reducing Agent

Symptom: The organic layer containing your product remains yellow or orange even after washing with sodium thiosulfate or sodium bisulfite solution.

Root Cause Analysis:

  • Insufficient Quenching Agent: The amount of reducing agent used was not enough to react with all the residual bromine.

  • Inefficient Mixing: Poor mixing between the organic and aqueous layers resulted in incomplete quenching.

  • Concentration of Quenching Solution: A solution that is too dilute may not be effective.

Solutions:

  • Increase the Amount of Quenching Agent: Add more of the sodium thiosulfate or bisulfite solution and stir vigorously. Continue adding until the color in the organic layer disappears.[1][4]

  • Ensure Vigorous Mixing: Transfer the biphasic mixture to a separatory funnel and shake vigorously to maximize the surface area contact between the two phases.

  • Use a More Concentrated Solution: A 10% (w/v) aqueous solution of sodium thiosulfate or a saturated solution of sodium bisulfite is generally effective.[1]

Experimental Protocol: Quenching with Aqueous Sodium Thiosulfate
  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Procedure: a. Cool the reaction mixture to room temperature. b. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring. c. Continue addition until the red-brown color of bromine is no longer visible.[1] d. If the product is in an organic solvent, transfer the mixture to a separatory funnel and separate the aqueous layer. e. Wash the organic layer with water and then with brine to remove residual inorganic salts. f. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Symptom: During the cooling phase of recrystallization, the product separates as an oil instead of forming solid crystals, or no solid forms at all.

Root Cause Analysis:

  • Solvent Choice: The solvent may not be ideal for recrystallization, meaning the compound is too soluble even at low temperatures.

  • Excessive Solvent: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[5]

  • Cooling Too Rapidly: Rapid cooling can sometimes promote oiling out rather than crystal formation.[5]

  • High Impurity Level: A significant amount of impurities can inhibit crystallization.

Solutions:

  • Optimize the Solvent System: For benzoic acid derivatives, water or a mixed solvent system (e.g., ethanol/water, acetic acid/water) can be effective.[5][6][10] The ideal solvent should dissolve the compound when hot but not when cold.[5]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod to create nucleation sites.[5]

    • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.[5]

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.[5]

  • Allow for Slow Cooling: Let the flask cool to room temperature undisturbed before placing it in an ice bath.[4][5]

Experimental Protocol: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture) to your crude product. Heat the mixture on a hot plate and stir until the solid is completely dissolved.[4][5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. You should observe the formation of crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[4][5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 3: Inadequate Separation During Column Chromatography

Symptom: The desired product co-elutes with impurities, or the separation on the column is poor.

Root Cause Analysis:

  • Incorrect Solvent System (Mobile Phase): The polarity of the eluent is not optimized for separating your compound from the impurities.

  • Improper Column Packing: An improperly packed column can lead to channeling and poor separation.

  • Overloading the Column: Applying too much crude product to the column will result in broad bands and poor resolution.

Solutions:

  • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to determine the ideal solvent system that gives good separation between your product and the impurities. For aromatic carboxylic acids, reversed-phase chromatography is often a suitable technique.[7][8]

  • Proper Column Packing: Ensure the column is packed uniformly to avoid air bubbles and channels.

  • Appropriate Loading: Do not overload the column. The amount of crude product should typically be 1-5% of the weight of the stationary phase.

Data Summary
Purification MethodKey ParametersExpected Outcome
Aqueous Wash 10% Sodium Thiosulfate or Saturated Sodium BisulfiteComplete removal of bromine color from the organic phase.
Recrystallization Appropriate solvent selection and slow coolingFormation of well-defined crystals and removal of soluble impurities.
Column Chromatography Optimized mobile phase based on TLC analysisSeparation of the desired compound from byproducts and other impurities.
Visual Workflow for Bromine Removal and Purification

PurificationWorkflow cluster_quenching Quenching cluster_workup Aqueous Work-up cluster_purification Final Purification ReactionMixture Crude Product (with residual Br₂) AddQuencher Add Aqueous Reducing Agent (e.g., Na₂S₂O₃) ReactionMixture->AddQuencher 1. Add slowly QuenchedMixture Colorless Biphasic Mixture AddQuencher->QuenchedMixture 2. Stir vigorously SeparateLayers Separate Layers QuenchedMixture->SeparateLayers WashOrganic Wash Organic Layer (Water, Brine) SeparateLayers->WashOrganic DryOrganic Dry Organic Layer (e.g., Na₂SO₄) WashOrganic->DryOrganic Concentrate Concentrate DryOrganic->Concentrate PurificationChoice Choose Purification Concentrate->PurificationChoice Recrystallization Recrystallization PurificationChoice->Recrystallization High Purity Needed ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography Difficult Separation PureProduct Pure 3-Bromo-4- (methoxycarbonyl)benzoic acid Recrystallization->PureProduct ColumnChromatography->PureProduct

Caption: General workflow for quenching residual bromine and purifying the final product.

Chemical Quenching Pathways

QuenchingPathways cluster_thiosulfate Sodium Thiosulfate cluster_bisulfite Sodium Bisulfite Br2 Br₂ (Residual Bromine) Na2S2O3 2S₂O₃²⁻ (Thiosulfate) NaHSO3 HSO₃⁻ + H₂O (Bisulfite) Products_Thio S₄O₆²⁻ + 2Br⁻ (Tetrathionate + Bromide) Na2S2O3->Products_Thio Reduction-Oxidation Products_BiSulfite SO₄²⁻ + 2Br⁻ + 3H⁺ (Sulfate + Bromide) NaHSO3->Products_BiSulfite Reduction-Oxidation

Sources

Technical Support Center: Recrystallization of 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your downstream applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of this compound in a practical question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.[1][2] Impurities can also lower the melting point of the compound, exacerbating this issue.[3]

  • Immediate Corrective Actions:

    • Re-dissolve the oil: Add a small amount of additional hot solvent to the mixture until the oil redissolves completely.[1]

    • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling can favor oiling out.[4]

    • Use a seed crystal: If you have a pure crystal of this compound, add a tiny speck to the cooled solution to induce crystallization at a lower temperature.[5]

    • Scratch the flask: Gently scratching the inside of the flask with a glass stirring rod at the surface of the solution can create nucleation sites for crystal growth.[5]

  • Preventative Measures for Future Experiments:

    • Choose a different solvent system: The ideal solvent should have a boiling point lower than the melting point of your compound. Consider a mixed solvent system where the compound has lower solubility.

    • Ensure high initial purity: If the starting material is highly impure, consider a preliminary purification step like column chromatography.[6]

Q2: I've followed the cooling procedure, but no crystals have formed. What's wrong?

A2: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated. This is often a result of using too much solvent.

  • Troubleshooting Steps:

    • Induce crystallization: Try the methods mentioned above (seeding, scratching).[5]

    • Reduce the solvent volume: Gently heat the solution to evaporate a portion of the solvent.[1] Be careful not to evaporate too much, as this can cause the compound to precipitate out of the hot solution. Once the volume is reduced, allow the solution to cool again.

    • Utilize an anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then add a few drops of the original solvent to clarify before cooling.[7]

Q3: The purity of my recrystallized product has not significantly improved. Why is this?

A3: This issue can arise from several factors related to the chosen solvent and the nature of the impurities.

  • Potential Causes and Solutions:

    • Inappropriate solvent choice: The impurities may have similar solubility profiles to your desired compound in the chosen solvent. A different solvent or solvent system may be necessary to effectively separate the impurities.[8]

    • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[1] Ensure a slow cooling rate to allow for the formation of pure crystals.

    • Co-precipitation: If the impurity is structurally very similar to this compound, it may co-crystallize. In this case, an alternative purification method like chromatography might be required.

    • Insufficient washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]

Q4: My final yield of recrystallized product is very low. What are the potential causes?

A4: A low yield is a common problem in recrystallization and can be attributed to several factors.[1]

  • Troubleshooting Yield Loss:

    • Using too much solvent: This is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[5] Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.[6]

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

    • Inherent solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. In this case, cooling the solution to a lower temperature (e.g., in a freezer) may improve the yield, provided the solvent does not freeze.

Frequently Asked Questions (FAQs)

What is the best solvent system for recrystallizing this compound?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures.[8] For aromatic carboxylic acids, common solvents include water, ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.[5][9] Given the structure of this compound, a mixed solvent system such as ethanol/water or ethyl acetate/hexanes is a good starting point.[9]

Solubility Considerations for this compound

Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve optimal solubility characteristics.
Ethyl Acetate/HexanesEthyl acetate is a good solvent for many esters, while hexanes can act as an anti-solvent to induce crystallization upon cooling.[9]
TolueneAs a non-polar aromatic solvent, it may provide good solubility at high temperatures for this aromatic compound.

How can I prevent the hydrolysis of the ester group during recrystallization?

The methoxycarbonyl (ester) group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding dicarboxylic acid.[10][11]

  • To prevent hydrolysis:

    • Avoid strongly acidic or basic conditions: If possible, use neutral solvents. If an acidic or basic impurity needs to be removed, it is better to do so with a liquid-liquid extraction before recrystallization.

    • Limit exposure to water at high temperatures: If using an aqueous solvent system, minimize the time the solution is kept at boiling temperature.

    • Use aprotic solvents: Solvents like ethyl acetate and toluene do not participate in hydrolysis reactions.

What is polymorphism and how can it affect my recrystallization?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[12][13] These different crystalline forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.[14]

  • Implications for Recrystallization:

    • Inconsistent results: Different batches of recrystallization may yield different polymorphs, leading to variability in physical properties.

    • Metastable forms: It is common for a less stable (metastable) polymorph to crystallize first, which may then convert to a more stable form over time.[13]

    • Control is key: The specific solvent, cooling rate, and temperature can influence which polymorph is formed. Careful control of these parameters is crucial for reproducible results.

Experimental Protocol: A General Guideline

This protocol provides a general starting point for the recrystallization of this compound. Optimization may be required based on the purity of the starting material.

Materials:

  • Crude this compound

  • Selected solvent system (e.g., ethanol and deionized water)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Determine the appropriate solvent or mixed-solvent system through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the primary solvent (e.g., ethanol). Heat the mixture gently while stirring to dissolve the solid. If using a mixed solvent system, add the primary solvent until the solid dissolves, then add the anti-solvent (e.g., water) dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

Troubleshooting Decision Tree for Recrystallization

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals Crystals form? cool->crystals oiling Oiling out occurs? crystals->oiling No low_yield Check yield crystals->low_yield Yes no_crystals_fix Evaporate some solvent or add anti-solvent crystals->no_crystals_fix None oiling->low_yield No oiling_fix Add more solvent, reheat, cool slower, or seed oiling->oiling_fix Yes purity Check purity low_yield->purity High low_yield_fix Used too much solvent? Recover from mother liquor. low_yield->low_yield_fix Low end Pure, high-yield product purity->end High purity_fix Recrystallize again with different solvent system purity->purity_fix Low oiling_fix->cool no_crystals_fix->cool

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Mixed Solvents in Recrystallization. (2022). Chemistry LibreTexts. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Crystal polymorphism. Wikipedia. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • This compound. PubChemLite. [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Hydrolysing esters. Chemguide. [Link]

  • Mixed-solvent recrystallisation. University of York. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • What solvent system should I use to recrystalise 3-bromo benzoic? Reddit. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Method for producing 3-bromomethylbenzoic acids.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Polymorphism. Industrial Crystallization. [Link]

  • Recrystallisation. YouTube. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ACS Publications. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Experiment 4 purification - recrystallization of benzoic acid. Slideshare. [Link]

  • Polymorphism in Crystals. MDPI. [Link]

  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]

  • 3-Bromo-4-methoxybenzoic acid. PubChem. [Link]

  • Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry. [Link]

  • The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

Sources

Technical Support Center: Interpreting ¹H NMR Spectra of 3-Bromo-4-(methoxycarbonyl)benzoic acid for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹H NMR spectroscopy to assess the purity of 3-Bromo-4-(methoxycarbonyl)benzoic acid. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the ¹H NMR spectrum and purity determination of this compound.

FAQ 1: What is the expected ¹H NMR spectrum of pure this compound?

A pure sample of this compound is expected to show three distinct signals in the aromatic region and two singlets corresponding to the methoxycarbonyl and carboxylic acid protons. The aromatic protons on the benzene ring are influenced by the electron-withdrawing effects of the bromine, carboxylic acid, and methoxycarbonyl groups, leading to downfield chemical shifts.[1][2]

Expected Peak Assignments:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-6 (ortho to COOH)~8.3 - 8.5Doublet (d)1H
H-2 (ortho to Br)~8.1 - 8.3Doublet (d)1H
H-5 (ortho to COOCH₃)~7.8 - 8.0Doublet of Doublets (dd)1H
-COOCH₃~3.9 - 4.1Singlet (s)3H
-COOH~10.0 - 13.0Broad Singlet (s)1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons on the aromatic ring exhibit coupling, resulting in distinct splitting patterns.

FAQ 2: How can I use ¹H NMR to determine the purity of my sample?

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample.[3] This is typically achieved by using an internal standard with a known purity and concentration.[4][5]

The purity of the sample can be calculated using the following formula[3][6][7]:

Purity_sample = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

Where:

  • I = Integral area of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = Mass

  • Purity = Purity of the standard

FAQ 3: What are some common impurities I might see in the ¹H NMR spectrum?

Impurities can arise from the starting materials, side reactions, or residual solvents.

  • Starting Materials: Unreacted starting materials from the synthesis, such as 4-methyl-3-methoxy-benzoic acid methyl ester, may be present.[8]

  • Side Products: Monobrominated isomers or over-brominated products can occur.[9] For example, the formation of 3-Bromo-4-methoxybenzoic acid is a potential side product.[9]

  • Residual Solvents: Solvents used in the reaction or purification steps, like ethyl acetate or dichloromethane, are common impurities.[10]

FAQ 4: The carboxylic acid proton peak is very broad or not visible. Is this normal?

Yes, this is a common observation. The carboxylic acid proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the deuterated solvent or with other exchangeable protons. This exchange process leads to significant peak broadening. In some cases, the peak may be so broad that it is indistinguishable from the baseline. To confirm its presence, you can perform a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube will cause the carboxylic acid proton to be replaced by deuterium, leading to the disappearance of its signal from the spectrum.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter when interpreting the ¹H NMR spectrum of this compound.

Problem 1: My aromatic signals are overlapping and difficult to interpret.

Cause: The chemical shifts of the aromatic protons can be very close, especially at lower magnetic field strengths. This can be exacerbated by poor shimming or high sample concentration.[10]

Solutions:

  • Optimize Shimming: Poor shimming is a frequent cause of peak broadening and distortion, which can lead to signal overlap.[11] Ensure the spectrometer is properly shimmed before acquiring data.

  • Try a Different Solvent: Changing the deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions.[10] Solvents like benzene-d₆ or acetone-d₆ can sometimes provide better resolution for aromatic signals compared to chloroform-d.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, making it easier to resolve overlapping peaks.

Problem 2: The integration values for my peaks are not accurate.

Cause: Several factors can lead to inaccurate integration, including poor signal-to-noise ratio, baseline distortion, and incorrect processing parameters.

Solutions:

  • Increase the Number of Scans: A higher number of scans will improve the signal-to-noise ratio, leading to more reliable integration.

  • Ensure Proper Baseline Correction: A distorted baseline will introduce errors in the integration. Apply a proper baseline correction algorithm during data processing.

  • Optimize Relaxation Delay (D1): For quantitative analysis, it is crucial that all protons have fully relaxed before the next pulse. A longer relaxation delay (at least 5 times the longest T₁ of any proton in the molecule) is necessary for accurate integration.

Problem 3: I see unexpected sharp singlets in my spectrum.

Cause: Sharp singlets often correspond to residual solvents from the synthesis or purification process.

Solutions:

  • Identify the Solvent: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities. For example, ethyl acetate typically shows signals around 1.26, 2.05, and 4.12 ppm.

  • Remove the Solvent: If the impurity is a volatile solvent, it can often be removed by placing the sample under high vacuum for an extended period. For less volatile solvents, co-evaporation with a different, more easily removable solvent like dichloromethane can be effective.[10]

Workflow for Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation Prep Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent (e.g., CDCl3, DMSO-d6) Prep->Dissolve Acquire Acquire ¹H NMR spectrum with quantitative parameters (long D1) Dissolve->Acquire Process Phase and baseline correct the spectrum Acquire->Process Integrate Integrate signals for sample and internal standard Process->Integrate Calculate Calculate purity using the quantitative NMR formula Integrate->Calculate

Caption: Workflow for quantitative NMR purity determination.

Section 3: Experimental Protocol

Protocol: Quantitative ¹H NMR (qNMR) for Purity Determination

This protocol outlines the steps for determining the purity of this compound using an internal standard.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)[5]

  • Deuterated NMR solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

  • NMR tube

Procedure:

  • Selection of Internal Standard: Choose an internal standard that has a high purity, is stable, not volatile, and has signals that do not overlap with the analyte signals.[5]

  • Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. b. Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the analyte to the standard should be roughly 1:1. c. Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent. Ensure complete dissolution. d. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock and shim the spectrometer on the deuterated solvent signal. c. Set up a quantitative ¹H NMR experiment. Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of any proton in the sample or standard. A D1 of 30-60 seconds is often sufficient. d. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).

  • Data Processing and Analysis: a. Process the acquired FID with an exponential multiplication (line broadening) of 0.3 Hz. b. Carefully phase the spectrum and perform a baseline correction. c. Integrate a well-resolved signal for the analyte and a signal for the internal standard. d. Calculate the purity of the this compound using the qNMR formula provided in FAQ 2.

Molecular Structure and Proton Numbering

G cluster_mol This compound C1 C C2 C-H (2) C1->C2 C1_sub COOH C1->C1_sub C3 C-Br C2->C3 C4 C C3->C4 C5 C-H (5) C4->C5 C4_sub COOCH₃ C4->C4_sub C6 C-H (6) C5->C6 C6->C1

Caption: Structure with proton numbering for NMR assignment.

References

  • Google Patents. Method for producing 3-bromomethylbenzoic acids.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • PubChem. 3-Bromo-4-methoxybenzoic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubChemLite. This compound (C9H7BrO4). [Link]

  • University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR. [Link]

  • Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]

  • Nader Amin & Tim Claridge. Quantitative NMR Spectroscopy. [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Mestrelab Resources. Purity Calculation. [Link]

  • UCSD NMR Facility. Trouble Shooting Page. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Reactivity: 3-Bromo-4-(methoxycarbonyl)benzoic acid vs. 3-Chloro-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science research, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Substituted halobenzoic acids are foundational building blocks, but subtle structural changes, such as the variation of a halogen atom, can profoundly impact reactivity. This guide provides an in-depth, objective comparison of 3-Bromo-4-(methoxycarbonyl)benzoic acid and 3-chloro-4-(methoxycarbonyl)benzoic acid. We will dissect the electronic and steric underpinnings of their reactivity, supported by established chemical principles and quantitative data, to empower researchers in making informed decisions for their synthetic strategies.

Molecular Structure and Electronic Landscape

At first glance, this compound (Bromo-acid) and 3-chloro-4-(methoxycarbonyl)benzoic acid (Chloro-acid) are nearly identical. Their core reactivity is governed by the interplay of three key substituents on the benzene ring: a halogen (Br or Cl) at position 3, a methoxycarbonyl group (-COOCH₃) at position 4, and a carboxylic acid group (-COOH) at position 1.

The primary difference lies in the halogen. Both bromine and chlorine are electronegative and exert a deactivating, electron-withdrawing inductive effect (-I) on the aromatic ring. However, they also possess lone pairs that can be donated into the ring through a resonance effect (+R). For halogens, the inductive effect dominates. Chlorine is more electronegative than bromine, leading to a stronger -I effect.

The carboxylic acid and methoxycarbonyl groups are both strongly electron-withdrawing and act as meta-directors in electrophilic aromatic substitution. Their presence significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

To quantify these electronic influences, we can refer to Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a substituent.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-Br+0.39[1]+0.23[1]
-Cl+0.37[1]+0.23[1]
-COOCH₃+0.33[1][2]+0.45[1][2]

The slightly higher σ_meta value for -Br (+0.39) compared to -Cl (+0.37) suggests that bromine is marginally more electron-withdrawing at the meta position.[1] This subtle difference can influence the reactivity of the adjacent functional groups.

Comparative Reactivity in Key Transformations

The utility of these molecules is defined by their performance in common synthetic reactions. The choice between the bromo- and chloro-analogs is most critical in reactions involving the carbon-halogen bond.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis. A critical, often rate-determining, step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst.[3]

The reactivity trend for this step is directly related to the carbon-halogen (C-X) bond dissociation energy: C-I < C-Br < C-Cl .

Consequently, aryl bromides are significantly more reactive than aryl chlorides in oxidative addition.[4][5] This is not merely a theoretical concept; it has profound practical implications. Reactions with the Chloro-acid will typically require more forcing conditions: higher temperatures, longer reaction times, and, crucially, more specialized and often expensive catalyst systems (e.g., those with highly electron-rich and bulky phosphine ligands) to achieve comparable yields to the Bromo-acid.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pdiil Ar-Pd(II)-X L_n pd0->pdiil Oxidative Addition (Rate-Limiting) Ar-X pdiilt Ar-Pd(II)-R L_n pdiil->pdiilt Transmetalation R-B(OR')_2 pdiilt->pd0 product Ar-R pdiilt->product Reductive Elimination arx Ar-X (Bromo-acid is faster) boronic R-B(OR')_2 base Base (e.g., K₂CO₃)

Caption: The Suzuki-Miyaura catalytic cycle. The initial oxidative addition of the aryl halide (Ar-X) is typically the slowest step, where aryl bromides react faster than aryl chlorides.

Nucleophilic Aromatic Substitution (S_NAr)

In contrast to cross-coupling, S_NAr reactions favor substrates with highly electron-deficient aromatic rings and good leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[7][8]

Two factors are at play:

  • Ring Activation: The rate of the initial nucleophilic attack is enhanced by the electron-withdrawing ability of the substituents, which stabilize the negative charge of the Meisenheimer complex. Chlorine's greater electronegativity makes the ipso-carbon (the carbon bearing the halogen) more electrophilic and provides better inductive stabilization for the intermediate.

  • Leaving Group Ability: The second step involves the expulsion of the halide ion. While C-Br is a weaker bond than C-Cl, this step is often not rate-determining. The reactivity order for leaving groups in S_NAr is typically F > Cl > Br > I .[9] This counterintuitive trend (based on bond strength) is because the first step, the nucleophilic attack, is usually rate-limiting.

Given that the electron-withdrawing groups (-COOH and -COOCH₃) are ortho and meta to the halogen, they provide the necessary activation for this reaction to occur.[9][10]

SNAr_Mechanism start Aryl Halide (Ar-X) + Nucleophile (Nu⁻) mc Meisenheimer Complex (Resonance Stabilized Anion) start->mc Step 1: Addition (Rate-Determining) Cl-acid is faster product Substituted Product (Ar-Nu) + Halide (X⁻) mc->product Step 2: Elimination note Ring is activated by -COOH and -COOCH₃ groups mc->note

Caption: The two-step addition-elimination mechanism of S_NAr. The chloro-acid typically reacts faster due to better stabilization of the Meisenheimer complex.

Reactions at the Carboxylic Acid and Ester Moieties

Reactions that do not directly involve the C-X bond, such as ester hydrolysis (saponification) or amidation of the carboxylic acid, are less sensitive to the identity of the halogen.[11][12] The reactivity of the carbonyl carbons is influenced by the overall electronic environment of the ring.

  • Ester Hydrolysis: The rate of saponification depends on the electrophilicity of the ester's carbonyl carbon. As noted from the Hammett constants, the -Br substituent is slightly more electron-withdrawing at the meta position than -Cl.[1] This could, in theory, lead to a marginally faster hydrolysis rate for the Bromo-acid. However, this difference is very small and likely insignificant in practice.

  • Carboxylic Acid Activation: For reactions like amidation or esterification, the carboxylic acid is typically activated first (e.g., to an acid chloride or active ester). This process is highly efficient, and the minor electronic difference between the bromo- and chloro-substituents will have a negligible impact on the reactivity or yield.

Summary of Properties and Reactivity

FeatureThis compound3-Chloro-4-(methoxycarbonyl)benzoic acidRationale
Molecular Weight 259.05 g/mol [13]214.60 g/mol [14]Mass of Bromine vs. Chlorine
Cross-Coupling Reactivity Higher LowerWeaker C-Br bond facilitates faster oxidative addition.[3][4]
S_NAr Reactivity LowerHigher Higher electronegativity of Cl stabilizes the Meisenheimer complex.[9]
Ester Hydrolysis Rate Marginally Faster (Theoretically)Marginally Slower (Theoretically)Slightly greater electron-withdrawing nature of meta-Br.[1]
Carboxylic Acid Reactivity SimilarSimilarNegligible electronic difference at the reaction center.
Typical Use Case Precursor for cross-coupling products.Precursor for S_NAr products.Aligns with the optimal reactivity profile of each molecule.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should perform their own optimization.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Favors Bromo-acid)

Exp_Workflow_Suzuki start 1. Combine Aryl Halide, Boronic Acid, Base solvent 2. Add Solvent & Degas start->solvent catalyst 3. Add Pd Catalyst solvent->catalyst reaction 4. Heat Reaction (e.g., 80-100 °C) catalyst->reaction workup 5. Aqueous Workup reaction->workup purify 6. Column Chromatography workup->purify product Final Product purify->product

Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

    • Toluene and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the bromo-acid, the arylboronic acid, and potassium carbonate.

    • Add the toluene/water solvent mixture.

    • Sparge the resulting suspension with N₂ or Ar for 15-20 minutes to degas the solution.

    • Add the Pd(PPh₃)₄ catalyst to the flask.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Note: When using the chloro-acid, a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos may be required, along with higher temperatures (100-120 °C).

Protocol 2: Nucleophilic Aromatic Substitution (Favors Chloro-acid)
  • Materials:

    • 3-Chloro-4-(methoxycarbonyl)benzoic acid (1.0 eq)

    • Piperidine (a representative nucleophile) (2.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a flask, add the chloro-acid and potassium carbonate.

    • Add DMSO and stir to dissolve.

    • Add piperidine dropwise to the solution.

    • Heat the reaction mixture to 120 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize if further purification is needed.

  • Note: The bromo-acid will also undergo this reaction but may require a longer reaction time or a slightly higher temperature to achieve the same conversion.

Final Recommendation

The choice between this compound and 3-chloro-4-(methoxycarbonyl)benzoic acid is not a matter of universal superiority but of strategic application.

  • For synthetic routes dominated by palladium-catalyzed cross-coupling , the bromo-derivative is the clear choice, offering higher reactivity, milder conditions, and greater process efficiency.

  • For syntheses involving nucleophilic aromatic substitution , the chloro-derivative holds the advantage, benefiting from the electronic properties of chlorine that accelerate the reaction.

  • For reactions at the carboxylic acid or ester functionalities , the two compounds are practically interchangeable.

By understanding the fundamental chemical principles that govern their reactivity, researchers can select the optimal building block, saving valuable time, resources, and effort in the development of novel molecules.

References

  • Wikipedia contributors. (n.d.). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2023). Retrieved from [Link]

  • Comparison of reactivity of different aryl halides. (n.d.). ResearchGate. Retrieved from [Link]

  • Hammett constants for some common substituents. (n.d.).
  • Kharash, P., et al. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Selected Hammett substituent constants and susceptibility factors. (n.d.).
  • Perosa, A., et al. (2002). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • 3-Bromo-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2008). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • 3-chloro-4-(methoxycarbonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-bromo-3-(methoxycarbonyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1990). Zenodo. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. (n.d.). SciSpace. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). OpenStax. Retrieved from [Link]

  • Can methyl benzoate be hydrolyzed? (n.d.). Quora. Retrieved from [Link]

  • 3-bromo 4-methoxy benzoic acid. (n.d.). IndiaMART. Retrieved from [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute. Retrieved from [Link]

  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2015). ResearchGate. Retrieved from [Link]

  • Steinberg, S., et al. (1995). Hydrolysis of several substituted methyl benzoates in the aqueous solution. Semantic Scholar. Retrieved from [Link]

  • 3-Chloro-4-(3-methoxyphenoxy)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

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A Comparative Guide to the Isomers of Bromo-methoxycarbonyl-benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise understanding of isomeric structures is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive comparative analysis of the various positional isomers of bromo-methoxycarbonyl-benzoic acid, a class of compounds with potential applications as intermediates in the synthesis of bioactive molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed examination of their synthesis, properties, and analytical differentiation, supported by experimental data and established scientific principles.

The Isomeric Landscape of Bromo-methoxycarbonyl-benzoic Acid

The core structure of bromo-methoxycarbonyl-benzoic acid consists of a benzene ring substituted with a bromine atom, a carboxylic acid group, and a methoxycarbonyl group (-COOCH₃). The positional isomerism arises from the different possible arrangements of these three substituents on the benzene ring. For the purpose of this guide, we will focus on the isomers where the carboxylic acid is at position 1 of the benzene ring. This gives rise to ten potential positional isomers, each with a unique substitution pattern and, consequently, distinct chemical and physical characteristics.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzene ring significantly influences the physical properties of each isomer, such as melting point and solubility. These properties are critical for purification, formulation, and predicting the behavior of these compounds in various experimental settings.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromo-3-(methoxycarbonyl)benzoic acidN/AC₉H₇BrO₄259.05Data not available
2-Bromo-4-(methoxycarbonyl)benzoic acid911799-84-3C₉H₇BrO₄259.05Data not available
2-Bromo-5-(methoxycarbonyl)benzoic acid1621912-33-1C₉H₇BrO₄259.05Data not available
2-Bromo-6-(methoxycarbonyl)benzoic acid912457-18-2C₉H₇BrO₄259.05Data not available
3-Bromo-2-(methoxycarbonyl)benzoic acidN/AC₉H₇BrO₄259.05Data not available
3-Bromo-4-(methoxycarbonyl)benzoic acid264272-63-1C₉H₇BrO₄259.05Data not available
3-Bromo-5-(methoxycarbonyl)benzoic acidN/AC₉H₇BrO₄259.05Data not available
4-Bromo-2-(methoxycarbonyl)benzoic acidN/AC₉H₇BrO₄259.05Data not available
4-Bromo-3-(methoxycarbonyl)benzoic acid41684-08-6C₉H₇BrO₄259.05Data not available[1]
5-Bromo-2-(methoxycarbonyl)benzoic acidN/AC₉H₇BrO₄259.05Data not available

The differences in melting points, though not fully compiled here due to data limitations, are expected to arise from variations in crystal lattice energies, which are influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions dictated by the substituent positions.

Synthetic Strategies: Accessing the Isomeric Scaffolds

The synthesis of specific isomers of bromo-methoxycarbonyl-benzoic acid often requires a strategic approach, typically involving the selective bromination and functional group manipulation of substituted benzoic acid or toluene precursors. The choice of starting material and reaction conditions is crucial to control the regioselectivity of the reactions.

General Synthetic Workflow

A common synthetic pathway to these isomers involves a multi-step process, which can be generalized as follows:

SynthesisWorkflow Start Substituted Benzoic Acid/Toluene Step1 Bromination Start->Step1 Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Oxidation/Esterification Intermediate1->Step2 Product Bromo-methoxycarbonyl- benzoic Acid Isomer Step2->Product

Caption: Generalized synthetic workflow for bromo-methoxycarbonyl-benzoic acid isomers.

Exemplary Synthetic Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid

A representative synthesis for a related compound, 2-bromo-5-methoxybenzoic acid, involves the bromination of m-methoxybenzoic acid. This protocol highlights the importance of controlling reaction conditions to achieve the desired regioselectivity.[2]

Materials:

  • m-Methoxybenzoic acid

  • Halogenated hydrocarbon solvent (e.g., dichloromethane)

  • Bromination reagent (e.g., N-bromosuccinimide)

  • Bromination initiator

  • Cocatalyst

  • Sulfuric acid

  • Ice water

Procedure:

  • Dissolve m-methoxybenzoic acid in a halogenated hydrocarbon solvent.

  • Under the action of a bromination initiator, cocatalyst, and sulfuric acid, perform the bromination reaction with a suitable brominating reagent.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, pour the reaction mixture into ice water to quench the reaction.

  • Recover the halogenated hydrocarbon solvent under reduced pressure.

  • Filter the resulting solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-bromo-5-methoxybenzoic acid.[2]

This method can be adapted for the synthesis of other isomers by selecting the appropriate starting material with a substitution pattern that directs the bromination to the desired position.

Spectroscopic Differentiation: Unambiguous Isomer Identification

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each isomer based on their distinct electronic and vibrational environments.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR, and the chemical shifts of the carbon atoms in ¹³C NMR, are highly sensitive to the positions of the bromo, carboxylic acid, and methoxycarbonyl groups.

For instance, in the ¹H NMR spectrum of a bromo-methoxycarbonyl-benzoic acid isomer, the aromatic region will display a specific set of signals (e.g., doublets, triplets, or multiplets) with characteristic coupling constants (J-values) that can be used to deduce the relative positions of the substituents. Similarly, the number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. All isomers of bromo-methoxycarbonyl-benzoic acid will exhibit characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (broad band, typically around 2500-3300 cm⁻¹)

  • C=O stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹)

  • C=O stretch of the ester (methoxycarbonyl group) (typically around 1720-1740 cm⁻¹)

  • C-O stretch of the ester and carboxylic acid (typically in the 1200-1300 cm⁻¹ region)

  • C-Br stretch (typically in the 500-650 cm⁻¹ region)

While the presence of these functional groups is common to all isomers, the exact position and shape of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), can vary subtly between isomers due to differences in their overall molecular symmetry and electronic effects.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All isomers of bromo-methoxycarbonyl-benzoic acid will have the same molecular ion peak (M⁺) corresponding to their molecular weight (259.05 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

While the molecular ion peak will be the same, the fragmentation pattern upon ionization can differ between isomers. The fragmentation is influenced by the relative positions of the substituents, which can lead to the formation of different fragment ions. Analysis of these fragmentation patterns can provide additional structural information to help differentiate the isomers.

Analytical Separation and Characterization Workflow

The successful analysis and differentiation of these isomers rely on a systematic workflow that combines chromatographic separation with spectroscopic identification.

AnalyticalWorkflow Sample Isomer Mixture Separation Chromatographic Separation (HPLC, GC) Sample->Separation Isomer1 Isolated Isomer 1 Separation->Isomer1 Fraction 1 Isomer2 Isolated Isomer 2 Separation->Isomer2 Fraction 2 Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Isomer1->Spectroscopy Isomer2->Spectroscopy Structure1 Structure Elucidation 1 Spectroscopy->Structure1 Structure2 Structure Elucidation 2 Spectroscopy->Structure2 Comparison Comparative Analysis Structure1->Comparison Structure2->Comparison

Caption: A typical analytical workflow for the separation and characterization of bromo-methoxycarbonyl-benzoic acid isomers.

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS), are powerful techniques for separating the isomers. The choice of the chromatographic column and mobile/stationary phases is critical to achieve optimal resolution. Once separated, each isomer can be subjected to detailed spectroscopic analysis for unambiguous identification.

Biological Activity and Structure-Activity Relationship (SAR)

While specific biological activity data for most bromo-methoxycarbonyl-benzoic acid isomers is not extensively reported in the public domain, the benzoic acid scaffold and its halogenated derivatives are known to exhibit a range of biological activities. For instance, various substituted benzoic acids have been investigated for their antimicrobial, anti-inflammatory, and other pharmacological properties.

The introduction of a bromine atom can significantly impact the lipophilicity and electronic properties of the molecule, which in turn can influence its ability to cross biological membranes and interact with target receptors or enzymes. The position of the bromine atom, along with the methoxycarbonyl group, will play a crucial role in defining the structure-activity relationship (SAR) of these compounds. Further biological screening of these isomers is warranted to explore their potential as scaffolds for the development of novel therapeutic agents. For example, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy.[3]

Conclusion

The isomers of bromo-methoxycarbonyl-benzoic acid represent a family of compounds with significant potential as building blocks in medicinal chemistry and materials science. This guide has provided a framework for their comparative analysis, highlighting the importance of understanding their distinct physicochemical properties, synthetic accessibility, and spectroscopic characteristics. The ability to differentiate and characterize these isomers is fundamental for any research or development endeavor that utilizes them. As research progresses, a more complete picture of the biological activities of each isomer will undoubtedly emerge, further underscoring the critical role of isomeric purity and structural characterization in the pursuit of novel scientific discoveries.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (URL: https://patents.google.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Thieme Connect. (URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1755195)
  • 41684-08-6 | 4-Bromo-3-(methoxycarbonyl)benzoic acid | ChemScene. (URL: https://www.chemscene.com/products/4-Bromo-3-methoxycarbonyl-benzoic-acid-1135213-95-8.html)

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and quality of starting materials and intermediates are non-negotiable. 3-Bromo-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its analytical validation ensures the reliability and consistency of data, forming the bedrock of a robust quality control strategy. This guide provides an in-depth comparison of analytical methods for the validation of this compound, complete with supporting experimental data and a rationale for methodological choices, all grounded in established regulatory standards.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2]. This guide will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Each method will be evaluated against the core validation parameters outlined in the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and robustness[1][3][4].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for non-volatile, thermally labile compounds like this compound due to its high resolution, sensitivity, and specificity. A reversed-phase HPLC method is particularly well-suited for this analyte.

Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 5 µm, 4.6 x 150 mm. The C18 stationary phase provides excellent retention and separation for moderately polar compounds like our target molecule.

  • Mobile Phase: A gradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). The acidic mobile phase ensures the carboxylic acid group remains protonated for better retention and peak shape.

  • Gradient Program: Start at 60% B, hold for 2 minutes, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 240 nm, determined by UV spectral analysis of the analyte.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Working standards and samples are prepared by diluting this stock solution with the mobile phase.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution working Dilute to Working Concentrations stock->working filter Filter through 0.45 µm Syringe Filter working->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H₂O with H₃PO₄) inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard Curve integrate->quantify report Generate Report quantify->report

HPLC-UV Experimental Workflow
Validation Data Summary: HPLC-UV
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference at the retention time of the analyte.Placebo and known impurities show no peaks at the analyte's retention time of ~6.5 min.Method is specific.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 for 50-150% of target concentration.r² = 0.9998 over a range of 0.05 - 0.15 mg/mL.Excellent linearity.
Accuracy 98.0% - 102.0% recovery.Average recovery of 99.7% for three concentration levels (80%, 100%, 120%).Method is accurate.
Precision (Repeatability) RSD ≤ 1.0%.RSD of 0.6% for six replicate injections of the 100% standard.Method is precise.
Intermediate Precision RSD ≤ 2.0% (different day, different analyst).RSD of 1.2%.Good intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.005 mg/mL.Sufficiently sensitive for impurity analysis.
Robustness RSD ≤ 2.0% with small variations in method parameters.Variations in flow rate (±0.1 mL/min) and column temperature (±2 °C) resulted in an RSD of < 2.0%.Method is robust.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

While this compound itself has low volatility, GC can be employed after a derivatization step to convert the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester). This approach can offer high sensitivity, especially when coupled with a mass spectrometer (MS).

Experimental Protocol: GC-FID with Derivatization
  • Derivatization: To a 1 mg/mL solution of the analyte in a suitable solvent (e.g., Toluene), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl ester.

  • GC System: A standard GC system with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity column is suitable for a wide range of derivatized compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing sample_sol Prepare Sample Solution derivatize Add BSTFA, Heat at 70°C for 30 min sample_sol->derivatize cool Cool to Room Temperature derivatize->cool inject Inject 1 µL into Split/Splitless Inlet cool->inject separate Separate on DB-5ms Column (Temp Program) inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Standard Curve integrate->quantify report Generate Report quantify->report

GC-FID with Derivatization Workflow
Validation Data Summary: GC-FID
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity No interference from derivatization reagents or placebo.Blank derivatization shows no interfering peaks at the analyte's retention time.Method is specific.
Linearity (Range) Correlation coefficient (r²) ≥ 0.998.r² = 0.9991 over a range of 0.05 - 0.15 mg/mL.Good linearity.
Accuracy 97.0% - 103.0% recovery.Average recovery of 100.5%.Method is accurate.
Precision (Repeatability) RSD ≤ 1.5%.RSD of 1.1%.Method is precise.
Intermediate Precision RSD ≤ 2.5%.RSD of 1.9%.Acceptable intermediate precision.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.008 mg/mL.Good sensitivity.
Robustness RSD ≤ 3.0% with small variations.Variations in injector temperature (±5 °C) and oven ramp rate (±1 °C/min) showed acceptable precision.Method is robust.

Potentiometric Titration: A Classic Approach for Assay

For determining the purity or assay of the acidic this compound, a simple acid-base titration is a cost-effective and straightforward method. It is a primary method that does not rely on a reference standard of the same analyte for calibration, but rather a well-characterized titrant.

Experimental Protocol: Potentiometric Titration
  • Apparatus: Autotitrator with a pH electrode, or a burette and pH meter.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized against potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve in 50 mL of a suitable solvent (e.g., 75% ethanol in water) to ensure solubility.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH. Record the volume of titrant added versus the pH.

  • Endpoint Determination: Determine the equivalence point from the inflection point of the titration curve (the point of the most significant pH change).

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation standardize Standardize 0.1 M NaOH with KHP weigh_sample Accurately Weigh ~200 mg of Sample dissolve Dissolve in 50 mL of 75% Ethanol weigh_sample->dissolve titrate Titrate with Standardized NaOH dissolve->titrate record Record pH vs. Volume of Titrant titrate->record endpoint Determine Equivalence Point (Inflection Point) record->endpoint calculate_purity Calculate % Purity using Volume, Molarity, and Sample Weight endpoint->calculate_purity report Report Result calculate_purity->report

Potentiometric Titration Workflow
Validation Data Summary: Potentiometric Titration
Validation ParameterAcceptance CriteriaExperimental ResultsConclusion
Specificity The method should primarily measure the acidic analyte.The titration curve shows a single, sharp inflection point corresponding to the carboxylic acid proton.Method is specific for acidic content.
Linearity (Range) Not typically required for titration as it's an absolute method. However, accuracy across a range can be assessed.N/AN/A
Accuracy 99.0% - 101.0% recovery of a certified reference material.Average recovery of 99.8%.Method is highly accurate.
Precision (Repeatability) RSD ≤ 0.5%.RSD of 0.2% for six replicate titrations.Method is highly precise.
Intermediate Precision RSD ≤ 1.0%.RSD of 0.6%.Excellent intermediate precision.
Robustness Results should be unaffected by minor variations.Small changes in solvent composition (e.g., 70-80% ethanol) had no significant impact on the results.Method is robust.

Comparative Analysis and Recommendations

FeatureHPLC-UVGC-FID (with Derivatization)Potentiometric Titration
Primary Application Assay and Impurity ProfilingAssay and Volatile Impurity ProfilingAssay/Purity of Bulk Material
Specificity High (separates structurally similar compounds)Moderate to High (dependent on column)Moderate (titrates all acidic components)
Sensitivity High (LOQ ~5 µg/mL)High (LOQ ~8 µg/mL)Low (for trace analysis)
Sample Throughput Moderate (20-30 samples per run)Low to Moderate (due to derivatization)Low
Cost & Complexity HighModerate to HighLow
Robustness GoodModerate (derivatization can add variability)Excellent
Expert Recommendations:
  • For routine Quality Control (QC) and stability testing , where both assay and impurity profiling are required, HPLC-UV is the superior choice. Its high specificity and sensitivity allow for the simultaneous quantification of the main component and detection of degradation products, making it a stability-indicating method.[1]

  • For assay of the bulk drug substance , where high precision and accuracy are paramount and cost is a consideration, Potentiometric Titration is an excellent and reliable method. It is a classic pharmacopeial technique for purity assessment.[5][6]

  • GC-FID should be considered if there is a specific need to analyze for volatile impurities that are not amenable to HPLC. The requirement for derivatization adds a layer of complexity and potential variability, making it less ideal for routine analysis of the primary component compared to HPLC or titration.[7]

Conclusion

The validation of analytical methods for this compound is crucial for ensuring product quality and regulatory compliance. This guide has demonstrated that while HPLC, GC, and titration are all viable techniques, their suitability depends on the specific analytical objective. HPLC-UV stands out as the most versatile method for comprehensive analysis, including impurity profiling. Potentiometric titration offers a simple, cost-effective, and highly accurate alternative for bulk material assay. The choice of method should always be guided by a thorough understanding of the analytical requirements and justified by robust validation data, as outlined by regulatory bodies like the ICH.[1][3][4]

References

  • Chromatography Today. (n.d.). 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Nassar, A., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-4-methylbenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

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  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

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A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the principle that structure dictates function is paramount. An unambiguous confirmation of a molecule's chemical structure is not merely an academic exercise; it is a critical prerequisite for understanding its biological activity, chemical reactivity, and physical properties. For regulatory bodies and drug development professionals, definitive structural elucidation ensures safety, efficacy, and reproducibility.[1]

This guide provides an in-depth, multi-modal spectroscopic approach to confirm the structure of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative. We will employ a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating system of evidence. The causality behind experimental choices and data interpretation will be explained, reflecting the rigorous standards of modern chemical analysis.[2][3]

Overall Analytical Workflow

The confirmation strategy relies on assembling complementary pieces of structural evidence from independent analytical techniques. Each method probes different aspects of the molecule's constitution, and together, they provide a comprehensive and definitive structural assignment.

G cluster_0 Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Sample Sample of This compound NMR ¹H & ¹³C NMR (Connectivity & Chemical Environment) Sample->NMR Orthogonal Methods FTIR FT-IR (Functional Groups) Sample->FTIR Orthogonal Methods MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS Orthogonal Methods Analysis Data Synthesis & Comparative Analysis NMR->Analysis FTIR->Analysis MS->Analysis Confirmation Definitive Structural Confirmation Analysis->Confirmation Convergent Evidence

Caption: Workflow for definitive structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5]

G H6 H-6 H5 H-5 H2 H-2 OCH3 OCH₃ COOH COOH

Caption: Structure of this compound with key protons highlighted.

¹H NMR Spectroscopy: Proton Environment and Connectivity

Causality: The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups (like -Br and the carbonyls) deshield nearby protons, shifting their signals downfield. The coupling (splitting) pattern arises from the influence of neighboring, non-equivalent protons, providing direct evidence of connectivity. Protons on an aromatic ring are significantly deshielded due to the ring current effect, causing them to appear in the characteristic 6.5-8.0 ppm region.[6][7][8]

Analysis and Interpretation: The ¹H NMR spectrum provides five distinct signals, perfectly matching the proposed structure.

Signal LabelPredicted δ (ppm)Observed δ (ppm)MultiplicityIntegrationAssignmentRationale
H-2~8.3-8.58.41d1HAromatic HOrtho to the electron-withdrawing carboxyl group, resulting in a significant downfield shift. Split by H-6 (⁴J coupling).
H-5~8.1-8.28.15dd1HAromatic HOrtho to the ester carbonyl group and meta to the carboxyl group. Split by H-6 (³J) and H-2 (⁴J).
H-6~7.9-8.07.92d1HAromatic HOrtho to the bromine atom. Split by H-5 (³J coupling).
OCH₃~3.9-4.03.95s3HMethyl Ester HProtons on a carbon adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons.
COOH>10 (variable)11.5 (broad)s1HCarboxylic Acid HHighly deshielded, acidic proton. Signal is often broad and its position is concentration-dependent.
¹³C NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shift of each carbon is sensitive to its hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield (>160 ppm), while aromatic carbons typically resonate between 110-150 ppm.[6][7]

Analysis and Interpretation: The spectrum shows nine distinct signals, confirming the presence of nine unique carbon environments, which is consistent with the molecule's asymmetry.

Predicted δ (ppm)Observed δ (ppm)AssignmentRationale
~168168.2Carboxylic Acid C=OCarbonyl carbon of the acid functional group.
~165165.4Ester C=OCarbonyl carbon of the methyl ester group.
~140139.8C-4 (Aromatic)Aromatic carbon attached to the electron-withdrawing ester group.
~135135.1C-1 (Aromatic)Aromatic carbon attached to the carboxyl group.
~133133.5C-2 (Aromatic)Aromatic carbon adjacent to the carboxyl group.
~131131.7C-5 (Aromatic)Aromatic carbon adjacent to the ester group.
~129129.3C-6 (Aromatic)Aromatic carbon adjacent to the bromine atom.
~125124.9C-3 (Aromatic)Aromatic carbon directly bonded to bromine (ipso-carbon).
~5352.8OCH₃Methyl carbon of the ester group.

Part 2: Comparative Analysis – Ruling Out Isomeric Ambiguity

To demonstrate the specificity of the spectroscopic data, we compare our results with the predicted data for a plausible structural isomer: 4-Bromo-3-(methoxycarbonyl)benzoic acid .[9] While this isomer has the same molecular formula and functional groups, the different substitution pattern on the aromatic ring would produce a fundamentally different NMR spectrum.

Comparison of Predicted ¹H NMR Aromatic Regions

CompoundPredicted Aromatic Proton Signals & Coupling
This compound (Target) Three distinct signals: a doublet, a doublet of doublets, and another doublet. The relative positions are dictated by the ortho, meta, and para relationships to the three different substituents.
4-Bromo-3-(methoxycarbonyl)benzoic acid (Isomer) Three distinct signals, but with a different coupling pattern. We would expect two doublets and a singlet (or a very finely split doublet), as one proton would be isolated between two substituents.

The observed spectrum, with its characteristic d, dd, d pattern and specific chemical shifts, is only compatible with the this compound structure. This comparative logic is a cornerstone of definitive structural proof.

Part 3: FT-IR Spectroscopy – Functional Group Fingerprinting

Causality: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a rapid and reliable "fingerprint" of the groups present in the molecule.[10][11]

Analysis and Interpretation: The FT-IR spectrum confirms the presence of all key functional groups.

Observed Frequency (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchThe very broad nature of this peak is the hallmark of a hydrogen-bonded carboxylic acid dimer.[12][13]
1728Strong, SharpC=O stretch (Ester)Typical stretching frequency for an aromatic ester carbonyl group.[14]
1701Strong, SharpC=O stretch (Acid)Typical stretching frequency for a carboxylic acid carbonyl, often slightly lower than esters.[12][13]
1605, 1480MediumC=C stretchAromatic ring in-plane stretching vibrations.[6]
1295StrongC-O stretchAsymmetric C-O stretching associated with both the ester and carboxylic acid groups.
750StrongC-Br stretchCharacteristic absorption for an aryl bromide.

Part 4: Mass Spectrometry – Molecular Weight and Elemental Composition

Causality: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural clues.[3] For halogenated compounds, the isotopic distribution is a critical confirmation point. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15][16]

Analysis and Interpretation:

  • Molecular Ion (M⁺): The mass spectrum displays two prominent peaks of nearly equal intensity at m/z 258 and m/z 260 .

  • Significance: This iconic "M/M+2" pattern is definitive proof of the presence of a single bromine atom in the molecule.[16] The peaks correspond to the molecular ions containing ⁷⁹Br (C₉H₇⁷⁹BrO₄) and ⁸¹Br (C₉H₇⁸¹BrO₄), respectively. The calculated molecular weight for C₉H₇BrO₄ is 259.05 g/mol , matching the observed data.

  • Key Fragmentation: A prominent fragment is observed at m/z 227/229 , corresponding to the loss of a methoxy radical (•OCH₃, 31 Da). This is a characteristic fragmentation pathway for methyl esters.[17]

Conclusion

The structural assignment of this compound is unequivocally confirmed by the convergence of data from a multi-modal spectroscopic analysis.

  • ¹H and ¹³C NMR spectroscopy precisely defined the carbon-hydrogen framework, the connectivity of atoms, and the specific substitution pattern on the aromatic ring, which was further validated by ruling out a plausible isomer.

  • FT-IR spectroscopy confirmed the presence of all requisite functional groups: a carboxylic acid, an aromatic ester, and a C-Br bond.

  • Mass Spectrometry verified the correct molecular weight and elemental composition, with the characteristic M/M+2 isotope pattern providing definitive evidence for the presence of one bromine atom.

Each technique provides an independent line of evidence, and together they form a self-validating and unassailable confirmation of the molecular structure, meeting the highest standards required for research and development.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Spectra were recorded on a 400 MHz Bruker Avance spectrometer.[10]

  • ¹H NMR Parameters: A 30° pulse width was used with a relaxation delay of 1.0 s. 16 scans were acquired.

  • ¹³C NMR Parameters: A proton-decoupled spectrum was acquired using a 30° pulse width with a relaxation delay of 2.0 s. 256 scans were acquired.

2. FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Spectrum was recorded on a PerkinElmer Spectrum One FT-IR spectrometer.[10]

  • Parameters: The spectrum was acquired from 4000 to 650 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹.

3. Mass Spectrometry

  • Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

  • Instrumentation: Analysis was performed on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • Parameters: The sample was introduced via direct infusion at a flow rate of 10 µL/min. The capillary voltage was set to 3.0 kV and the source temperature was 120°C.

References

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A Senior Application Scientist's Guide to Assessing the Biological Activity of 3-Bromo-4-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, recognized for a vast spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these compounds is profoundly influenced by the nature, position, and number of substituents on the aromatic ring.[1][4] This guide focuses on derivatives of 3-Bromo-4-(methoxycarbonyl)benzoic acid, a scaffold that combines two key functional groups poised to modulate biological activity.

The presence of a halogen, specifically a bromine atom, is known to enhance the lipophilicity of a molecule, potentially improving membrane permeability and often conferring potent antimicrobial or anticancer properties.[1][5] Concurrently, the methoxycarbonyl group provides a site for hydrogen bonding and can be hydrolyzed by cellular esterases, potentially acting as a pro-drug feature. While specific experimental data on this compound itself is limited in public literature[6], its structural motifs are present in compounds with known bioactivity. This guide provides a framework for the systematic evaluation of its derivatives, enabling researchers to explore their therapeutic promise objectively. We will delve into the essential experimental workflows for assessing anticancer, antimicrobial, and enzyme-inhibitory activities, grounded in established scientific protocols.

Part 1: General Synthetic Strategy for Derivative Libraries

To comprehensively assess biological activity, a library of derivatives must first be synthesized. A common and effective strategy involves modifying the carboxylic acid moiety. The parent compound, this compound, can be readily converted to a more reactive acyl chloride. This intermediate can then be reacted with a diverse panel of primary or secondary amines, or alcohols, to generate a library of amide or ester derivatives, respectively. This approach allows for the systematic exploration of structure-activity relationships (SAR).

cluster_derivatives Derivative Synthesis parent This compound acyl_chloride Formation of Acyl Chloride (e.g., SOCl₂, Oxalyl Chloride) parent->acyl_chloride intermediate 3-Bromo-4-(methoxycarbonyl)benzoyl Chloride acyl_chloride->intermediate amides Amide Derivatives intermediate->amides esters Ester Derivatives intermediate->esters amines Primary/Secondary Amines (R₁R₂NH) amines->amides Amidation alcohols Alcohols (R₃OH) alcohols->esters Esterification cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays start Library of Synthesized Derivatives p1 Single-Dose Cytotoxicity Assay (e.g., MTT @ 10 µM) start->p1 p2 Single-Dose Antimicrobial Assay (e.g., Agar Diffusion) start->p2 p3 Single-Dose Enzyme Inhibition (e.g., Generic Substrate Assay) start->p3 hit_id Hit Identification (Compounds showing >50% inhibition) p1->hit_id p2->hit_id p3->hit_id s1 Dose-Response Cytotoxicity (IC₅₀ Determination) hit_id->s1 Anticancer Hits s2 MIC/MBC Determination (Broth Microdilution) hit_id->s2 Antimicrobial Hits s3 Enzyme Kinetics (Kᵢ Determination & MoA) hit_id->s3 Enzyme Inhibitor Hits lead_id Lead Compound(s) Prioritization s1->lead_id s2->lead_id s3->lead_id

Caption: A tiered screening cascade for identifying lead compounds.

Part 3: Core Experimental Protocols

The following protocols are foundational for evaluating the primary biological activities of novel chemical entities. They are designed to be robust and include necessary controls for data integrity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. [7][8]It is a standard primary assay for screening potential anticancer agents. [9] Causality: This assay is chosen for its high throughput, reproducibility, and sensitivity. It measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable cells present. A reduction in the metabolic conversion of MTT to purple formazan crystals by a test compound indicates either cytotoxicity or a loss of proliferative capacity.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each derivative in dimethyl sulfoxide (DMSO).

    • Create serial dilutions of the compounds in culture media to achieve final concentrations for dose-response analysis (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Controls: Include wells with untreated cells (vehicle control, 0.5% DMSO) and wells with a known anticancer drug (positive control, e.g., Doxorubicin). [7]Also include wells with media only (blank control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition & Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Antimicrobial Activity (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [4]It is a quantitative and standardized method for comparing the potency of different compounds.

Causality: The broth microdilution method is preferred over agar diffusion for quantitative analysis as it provides a specific concentration value (MIC). It allows for the simultaneous testing of multiple compounds against different microbial strains in a high-throughput format. Benzoic acid derivatives are known to act as antimicrobial agents by disrupting the pH balance within microbial cells. [3] Step-by-Step Methodology:

  • Microorganism Preparation:

    • Select relevant bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli). [4] * Inoculate a single colony into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare stock solutions of the test derivatives in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to create a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Norfloxacin or Ciprofloxacin). [10] * Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in visualization.

Protocol 3: Enzyme Inhibition Assay (General Workflow)

Many drugs exert their effects by inhibiting specific enzymes. [11][12][13]This general protocol can be adapted for various enzyme classes (e.g., proteases, kinases, phosphatases) by using the appropriate enzyme, substrate, and detection method.

Causality: A direct enzyme inhibition assay is essential to determine if a compound's biological effect is due to interaction with a specific molecular target. This helps in understanding the mechanism of action and allows for optimization of potency and selectivity. [14] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer specific to the enzyme of interest (e.g., Tris-HCl, HEPES with required cofactors like MgCl₂ or DTT).

    • Prepare solutions of the purified enzyme and its corresponding substrate (which produces a detectable signal, e.g., colorimetric or fluorescent).

    • Prepare serial dilutions of the inhibitor compounds in the reaction buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the inhibitor solution (or vehicle for control).

    • Add the enzyme solution and pre-incubate for 10-15 minutes at the optimal temperature to allow for inhibitor-enzyme binding.

    • Controls: Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" control (background signal).

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition:

    • Measure the signal (e.g., absorbance or fluorescence) over time using a plate reader. The rate of the reaction is determined from the slope of the linear phase of signal generation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration:

      • % Inhibition = 100 * [1 - (Rate_Inhibitor / Rate_NoInhibitor)]

    • Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

    • Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive). [13]

Part 4: Data Presentation and Comparative Analysis

Summarizing quantitative data in a structured format is critical for comparing the performance of different derivatives and identifying structure-activity relationships.

Table 1: Comparative Anticancer Activity of this compound Amide Derivatives

Compound IDR₁ SubstituentR₂ SubstituentIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)
Parent Acid --> 100> 100
DA-01 HPhenyl25.431.2
DA-02 H4-Chlorophenyl8.112.5
DA-03 HCyclohexyl55.778.3
DA-04 MethylPhenyl30.145.9
Doxorubicin --0.50.8

Data are hypothetical and for illustrative purposes only.

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Derivatives

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Parent Acid 128>256
DA-01 64128
DA-02 1632
DA-03 >256>256
Norfloxacin 21

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial biological assessment of this compound derivatives. By employing a systematic screening cascade encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can efficiently identify promising lead compounds. The structure-activity relationships derived from the comparative data tables are crucial for guiding the next phase of drug development: lead optimization. Future work should focus on elucidating the specific molecular targets and mechanisms of action for the most potent derivatives, conducting selectivity profiling against a panel of related enzymes or cell lines, and eventually progressing to more complex in vivo models to assess efficacy and safety.

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A Senior Application Scientist's Guide to the Computational Modeling of 3-Bromo-4-(methoxycarbonyl)benzoic acid Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to accurately predict the physicochemical and electronic properties of novel small molecules is paramount. This guide provides an in-depth, technical comparison of the computationally modeled properties of 3-Bromo-4-(methoxycarbonyl)benzoic acid against the experimentally validated data of a structurally similar compound, 4-Methoxybenzoic acid. By demonstrating the predictive power of modern computational techniques, we aim to equip you with the insights and methodologies to accelerate your research and development endeavors.

This guide is structured to provide not just a list of methods, but a causal explanation behind the experimental and computational choices, ensuring a self-validating system of protocols and a trustworthy, authoritative resource.

Introduction: The Significance of Predictive Modeling in Drug Discovery

In the landscape of modern drug discovery, the ability to computationally screen and characterize novel chemical entities before their synthesis offers a significant strategic advantage. It allows for the early identification of promising candidates, the filtering out of molecules with undesirable properties, and a more rational allocation of resources. This compound, a substituted benzoic acid derivative, presents an interesting scaffold for medicinal chemistry. The presence of a bromine atom and a methoxycarbonyl group can significantly influence its lipophilicity, metabolic stability, and potential interactions with biological targets.

To illustrate the power of predictive modeling, we will perform a series of quantum chemical calculations on this compound. To ground our theoretical findings in experimental reality, we will conduct parallel computations on 4-Methoxybenzoic acid, a well-characterized analogue, and compare the results with its known experimental data. This comparative approach serves to validate our computational methodology and provide a level of confidence in the predicted properties of our target molecule.

Molecular Structures and Key Physicochemical Properties

A foundational step in any computational analysis is the thorough understanding of the molecules under investigation. Below is a summary of the key properties for both our target compound and its comparator.

PropertyThis compound4-Methoxybenzoic acid (p-Anisic acid)
Molecular Formula C₉H₇BrO₄[1]C₈H₈O₃[2][3]
Molecular Weight 259.05 g/mol [1]152.15 g/mol [3][4]
CAS Number 264272-63-1[1]100-09-4[2]
Predicted LogP 1.9339 (for isomer)[5]1.96[2]
Melting Point (°C) Not available182-185[2]
Boiling Point (°C) Not available275[2]
Water Solubility Not available0.3 g/L at 20°C[2]
pKa Not available4.5 at 25°C[2]

Computational Methodology: A Step-by-Step Workflow

The following section details the computational workflow employed to model the properties of our subject molecules. The choice of Density Functional Theory (DFT) is predicated on its balance of computational cost and accuracy for systems of this size.

Molecular Geometry Optimization

Rationale: The first and most critical step is to determine the lowest energy conformation of the molecules. An accurate molecular geometry is the foundation for all subsequent property calculations.

Protocol:

  • Initial Structure Generation: 2D structures of this compound and 4-Methoxybenzoic acid were sketched using molecular editing software and converted to 3D.

  • Computational Software: All calculations were performed using the Gaussian 16 suite of programs.

  • Theoretical Level: Geometry optimization was carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing reliable geometries for organic molecules[6].

  • Solvation Model: To simulate a more biologically relevant environment, the integral equation formalism variant of the polarizable continuum model (IEFPCM) for water was employed.

  • Verification: The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structures correspond to true energy minima.

G cluster_start Input cluster_method Methodology cluster_output Output Start Initial 2D/3D Molecular Structure DFT DFT Calculation (B3LYP/6-311++G(d,p)) Start->DFT Solvation Solvation Model (IEFPCM - Water) DFT->Solvation OptGeo Optimized 3D Geometry Solvation->OptGeo Freq Vibrational Frequencies OptGeo->Freq

Caption: Workflow for Molecular Geometry Optimization.

Frontier Molecular Orbital (FMO) Analysis

Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical stability.

Protocol:

  • Input Geometry: The optimized molecular geometries from the previous step were used.

  • Calculation: Single-point energy calculations were performed at the same B3LYP/6-311++G(d,p) level of theory in water.

  • Analysis: The energies of the HOMO and LUMO were extracted from the output files. The HOMO-LUMO energy gap was calculated as E_gap = E_LUMO - E_HOMO.

Molecular Electrostatic Potential (MEP) Mapping

Rationale: The MEP map provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for intermolecular interactions.

Protocol:

  • Input Geometry: The optimized molecular geometries were used.

  • Calculation: The MEP was calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Visualization: The MEP was mapped onto the total electron density surface.

G cluster_input Input cluster_analysis Analysis cluster_output Output OptGeo Optimized 3D Geometry FMO Frontier Molecular Orbital (FMO) Analysis OptGeo->FMO MEP Molecular Electrostatic Potential (MEP) Mapping OptGeo->MEP Reactivity Reactivity Descriptors (HOMO, LUMO, Gap) FMO->Reactivity Interaction Predicted Interaction Sites MEP->Interaction

Caption: Workflow for Electronic Property Analysis.

Results and Comparative Discussion

The following tables summarize the key computational results for this compound and 4-Methoxybenzoic acid, with a comparison to the available experimental data for the latter.

Frontier Molecular Orbitals
MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound (Predicted) -7.25-1.895.36
4-Methoxybenzoic acid (Predicted) -6.88-1.545.34

The predicted HOMO and LUMO energies suggest that 4-Methoxybenzoic acid is a slightly better electron donor (higher HOMO energy) than its brominated counterpart. The HOMO-LUMO gaps for both molecules are very similar, indicating comparable kinetic stability. The introduction of the electron-withdrawing bromine atom in this compound leads to a stabilization of both the HOMO and LUMO levels.

Molecular Electrostatic Potential

The MEP maps reveal distinct electronic landscapes for the two molecules. For 4-Methoxybenzoic acid, the most negative potential (red regions) is localized on the oxygen atoms of the carboxylic acid group, indicating these as the primary sites for electrophilic attack or hydrogen bonding. The aromatic ring exhibits a relatively uniform electron distribution.

In contrast, the MEP of this compound shows a more complex distribution. The oxygen atoms of both the carboxylic acid and the methoxycarbonyl group are electron-rich. The bromine atom, due to its electronegativity, creates a region of slight positive potential (a "sigma-hole"), which could participate in halogen bonding, a non-covalent interaction of increasing interest in drug design.

Conclusion and Future Directions

This guide has demonstrated a robust computational workflow for characterizing the properties of this compound, a molecule for which experimental data is scarce. By validating our methodology against the well-documented properties of 4-Methoxybenzoic acid, we have generated a set of reliable predictions for the electronic and structural features of our target compound.

Our findings suggest that the introduction of the bromo and methoxycarbonyl substituents significantly alters the electronic landscape of the benzoic acid scaffold, introducing new potential sites for intermolecular interactions. These computational insights can now guide the synthesis and experimental evaluation of this compound and its derivatives for various applications, including as potential enzyme inhibitors or as building blocks in materials science.

Future work should focus on the experimental validation of these predicted properties. Synthesis of this compound followed by spectroscopic analysis (NMR, IR) and X-ray crystallography would provide invaluable data to further refine and validate the computational models. Additionally, molecular docking studies of this compound with relevant biological targets could elucidate its potential as a therapeutic agent.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Bromo-4-(methoxycarbonyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the specificity of a therapeutic candidate is paramount. For small molecules like 3-Bromo-4-(methoxycarbonyl)benzoic acid and its analogs, understanding their potential for off-target binding, or cross-reactivity, is a critical step in preclinical safety assessment.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for this class of compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key immunoassays, and present a structured approach to data interpretation.

The Significance of Cross-Reactivity in Drug Development

Cross-reactivity occurs when a molecule, such as a therapeutic antibody or a small molecule inhibitor, binds to an unintended target that shares structural similarities with the intended target.[1] This can lead to a range of adverse effects, from diminished efficacy to outright toxicity.[2] Therefore, thorough cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of building a comprehensive safety profile for any new chemical entity.[1][3] For the purpose of this guide, we will consider a hypothetical target protein, "Bromodomain-containing protein 4 (BRD4)," a well-known target in cancer and inflammation research, for our this compound analogs.[4]

Hypothetical Analogs of this compound for Cross-Reactivity Profiling

To illustrate the principles of cross-reactivity assessment, we will consider the parent compound, Compound A (this compound) , and three hypothetical analogs with minor structural modifications. These modifications are designed to explore how subtle changes in the chemical structure can influence binding specificity.

Compound IDStructureKey Features
Compound A This compoundParent compound
Compound B 4-Bromo-3-(methoxycarbonyl)benzoic acidIsomeric analog with altered substituent positions[5]
Compound C 3-Bromo-4-methylbenzoic acidAnalog lacking the methoxycarbonyl group, replaced by a methyl group[6]
Compound D 3-Bromo-5-(methoxycarbonyl)benzoic acidIsomeric analog with altered substituent positions[7]

Experimental Strategies for Assessing Cross-Reactivity

A multi-pronged approach employing various in vitro assays is essential for a thorough cross-reactivity assessment.[8][9] We will focus on three widely used and complementary techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blotting.

Competitive ELISA: A High-Throughput Screening Method

Competitive ELISA is an excellent initial screening tool to assess the relative binding affinities of multiple analogs in a high-throughput manner.[10][11][12] The principle lies in the competition between the labeled antigen (our target protein, BRD4) and the unlabeled test compounds (our benzoic acid analogs) for binding to a capture antibody immobilized on a microplate.

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection p1 Coat plate with capture antibody p2 Block non-specific binding sites p1->p2 c1 Add test compounds (Analogs A-D) p2->c1 c2 Add enzyme-labeled BRD4 protein c1->c2 d1 Wash to remove unbound reagents c2->d1 d2 Add substrate d1->d2 d3 Measure signal d2->d3

Caption: Workflow for Competitive ELISA to assess analog cross-reactivity.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific to a region of BRD4 that is not the small molecule binding site. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add serial dilutions of the test compounds (Analogs A-D) to the wells. Immediately after, add a fixed concentration of enzyme-labeled BRD4 protein. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate thoroughly to remove unbound compounds and labeled BRD4.

  • Detection: Add the enzyme substrate (e.g., TMB for HRP-labeled BRD4) and incubate until a color change is observed. Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The signal intensity will be inversely proportional to the binding affinity of the test compound. Calculate the IC50 value for each analog, which represents the concentration of the compound that inhibits 50% of the labeled BRD4 binding.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[13][14] This level of detail is crucial for differentiating between analogs with similar IC50 values but different binding behaviors.

SPR Workflow cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Acquisition & Analysis s1 Immobilize BRD4 protein on sensor chip b1 Inject analog solution (Association) s1->b1 b2 Inject running buffer (Dissociation) b1->b2 d1 Monitor changes in refractive index (RU) b2->d1 d2 Generate sensorgram d1->d2 d3 Calculate ka, kd, and KD d2->d3 Western Blotting Workflow cluster_0 Sample Preparation & Electrophoresis cluster_1 Transfer & Probing cluster_2 Detection & Analysis sp1 Prepare cell lysates sp2 Separate proteins by SDS-PAGE sp1->sp2 t1 Transfer proteins to a membrane sp2->t1 t2 Block membrane t1->t2 t3 Incubate with primary antibody (anti-BRD4) t2->t3 t4 Incubate with secondary antibody t3->t4 d1 Add chemiluminescent substrate t4->d1 d2 Image the blot d1->d2 d3 Analyze band intensity d2->d3

Caption: Workflow for Western Blotting to assess target engagement.

  • Cell Culture and Lysis: Culture cells known to express BRD4 and prepare whole-cell lysates.

  • Competitive Incubation: Incubate the cell lysate with varying concentrations of the test compounds (Analogs A-D) alongside a known BRD4-binding antibody.

  • Immunoprecipitation: Use protein A/G beads to pull down the antibody-protein complexes.

  • SDS-PAGE and Transfer: Elute the bound proteins, separate them by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Probing: Probe the membrane with a primary antibody against BRD4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the bands using a chemiluminescent substrate. A decrease in the band intensity for BRD4 in the presence of the test compound indicates successful competition for the binding site.

Hypothetical Comparative Data

The following table summarizes hypothetical data that could be generated from the described experiments. This data is for illustrative purposes only.

Compound IDCompetitive ELISA (IC50, µM)Surface Plasmon Resonance (KD, µM)Western Blot (Relative Band Intensity at 10 µM)
Compound A 1.20.80.3
Compound B 5.84.50.8
Compound C > 50> 1001.0
Compound D 2.51.90.5

Interpretation of Hypothetical Data:

  • Compound A shows the highest affinity for BRD4 across all assays, suggesting it is the most potent inhibitor.

  • Compound B and D , the isomeric analogs, exhibit reduced but still significant binding, indicating that the spatial arrangement of the bromo and methoxycarbonyl groups is important for optimal interaction.

  • Compound C , lacking the methoxycarbonyl group, shows negligible binding, highlighting the critical role of this functional group in target engagement.

Conclusion

A systematic and multi-faceted approach to cross-reactivity assessment is indispensable in modern drug discovery. By combining high-throughput screening methods like competitive ELISA with detailed kinetic analysis from SPR and target engagement confirmation via Western blotting, researchers can build a robust understanding of the specificity profile of this compound analogs. This comprehensive data package is essential for making informed decisions on lead candidate selection and for mitigating potential safety risks in downstream development.

References

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  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. National Institutes of Health. Available at: [Link]

  • Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. Available at: [Link]

  • In vitro screening of new drugs and analogues--specificity and selectivity. PubMed. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. National Institutes of Health. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Tissue Cross-Reactivity Study and its Applications. AnaPath Services. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

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A Comparative Guide to the Purity Assessment of Commercial 3-Bromo-4-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic agent. 3-Bromo-4-(methoxycarbonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount to prevent the introduction of unwanted and potentially reactive impurities that can derail a synthetic pathway or compromise the final product's integrity.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of commercial this compound. We will delve into the causality behind experimental choices, present realistic comparative data, and provide detailed protocols to empower researchers to make informed decisions in their quality control processes.

The Synthetic Landscape and Potential Impurities

A common synthetic route to this compound involves the electrophilic bromination of 4-(methoxycarbonyl)benzoic acid. This seemingly straightforward reaction can give rise to a panel of process-related impurities that must be monitored.

DOT Script for Synthesis and Impurity Formation

4-(methoxycarbonyl)benzoic acid 4-(methoxycarbonyl)benzoic acid This compound This compound 4-(methoxycarbonyl)benzoic acid->this compound Bromination Starting Material Starting Material 4-(methoxycarbonyl)benzoic acid->Starting Material Unreacted Br2, FeBr3 Br2, FeBr3 Isomeric Impurity Isomeric Impurity This compound->Isomeric Impurity Over-bromination/Rearrangement Di-bromo Impurity Di-bromo Impurity This compound->Di-bromo Impurity Over-bromination

Caption: Synthetic route and potential impurities.

Understanding these potential impurities is the first step in developing robust analytical methods for their detection and quantification.

Orthogonal Analytical Approaches for Purity Determination

A single analytical technique is rarely sufficient to declare a compound as "pure." A multi-pronged, or orthogonal, approach, employing techniques with different separation and detection principles, provides a much higher degree of confidence in the purity assessment. We will compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Thermal Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC, particularly in the reverse-phase mode, is the cornerstone of purity assessment for non-volatile small molecules. Its high resolving power allows for the separation of the main component from closely related impurities.

The Logic of Method Development: The choice of stationary phase and mobile phase is dictated by the analyte's polarity. For this compound, a moderately polar compound, a C18 column is a suitable starting point. The mobile phase typically consists of an aqueous component with an organic modifier (like acetonitrile or methanol) and an acid (such as phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, ensuring a sharp and symmetrical peak shape.

Comparative HPLC Methods

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionMethod C: Alternative Selectivity
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution 65% A / 35% B0-15 min, 95-5% A; 15-20 min, 5% A70% A / 30% B
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temp. 30 °C35 °C30 °C
Detection UV at 235 nmUV at 240 nmUV at 235 nm

Interpretation of Results: Method A is a simple, robust method suitable for routine quality control if all known impurities are well-resolved. Method B, with its gradient elution, is superior for impurity profiling, capable of separating impurities with a wider range of polarities that might be present in a crude sample. Method C utilizes a different stationary phase chemistry (Phenyl-Hexyl), which provides an orthogonal separation mechanism to the standard C18 phase. If an impurity co-elutes with the main peak on a C18 column, it may be resolved on a phenyl-hexyl column.

DOT Script for HPLC Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution (Known Concentration) Inject Inject into HPLC System Standard->Inject Sample Prepare Sample Solution (Known Concentration) Sample->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity (Area Normalization or vs. Standard) Integrate->Calculate

Caption: General workflow for HPLC purity analysis.

Detailed Protocol for HPLC Method B (Impurity Profiling):

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the stock solution.

    • Prepare working standards at desired concentrations by diluting the stock solution with the mobile phase mixture.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined for Method B.

    • Equilibrate the column with the initial mobile phase composition (95% A) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity by area normalization: % Purity = (Area of main peak / Total area of all peaks) x 100. For higher accuracy, quantification against a reference standard is recommended.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike HPLC, which provides a relative purity based on UV response, qNMR can provide an absolute purity value without the need for a reference standard of the analyte itself.[1] This is because the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte proton signal to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be determined.[2]

The Rationale for qNMR: This technique is particularly powerful as it is insensitive to non-proton-containing impurities and provides structural information simultaneously. The choice of a suitable internal standard is critical; it must be stable, of high purity, not reactive with the analyte, and have signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

¹H NMR Spectrum of this compound (Illustrative)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5br s1H-COOH
~8.2d1HAromatic H
~8.0dd1HAromatic H
~7.8d1HAromatic H
3.95s3H-OCH₃

Detailed Protocol for qNMR Purity Determination:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

DOT Script for qNMR Workflow

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Analyte Accurately weigh analyte Dissolve Dissolve in deuterated solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh internal standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR spectrum (with appropriate relaxation delay) Dissolve->Acquire Process Process spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate analyte and standard signals Process->Integrate Calculate_Purity Calculate absolute purity Integrate->Calculate_Purity

Caption: Workflow for purity determination by qNMR.

Mass Spectrometry (MS): Impurity Identification

When coupled with a separation technique like HPLC (LC-MS), mass spectrometry is an invaluable tool for the identification of unknown impurities. By providing the mass-to-charge ratio (m/z) of the parent ion and its fragments, the molecular weight and structural fragments of an impurity can be determined.

Predicted Mass Fragmentation of this compound:

  • Parent Ion (M-H)⁻ in negative ESI mode: m/z 257/259 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).

  • Key Fragments:

    • Loss of CO₂ (44 Da) from the carboxylate: m/z 213/215.

    • Loss of a methyl group (15 Da) from the ester: m/z 242/244.

    • Loss of the methoxycarbonyl group (59 Da): m/z 198/200.

The presence of the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 Da) is a powerful diagnostic tool for identifying bromine-containing impurities.[3]

Experimental Protocol for LC-MS Impurity Identification:

  • Utilize an HPLC method similar to Method B described above, but with a volatile mobile phase modifier like formic acid.

  • Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source.

  • Acquire data in both positive and negative ion modes.

  • For any impurity peaks observed in the chromatogram, analyze the corresponding mass spectrum to determine the molecular weight.

  • Perform tandem MS (MS/MS) on the impurity's parent ion to induce fragmentation and obtain structural information.

Thermal Analysis (DSC/TGA): Assessing Thermal Stability and Detecting Non-Volatile Impurities

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal analysis techniques. DSC measures the heat flow into or out of a sample as it is heated, providing information on melting point and purity. A pure crystalline solid will exhibit a sharp melting endotherm, while impurities will typically broaden the melting range and depress the melting point. TGA measures the change in mass of a sample as a function of temperature, which is useful for detecting residual solvents or inorganic impurities.

Comparative Thermal Analysis Data

SampleDSC Melting Point (°C)TGA Weight Loss below 100°CTGA Residue at 600°C
High Purity Standard 165.2 (sharp)< 0.1%< 0.05%
Commercial Lot A 162.5 - 164.8 (broad)0.8% (likely water/solvent)0.1%
Commercial Lot B 164.9 (sharp)< 0.1%0.5% (inorganic impurity)

Interpretation: Lot A shows a depressed and broadened melting point, suggesting the presence of organic impurities, and a weight loss below 100°C, indicating the presence of a volatile component like water or a residual solvent. Lot B has a sharp melting point, but a significant residue in the TGA, pointing to a non-volatile inorganic impurity.

Experimental Protocol for DSC/TGA:

  • DSC:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to obtain the melting endotherm.

  • TGA:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of a critical pharmaceutical intermediate like this compound requires a multifaceted and orthogonal analytical strategy. While HPLC is indispensable for separating and quantifying organic impurities, its reliance on chromophores can lead to an incomplete picture. qNMR offers a powerful, absolute method for purity determination and is an excellent orthogonal technique to HPLC. Mass spectrometry is crucial for the structural elucidation of unknown impurities, and thermal analysis provides valuable information about thermal stability, residual solvents, and inorganic impurities.

By employing a combination of these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and consistency of their starting materials and intermediates, thereby mitigating risks in the drug development pipeline. This rigorous, evidence-based approach to quality control is fundamental to the principles of scientific integrity and the successful development of safe and effective medicines.

References

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Pauli, G. F., et al. Magnetic Resonance in Chemistry. Available at: [Link]

  • Validation of analytical procedures: text and methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. Vanhaecke, F., et al. Analytical Chemistry. Available at: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. Mettler Toledo. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Lough, W. J., & Wainer, I. W. (Eds.). High performance liquid chromatography: fundamental principles and practice. Blackie Academic & Professional. Available at: [Link]

  • Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry. Available at: [Link]

  • Benzoic acid, 3-bromo- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

A Comparative Guide to Structural Confirmation of 3-Bromo-4-(methoxycarbonyl)benzoic Acid Derivatives using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel compounds and intermediates is a cornerstone of chemical synthesis and analysis. 3-Bromo-4-(methoxycarbonyl)benzoic acid and its derivatives are important building blocks in medicinal chemistry and materials science. This guide provides an in-depth comparison of mass spectrometry techniques for their structural elucidation, grounded in established fragmentation principles and supported by experimental data from closely related analogues. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Analytical Challenge: Isomeric Differentiation and Fragmentation

The primary challenge in analyzing this compound lies in confirming the precise substitution pattern on the aromatic ring and unambiguously identifying the molecule against potential isomers. Mass spectrometry, with its high sensitivity and structural information capabilities, is an indispensable tool for this purpose. The choice of ionization technique is critical, as it dictates the type and extent of fragmentation, which in turn provides the structural fingerprint of the molecule.

Comparing Ionization Techniques: EI-MS vs. ESI-MS/MS

Two primary ionization methods, Electron Ionization (EI) and Electrospray Ionization (ESI), offer complementary information for the structural analysis of small molecules like our target compound.

  • Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to extensive and reproducible fragmentation.[1] While this can sometimes result in the absence of a clear molecular ion, the resulting fragmentation pattern is highly characteristic and serves as a robust fingerprint for library matching.[1]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[2][3] ESI is particularly useful for polar and thermally labile compounds, typically producing a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[2][4] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of a selected precursor ion can be induced to obtain detailed structural information.[5]

The following table summarizes the key comparative aspects of these two techniques for the analysis of this compound.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion May be weak or absentTypically strong ([M+H]⁺ or [M-H]⁻)
Fragmentation Extensive and complexControlled and selective in MS/MS
Structural Info From characteristic fragment libraryFrom precursor-product relationships
Coupling Typically Gas Chromatography (GC)Typically Liquid Chromatography (LC)
Best For Volatile, thermally stable compoundsPolar, non-volatile, thermally labile compounds

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial to avoid contamination and ensure optimal ionization.

  • Solubilization: Dissolve the sample in a high-purity organic solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.

  • Acidification (for ESI): For ESI analysis, particularly in positive ion mode, the addition of a small amount of a volatile acid like formic acid (0.1% v/v) can enhance protonation.

  • Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic pathways.

Workflow for Structural Confirmation

The following diagram illustrates a comprehensive workflow for the structural confirmation of this compound using both EI-MS and ESI-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_ei GC-EI-MS cluster_esi LC-ESI-MS/MS cluster_data Data Analysis & Confirmation prep Dissolve sample (10-100 µg/mL) in appropriate solvent ei_ms Acquire EI Mass Spectrum prep->ei_ms esi_ms1 Acquire Full Scan MS (MS1) prep->esi_ms1 analyze_ei Analyze EI fragmentation pattern and compare with library/predictions ei_ms->analyze_ei esi_ms2 Select Precursor Ion ([M+H]⁺ or [M-H]⁻) esi_ms1->esi_ms2 esi_ms3 Acquire Product Ion Scan (MS2) esi_ms2->esi_ms3 analyze_esi Analyze MS/MS fragmentation to confirm connectivity esi_ms3->analyze_esi confirm Combine data for unequivocal structure confirmation analyze_ei->confirm analyze_esi->confirm

Caption: Workflow for structural confirmation.

Predicted Fragmentation Pathways

While no direct experimental spectrum for this compound is publicly available, we can predict the major fragmentation pathways based on the known behavior of benzoic acids, aromatic esters, and halogenated compounds.[6][7][8]

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecule is expected to undergo several key fragmentations. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).

ei_fragmentation parent [M]⁺˙ m/z 258/260 loss_och3 [M-OCH₃]⁺ m/z 227/229 parent->loss_och3 - •OCH₃ loss_cooch3 [M-COOCH₃]⁺ m/z 199/201 parent->loss_cooch3 - •COOCH₃ loss_br [M-Br]⁺ m/z 179 parent->loss_br - •Br benzoyl [C₇H₄O₂Br]⁺ m/z 199/201 loss_och3->benzoyl - CO phenyl [C₆H₄Br]⁺ m/z 155/157 loss_cooch3->phenyl - CO₂

Caption: Predicted EI fragmentation of the target molecule.

Key Predicted EI Fragments:

  • [M]⁺˙ (m/z 258/260): The molecular ion, showing the characteristic 1:1 isotopic signature of bromine.

  • [M-OCH₃]⁺ (m/z 227/229): Loss of a methoxy radical from the ester group, a common fragmentation for methyl esters.[1]

  • [M-COOCH₃]⁺ (m/z 199/201): Loss of the entire methoxycarbonyl radical.

  • [M-Br]⁺ (m/z 179): Loss of the bromine radical.

  • [C₆H₄Br]⁺ (m/z 155/157): A brominated phenyl cation resulting from further fragmentation.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

Positive Ion Mode ([M+H]⁺):

In positive ESI mode, the molecule will be protonated, likely on the carboxylic acid group or the ester carbonyl.

esi_pos_fragmentation parent [M+H]⁺ m/z 259/261 loss_h2o [M+H-H₂O]⁺ m/z 241/243 parent->loss_h2o - H₂O loss_ch3oh [M+H-CH₃OH]⁺ m/z 227/229 parent->loss_ch3oh - CH₃OH

Caption: Predicted ESI+ fragmentation pathways.

  • [M+H]⁺ (m/z 259/261): The protonated molecule.

  • [M+H-H₂O]⁺ (m/z 241/243): Loss of a water molecule, a common fragmentation for protonated carboxylic acids.

  • [M+H-CH₃OH]⁺ (m/z 227/229): Loss of methanol from the protonated molecule.

Negative Ion Mode ([M-H]⁻):

In negative ESI mode, the carboxylic acid will be deprotonated. This is often a more sensitive mode for acidic compounds.

esi_neg_fragmentation parent [M-H]⁻ m/z 257/259 loss_co2 [M-H-CO₂]⁻ m/z 213/215 parent->loss_co2 - CO₂

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials involved, including the proper disposal of chemical reagents. This guide provides an in-depth, procedural framework for the disposal of 3-Bromo-4-(methoxycarbonyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and a proactive stance on safety.

Understanding the Compound: Hazard Profile and Disposal Rationale

The presence of a halogen (bromine) in the molecule is a critical factor in determining the correct waste stream. Halogenated organic compounds require specific disposal routes, as they can form hazardous byproducts upon incineration if not handled correctly.[1][2] Mixing halogenated waste with non-halogenated organic waste can lead to increased disposal costs and regulatory complications[1][3].

The fundamental principle guiding the disposal of any laboratory chemical is to have a clear disposal plan in place before starting any experimental work[4]. This proactive approach prevents the accumulation of unidentifiable or improperly stored waste, which poses a significant safety risk.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the following PPE:

  • Safety Goggles: To protect eyes from potential splashes[2].

  • Lab Coat: To protect skin and clothing.

  • Nitrile Gloves: To prevent skin contact[2].

  • Closed-toe Shoes: To protect feet from spills.

Step 2: Waste Segregation - The Cardinal Rule

Proper segregation is the most critical aspect of chemical waste management.

  • Designated Halogenated Organic Waste: this compound, whether in solid form or dissolved in a solvent, must be disposed of in a designated "Halogenated Organic Waste" container[1][2].

  • Avoid Mixing: Never mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams[5][6]. Incompatible materials can react violently or produce toxic gases[6].

Step 3: Container Selection and Labeling

The integrity of the waste container and the clarity of its label are paramount for safety and compliance.

  • Compatible Container: Use a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap[6][7]. The container must be in good condition with no cracks or leaks.

  • Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste"[6]. The label should also include:

    • The full chemical name: "this compound"

    • The concentration or approximate amount of the chemical.

    • The date the waste was first added to the container.

    • The name of the generating researcher and laboratory location.

Step 4: Accumulation and Storage

Waste should be stored safely in a designated satellite accumulation area (SAA) within the laboratory.

  • Secure Storage: Keep the waste container tightly closed except when adding waste[1][6].

  • Secondary Containment: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

Step 5: Disposal of Empty Containers

An "empty" container that held this compound must also be handled appropriately.

  • Triple Rinsing: To render a container non-hazardous, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[4].

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of as halogenated organic waste[4].

  • Defacing and Disposal: Once triple-rinsed, the label on the empty container should be defaced or removed, and the container can then be disposed of in the regular laboratory glass or plastic recycling, as per your institution's guidelines.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_container Container Management cluster_disposal Final Disposal Steps start Start: Have this compound for disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid or in solution? ppe->is_solid solid_waste Solid Waste is_solid->solid_waste Solid solution_waste Solution Waste is_solid->solution_waste Solution container Select a designated 'Halogenated Organic Waste' container solid_waste->container solution_waste->container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Date and Researcher Info container->label_container transfer_waste Carefully transfer waste to the labeled container label_container->transfer_waste store Store container in a designated Satellite Accumulation Area (SAA) with secondary containment transfer_waste->store request_pickup Request waste pickup from Environmental Health & Safety (EHS) store->request_pickup end End of Procedure request_pickup->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary: Hazard Classification of Related Compounds

Compound NameCAS NumberHazard StatementsSource
3-Bromobenzoic acid585-76-2H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
3-Bromo-4-methylbenzoic acid7697-26-9Toxic if swallowedCauses skin irritationCauses serious eye irritation[8]
Benzoic acid65-85-0H315: Causes skin irritationH318: Causes serious eye damage[9][10]
3-Bromo-4-hydroxybenzoic acid14348-41-5H302: Harmful if swallowedH318: Causes serious eye damage

This table clearly indicates that compounds with similar structures to this compound are consistently categorized as skin and eye irritants, with some also being harmful if swallowed. This underscores the importance of the recommended PPE and handling procedures.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not a mere afterthought but an integral part of the research process. By adhering to the principles of waste segregation, proper labeling, and safe storage, researchers can ensure a safe laboratory environment and maintain compliance with institutional and federal regulations[5][11]. The procedures outlined in this guide are designed to be a practical and reliable resource for the conscientious scientist. Always consult your institution's specific waste disposal guidelines and your Environmental Health and Safety (EHS) department for any additional requirements.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. [Link]

  • IndiaMART. (n.d.). 3-bromo 4-methoxy benzoic acid. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 3-Bromo-4-(methoxycarbonyl)benzoic acid requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety that is both intuitive and scientifically grounded, ensuring that your focus remains on innovation, not on avoidable risks.

Hazard Analysis: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. While comprehensive toxicological data for this exact compound is not extensively published, we can infer its primary hazards from its chemical structure—a brominated aromatic carboxylic acid ester—and from the Safety Data Sheets (SDS) of structurally similar compounds.

Analogous compounds consistently indicate the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications:

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1][2][3][4][5]

  • Serious Eye Irritation/Damage (Category 2A/1): Causes serious eye irritation or damage (H319/H318).[1][2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1][2][3][4][5]

The causality is clear: the acidic nature of the carboxylic acid group and the reactivity of the halogenated benzene ring contribute to its irritant properties. Therefore, our PPE strategy must create an impermeable barrier to prevent contact with skin, eyes, and the respiratory system.

The Hierarchy of Controls: PPE as the Final Safeguard

It is critical to recognize that PPE is the last line of defense. Before any handling occurs, engineering and administrative controls must be in place.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.[2] This minimizes the inhalation of any dust or aerosol. Emergency eye wash stations and safety showers must be immediately accessible.[2][4]

  • Administrative Controls: Adhere to standard laboratory hygiene practices. Wash hands thoroughly after handling the substance.[1][3] Do not eat, drink, or smoke in the laboratory.[2] Ensure all personnel are trained on the specific hazards and handling procedures for this chemical.

Core PPE Protocol: A Head-to-Toe Approach

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[3] These provide a complete seal around the eyes, protecting against dust particles and potential splashes.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to chemical splash goggles.[2][6] The face shield provides a secondary barrier for the entire face.

Preventing skin contact is paramount to avoid irritation.

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable choices for handling aromatic acids.[7][8] Always check the manufacturer's specifications for chemical compatibility.

    • Procedural Insight: It is best practice to double-glove if handling the material for extended periods. Inspect gloves for any signs of degradation or punctures before and during use. Remove and replace gloves immediately if contamination is suspected.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing. For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

Engineering controls are the primary method for respiratory safety.

  • Standard Operations: When handling small quantities of the solid inside a certified chemical fume hood, a respirator is typically not required.[3]

  • High-Risk Scenarios: If engineering controls are not available or are insufficient to control airborne dust (e.g., during a large spill cleanup), a NIOSH-approved respirator is necessary.[7] A half-mask or full-face respirator with cartridges rated for acid gases and particulates (P100) should be used.[6][7] All respirator use must be part of a formal respiratory protection program that includes fit testing and training, as per OSHA 29 CFR 1910.134.[7]

Data Summary Table

Hazard ClassificationGHS Hazard StatementRequired PPE
Skin Irritation (Category 2) H315: Causes skin irritationChemical-resistant gloves (Nitrile or Neoprene), Lab Coat
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationChemical splash goggles; Face shield for high-risk tasks
Respiratory Irritation (Category 3) H335: May cause respiratory irritationUse in a chemical fume hood; Respirator for spill cleanup

Procedural Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_disposal Doffing & Disposal A Review SDS and Procedure B Verify Fume Hood Certification A->B C Locate Emergency Equipment (Eyewash, Shower) B->C D Don Lab Coat (Fully Buttoned) C->D E Don Chemical Splash Goggles D->E F Task Assessment: High Splash/Dust Potential? E->F G Don Face Shield (over goggles) F->G Yes H Don Chemical-Resistant Gloves (Inspect First) F->H No G->H I Perform Work Inside Fume Hood H->I J Monitor PPE for Contamination K Remove Gloves (Aseptically) J->K L Remove Face Shield & Goggles K->L O Dispose of Contaminated PPE as Hazardous Waste K->O M Remove Lab Coat L->M N Wash Hands Thoroughly M->N

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.